Nelfinavir mesylate

Catalog No.
S007595
CAS No.
159989-65-8
M.F
C33H49N3O7S2
M. Wt
663.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nelfinavir mesylate

CAS Number

159989-65-8

Product Name

Nelfinavir mesylate

IUPAC Name

(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide;methanesulfonic acid

Molecular Formula

C33H49N3O7S2

Molecular Weight

663.9 g/mol

InChI

InChI=1S/C32H45N3O4S.CH4O3S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4;1-5(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39);1H3,(H,2,3,4)/t22-,23+,26-,27-,29+;/m0./s1

InChI Key

NQHXCOAXSHGTIA-SKXNDZRYSA-N

SMILES

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O

solubility

In water, 4,500 mg/L at 25 °C
Solubility (mg/g): 70 in glycerin; >100 in propylene glycol; >200 in PEG 400
Very soluble in methanol, ethanol, and acetonitrile. Practically insoluble in soybean oil, mineral oil.

Synonyms

AG 1343; AG-1343; AG1343; Mesylate, Nelfinavir; Monomethane Sulfonate, Nelfinavir; Nelfinavir; Nelfinavir Mesylate; Nelfinavir Monomethane Sulfonate; Sulfonate, Nelfinavir Monomethane; Viracept

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O

Isomeric SMILES

CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O.CS(=O)(=O)O

The exact mass of the compound Nelfinavir mesylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 4,500 mg/l at 25 °csolubility (mg/g): 70 in glycerin; >100 in propylene glycol; >200 in peg 400very soluble in methanol, ethanol, and acetonitrile. practically insoluble in soybean oil, mineral oil.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 722664. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines. It belongs to the ontological category of methanesulfonate salt in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Nelfinavir Mesylate pharmacokinetics CYP metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Metabolism and Pharmacogenomics

Nelfinavir is primarily metabolized in the liver, with its pharmacokinetics significantly influenced by specific CYP enzymes and genetic polymorphisms.

Metabolic Pathways

The metabolism of nelfinavir involves multiple CYP enzymes, leading to the formation of active and inactive metabolites [1] [2].

  • CYP2C19 is the primary enzyme responsible for forming the major active metabolite, M8 (nelfinavir hydroxy-t-butylamide). This metabolite has antiviral potency similar to the parent drug [3] [4].
  • CYP3A4 is the main enzyme involved in the formation of other minor oxidative metabolites (M1 and M3) and further metabolism of both nelfinavir and M8 [1] [2] [5].
  • Other enzymes like CYP2C9 and CYP2D6 play a lesser role [1].

The following diagram illustrates the primary metabolic pathway of nelfinavir:

G NFV Nelfinavir (NFV) CYP2C19 CYP2C19 NFV->CYP2C19 CYP3A4 CYP3A4 NFV->CYP3A4 Other_CYP CYP2C9, CYP2D6 (Minor Role) NFV->Other_CYP M8 M8 (AG1402) Active Metabolite M8->CYP3A4 Further Metabolism M1_M3 M1, M3, etc. Inactive Metabolites CYP2C19->M8 CYP3A4->M1_M3 Other_CYP->M1_M3

Figure 1: Primary metabolic pathways of nelfinavir, showing key CYP enzymes and metabolite activity.

Impact of CYP2C19 Polymorphism

The activity of CYP2C19 is subject to genetic polymorphism, which significantly impacts nelfinavir pharmacokinetics and treatment response [1] [4].

  • Poor Metabolizers: Individuals with reduced-function CYP2C19 alleles (e.g., *2, *3) exhibit higher parent nelfinavir concentrations, lower M8 concentrations, and altered M8-to-nelfinavir ratios [4].
  • Population Variability: The frequency of poor metabolizers is 2-6% in Caucasians and 18-22% in Asian populations, contributing to inter-individual pharmacokinetic variability [1].
  • Virologic Response: CYP2C19 genotype has been significantly associated with virologic response to HAART at 24 weeks in HIV-infected children [4].

Key Pharmacokinetic Parameters

Population pharmacokinetic analyses have characterized nelfinavir and its metabolite M8 using one-compartment models with first-order absorption.

Table 1: Population Pharmacokinetic Parameters of Nelfinavir

Parameter Estimate (Mean) Interindividual Variability (CV%) Notes
Apparent Clearance (CL/F) 37.3 - 45.1 L/h [1] [6] 34.3% [6] Medium to high hepatic extraction ratio [2].
Apparent Volume of Distribution (V/F) 309 L [6] 34.9% [6] Extensive tissue distribution [2].
Absorption Rate Constant (kₐ) 0.4 h⁻¹ [6] Not Reported Administration with food increases bioavailability [6] [2].
Elimination Half-life 3.5 - 5.38 hours [1] [6] [2] Not Applicable Reported range from single and multiple dose studies.
Protein Binding >98% [2] Not Applicable Highly bound to plasma proteins.

Table 2: Pharmacokinetic Parameters of the M8 Metabolite

Parameter Estimate (Mean) Interindividual Variability (CV%) Notes
Formation Clearance (CLₘ/Fkₘ) 1670 L [6] 62.2% [6] High variability, influenced by CYP2C19 phenotype.
Elimination Half-life 0.44 hours [6] Not Applicable Shorter than parent drug.

Drug Interaction Profile

As a substrate and inhibitor of CYP enzymes, nelfinavir has a significant potential for pharmacokinetic drug interactions.

Nelfinavir as a Victim Drug (CYP Substrate)

Nelfinavir clearance is affected by drugs that induce or inhibit the CYP3A4 and CYP2C19 pathways.

  • Potent CYP3A4 Inducers: Rifampin is contraindicated due to significant reduction in nelfinavir plasma concentrations, leading to potential loss of virologic response and resistance [7].
  • CYP2C19 Inhibitors: Fluconazole coadministration is associated with a 26-30% reduction in nelfinavir clearance. However, this is not considered clinically significant due to nelfinavir's wide therapeutic index [1].
Nelfinavir as a Perpetrator Drug (CYP Inhibitor)

Nelfinavir is a selective inhibitor of CYP3A4 and can significantly increase plasma concentrations of co-administered drugs that are metabolized by this enzyme [5].

Table 3: Clinically Significant Drug Interactions involving Nelfinavir as a Perpetrator

Object Drug Interaction Effect Clinical Recommendation
Simvastatin ↑ AUC by 505%; ↑ Cₘₐₓ by 517% [8] Avoid concomitant use due to high risk of rhabdomyolysis [7] [8].
Atorvastatin ↑ AUC by 74%; ↑ Cₘₐₓ by 122% [8] Use with caution and at the lowest possible dose [7] [8].
Rifabutin ↑ Rifabutin concentrations; ↓ Nelfinavir concentrations [7] Reduce rifabutin dose by 50% [7].
Midazolam (oral) Significantly increased sedation/respiratory depression [7] Contraindicated [7].
Ergot Alkaloids Risk of serious ergotism [7] Contraindicated [7].

Experimental Methodologies

Key in vitro and in vivo methods used to characterize nelfinavir metabolism and interactions are detailed below.

In Vitro Metabolism and Inhibition Studies
  • Human Liver Microsomes (HLM): Used to identify specific CYP isoforms involved in nelfinavir metabolism and to determine enzyme kinetics (Kₘ and Vₘₐₓ) for M8 formation [3].
  • Chemical Inhibition in HLMs: Selective chemical inhibitors (e.g., omeprazole for CYP2C19, ketoconazole for CYP3A4) are used to delineate the contribution of each CYP isoform [3].
  • Antibody Inhibition: Polyclonal or monoclonal antibodies against specific CYP isoforms (e.g., anti-CYP2C19) are used to confirm the role of an enzyme in a metabolic pathway [3].
  • Reconstituted Systems: Purified, recombinant CYP enzymes are used to conclusively identify which enzymes can catalyze a specific reaction, such as M8 formation by CYP2C19 [3].

The general workflow for characterizing the metabolic pathway of a drug like nelfinavir is as follows:

G Step1 Incubation with Human Liver Microsomes Step2 Chemical & Antibody Inhibition Step1->Step2 Step3 Reaction with Recombinant Enzymes Step2->Step3 Step4 Kinetic Analysis (KM, Vmax) Step3->Step4 Step5 Identify Primary Metabolic Pathway Step4->Step5

Figure 2: Experimental workflow for characterizing nelfinavir metabolic pathways using in vitro systems.

Clinical Drug Interaction Study Design

A typical design to assess pharmacokinetic interactions in healthy volunteers is an open-label, sequential, multiple-dose study [8]:

  • Period 1 (Days 1-14): Object drug (e.g., atorvastatin) is administered alone.
  • Period 2 (Days 15-28): Object drug is co-administered with nelfinavir.
  • Pharmacokinetic Sampling: Intensive blood sampling is performed on the last day of each period to determine AUCτ, Cₘₐₓ, and other parameters for both drugs.
  • Statistical Comparison: Geometric means and 90% confidence intervals for the ratios of AUCτ and Cₘₐₓ (with/without nelfinavir) are calculated.

Conclusion

Nelfinavir mesylate exhibits complex pharmacokinetics driven by its metabolism primarily via CYP2C19 and CYP3A4. The polymorphic nature of CYP2C19 is a key factor in its variable exposure. Furthermore, its role as a CYP3A4 inhibitor necessitates careful management of co-administered medications to avoid clinically significant interactions. A thorough understanding of these mechanisms is crucial for researchers and clinicians to interpret pharmacokinetic data and optimize therapeutic outcomes.

References

Nelfinavir Mesylate mechanism of action HIV protease inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Primary Mechanism: HIV-1 Protease Inhibition

Nelfinavir Mesylate (NFV) is a competitive, reversible inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) aspartyl protease enzyme. This enzyme is essential for the viral life cycle [1] [2].

Molecular Mechanism of Viral Inhibition

The HIV-1 genome translates its structural proteins and enzymes as large, inactive Gag and Gag-Pol polyproteins. HIV-1 protease is required to cleave these polyproteins into individual, functional proteins necessary for the assembly of mature, infectious viral particles [1] [2].

Nelfinavir, designed as a peptidomimetic inhibitor, competes with the natural polyprotein substrates for binding to the protease's active site. By binding to this site, it sterically hinders the enzyme's function, preventing the proteolytic cleavage of the polyproteins [3] [1]. This inhibition results in the production of immature, non-infectious viral particles, effectively halting the propagation of the virus [2].

Table 1: Key Characteristics of Nelfinavir's Primary Mechanism

Feature Detail
Target Enzyme HIV-1 Aspartyl Protease
Inhibition Constant (Kᵢ) ~2 nM [3]
Type of Inhibition Competitive & Reversible [1]
Biological Consequence Production of immature, non-infectious virions [2]

Investigation of Drug Resistance Mechanisms

A significant challenge in antiretroviral therapy is the emergence of drug-resistant HIV strains due to mutations in the protease gene.

Key Mutations and Experimental Analysis

The V77I mutation is a recognized non-active site (secondary) mutation associated with Nelfinavir resistance, frequently co-occurring with other mutations like L33F and K20T [4].

Research utilizing multi-nanosecond molecular dynamics (MD) simulations has provided insights into how these mutations confer resistance. Studies typically begin with the crystal structure of the protease-NFV complex (e.g., PDB: 1OHR). Mutants (e.g., double mutant V77I-L33F and triple mutant V77I-L33F-K20T) are generated in silico using software like Schrödinger's Protein Preparation Wizard [4].

Table 2: Experimental Analysis of NFV-Resistant HIV Protease Mutants

Protease Variant Glide XP Docking Score (kcal/mol) Prime/MM-GBSA Binding Free Energy (kcal/mol) Binding Cavity Volume (ų)
Wild Type (WT) -9.3 -38.9 1186.1
Double Mutant (V77I-L33F) -8.0 -11.1 1375.5
Triple Mutant (V77I-L33F-K20T) -10.3 -42.6 1042.5

The data indicates that the double mutant (DBM) shows a significant decrease in binding affinity (less negative scores) and a larger binding cavity volume, which likely reduces interactions between NFV and the protease. In contrast, the triple mutant (TPM) exhibits stronger binding than the wild-type, attributed to its smaller cavity size, which may explain its lower clinical prevalence [4].

Off-Target Mechanisms and Anti-Cancer Effects

Nelfinavir exhibits potent, broad-spectrum anti-cancer activity through polypharmacology—interacting with multiple host cellular targets. The primary anti-cancer effects are linked to the induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR) [5] [6].

G Nelfinavir Nelfinavir S2P S2P Nelfinavir->S2P Inhibits Accumulation Accumulation of precursor SREBP-1 & ATF6 S2P->Accumulation Blocks RIP ER_Stress ER_Stress UPR UPR ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Lipogenesis_Halt Inhibition of Lipogenesis & UPR-Mediated Apoptosis UPR->Lipogenesis_Halt Accumulation->ER_Stress

Nelfinavir induces cancer cell death via ER stress pathway

Inhibition of Site-2 Protease (S2P) and Disruption of RIP

A pivotal mechanism identified is the direct inhibition of Site-2 Protease (S2P), a metalloprotease critical for Regulated Intramembrane Proteolysis (RIP) [5].

  • Experimental Evidence: In vitro proteolysis assays demonstrate that NFV and its analogs inhibit the S2P-mediated cleavage of an artificial substrate (CED-9) in a dose-dependent manner. Notably, NFV achieved complete inhibition at 5 mM, showing greater potency than the metalloprotease-specific inhibitor 1,10-phenanthroline [5].
  • Cellular Consequences: Inhibition of S2P prevents the RIP-mediated activation of key transcription factors, including SREBP-1 (regulating lipogenesis) and ATF6 (mediating the UPR). This leads to the accumulation of their inactive precursor forms in the ER, inducing severe ER stress and triggering apoptosis [5]. Western blot analysis in prostate cancer cells treated with NFV confirms the accumulation of precursor SREBP-1 and ATF6, along with reduced expression of SREBP-1 target genes like Fatty Acid Synthase (FAS) [5].
Broad Kinase Inhibition and Network Analysis

Computational systems biology approaches predict that NFV acts as a weak but broad-spectrum inhibitor of multiple human kinases.

  • Methodology: A structural proteome-wide off-target pipeline was used, involving:
    • Ligand binding site comparison with SMAP software, comparing the NFV binding pocket in HIV protease against thousands of human protein structures.
    • Molecular docking with Surflex and eHiTs to estimate binding poses and affinity.
    • Molecular dynamics (MD) simulations and MM/GBSA free energy calculations for top candidates to account for protein flexibility and provide accurate binding affinity estimates [7].
  • Findings: The analysis identified 51 protein kinases as putative off-targets of NFV. These kinases are distributed across the kinome but are enriched in families like tyrosine kinases and AGC kinases (e.g., PKC, AKT) [7]. This broad kinase inhibition is hypothesized to collectively suppress key oncogenic signaling pathways (Akt, MAPK, mTOR), explaining NFV's observed anti-cancer effects.
Additional Anti-Cancer Mechanisms

NFV impacts several other cellular processes vital for cancer survival, as validated in various cancer cell lines:

  • Cell Cycle Arrest: NFV treatment reduces levels of cyclins (A, B, D3) and CDKs (1, 2), leading to G1 phase arrest in melanoma, liposarcoma, and fibrosarcoma cells [6].
  • Akt Signaling Pathway: NFV is a well-documented suppressor of the Akt pathway, a crucial regulator of cell survival and proliferation. This is linked to both its kinase inhibition and induction of ER stress [7] [6].
  • Immunomodulatory Effects: In human macrophages, NFV activates protein phosphatase 2 (PP2), which dephosphorylates and inactivates key signaling proteins like AKT and MAPKs. This results in reduced production of inflammatory cytokines (TNF, IL-6) upon LPS stimulation, demonstrating an anti-inflammatory effect independent of its antiviral activity [8].

Experimental & Clinical Synergy in HIV Treatment

The efficacy of NFV is significantly enhanced when used in combination with other antiretroviral agents, a cornerstone of Highly Active Antiretroviral Therapy (HAART).

In Vitro Synergy Assays
  • Methodology: Quantitative assessment of drug interactions is performed using universal response surface or three-dimensional model approaches to evaluate combination effects against HIV-1 in cell culture (e.g., CEM-SS cells) [9].
  • Results: Two-drug combinations of NFV with reverse transcriptase inhibitors (e.g., Zidovudine/ZDV, Lamivudine/3TC) resulted in additive to statistically significant synergistic interactions without increased cellular cytotoxicity. Conversely, combinations with other protease inhibitors (Ritonavir, Saquinavir, Indinavir) were additive to slightly antagonistic [9].
Clinical Pharmacokinetics
  • Administration: NFV is administered orally and should be taken with food to increase bioavailability and reduce adverse effects like diarrhea [3] [10].
  • Metabolism and Elimination: It is extensively metabolized in the liver primarily by the CYP2C19 isozyme, with contributions from CYP3A4. The majority of the drug (87%) is excreted in feces, with only 1-2% recovered in urine. It has a plasma half-life of 3.5 to 5 hours [3] [1].

Conclusion and Research Outlook

This compound demonstrates a complex dual profile: a highly specific HIV-1 protease inhibitor and a polypharmacological agent with multi-target anti-cancer action. Its primary antiviral mechanism is well-established, while its repurposing as an anti-cancer therapeutic is supported by its ability to induce ER stress, inhibit S2P and multiple kinases, and disrupt cell cycle progression.

Ongoing research and clinical trials are focused on optimizing its use in oncology, particularly in combination with established chemotherapy and radiation, to leverage its radiosensitizing and chemosensitizing properties [3] [6]. The exploration of NFV analogs also holds promise for developing more potent and selective anti-cancer drugs targeting the S2P and RIP pathway.

References

Nelfinavir metabolite M8 antiviral activity

Author: Smolecule Technical Support Team. Date: February 2026

Antiviral Activity and Pharmacokinetics

Nelfinavir is metabolized primarily by cytochrome P450 2C19 to form M8 [1]. Both compounds are potent inhibitors of the HIV-1 protease, with M8 circulating at appreciable levels in plasma and contributing to antiviral activity [2].

The table below summarizes the in vitro antiviral activity and key pharmacokinetic parameters of nelfinavir and M8.

Parameter Nelfinavir (Parent Drug) M8 (Metabolite)
Antiviral Activity (EC₅₀)
HIV-1 (strain RF) in CEM-SS cells 30 nM 34 nM [2]
HIV-1 (strain IIIB) in MT-2 cells 60 nM 86 nM [2]
Binding to Human Plasma Proteins ~98% ~98% [2]
Steady-State Plasma Concentration (750 mg TID) 1.73 - 4.96 µM 0.55 - 1.96 µM [2]
Mean Apparent Half-life 5.38 hours 0.44 hours [1]
Formation Metabolic Pathway --- Cytochrome P450 2C19 [1]

Molecular Mechanisms and Experimental Models

Mechanisms of Action

The antiviral and off-target activities of nelfinavir and M8 involve multiple molecular mechanisms:

  • Primary Antiviral Action: Both nelfinavir and M8 function as competitive inhibitors of the HIV-1 protease, preventing the cleavage of viral gag-pol polyproteins and the production of mature, infectious virions [2] [3]. Their antiviral potency is similar [2] [3].
  • Off-target Effects in Research Contexts:
    • Pregnane X Receptor (PXR) Modulation: A 2021 study identified nelfinavir and M8 as partial agonists and competitive antagonists of the human PXR [4] [5]. This interaction, characterized by impaired coactivator recruitment, may influence the expression of drug-metabolizing enzymes and transporters and could be relevant in cancer research contexts [4] [5].
    • Unfolded Protein Response (UPR) Induction: Nelfinavir can activate the UPR, specifically the IRE1/XBP1 axis of the pathway. This activity is being investigated for its potential to overcome proteasome inhibitor resistance in cancers like multiple myeloma [6].
    • SARS-CoV-2 Protease Inhibition: Preclinical studies show nelfinavir can inhibit the SARS-CoV-2 main protease (Mpro, IC₅₀ = 8.26 µM) and exhibit antiviral activity in Vero E6 cells (EC₅₀ = 2.93 µM) [7].
Key Experimental Models and Protocols

Detailed methodologies from key studies provide models for investigating nelfinavir and M8:

  • Antiviral Activity Assay (2001 Study) [2]:
    • Cell Lines: CEM-SS and MT-2 cells.
    • Virus Strains: HIV-1 RF and HIV-1 IIIB.
    • Procedure: Cells were infected with virus. Compounds (nelfinavir, M8) were added, and viral-induced cytopathicity was measured after a multi-day incubation period. The 50% effective concentration (EC₅₀) was calculated from dose-response curves.
  • LC-MS/MS for Metabolite Identification (2001 Study) [2]:
    • Sample Prep: Human plasma proteins were precipitated with acetonitrile and methanol. Extracts underwent lipid cleanup with trichloroacetic acid and hexane washes.
    • Instrumentation: HPLC system (HP1090) coupled to a triple-quadrupole mass spectrometer (VG Quattro I) with an electrospray interface.
    • Chromatography: Narrow-bore column (Prodigy ODS2); mobile phase of 0.1% formic acid and acetonitrile with a gradient from 10% to 50% acetonitrile over 30 minutes.
    • Detection: Radiochemical detector and mass spectrometer in positive ion MS and MS/MS scan modes.
  • PXR Interaction Assay (2021 Study) [4] [5]:
    • Binding Validation: Limited proteolytic digestion and competitive ligand-binding assays (TR-FRET) confirmed direct binding to the PXR ligand-binding domain.
    • Transactivation Assay: Cellular reporter assays (e.g., in HepG2 cells) were used to determine EC₅₀ and IC₅₀ values for PXR activation and antagonism of rifampin-induced activity.
    • Functional Analysis: Coactivator recruitment assays demonstrated that partial agonism and antagonism result from impaired recruitment of coactivators like MED1.

Pathway and Workflow Diagrams

The following diagrams illustrate the metabolic pathway of nelfinavir and the experimental workflow for profiling its metabolite M8.

NFV Nelfinavir (NFV) Oral Administration CYP Metabolism by CYP2C19 NFV->CYP M8 Active Metabolite M8 Similar Antiviral Activity CYP->M8 PXR Binds PXR (Partial Agonist/Antagonist) M8->PXR HIV Inhibits HIV-1 Protease M8->HIV Circulates Circulates in Plasma M8->Circulates

Metabolic activation and primary actions of M8.

Step1 Dose Subjects with NFV Step2 Collect Plasma Samples (Steady-State) Step1->Step2 Step3 Protein Precipitation & Lipid Cleanup Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 Data Analysis Step4->Step5 PK Determine M8 Pharmacokinetics Step5->PK Activity Assay Antiviral Activity (EC₅₀) Step5->Activity Binding Characterize Protein Binding Step5->Binding

Experimental workflow for metabolite M8 profiling.

References

Nelfinavir Mesylate thermal stability DSC TGA analysis

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Stability of Nelfinavir Mesylate

The key data on the thermal behavior of this compound from a 2010 study is summarized in the table below [1].

Analysis Technique Key Findings on Thermal Stability
Differential Scanning Calorimetry (DSC) Endothermic melt with peak temperature (Tm) at approximately 250°C, followed by an exothermic peak at about 280°C attributed to glass transition/degradation [1].
Thermogravimetric Analysis (TGA) Multi-stage decomposition process initiating around 250°C, with major mass loss occurring between 250°C and 350°C [1].
Fourier Transform Infrared (FTIR) Spectroscopy Spectral changes observed in samples exposed to high temperatures, indicating thermal degradation [1] [2].

This study concluded that this compound is relatively stable at room temperature but undergoes significant degradation when exposed to temperatures at or above its melting point (~250°C) [1].

Experimental Methodology

The research employed a standard approach for pharmaceutical stress testing. The following workflow outlines the general experimental process, though specific details on isothermal TBA holds were not available in the search results.

G Start Sample Preparation A Thermal Stress Start->A B DSC Analysis A->B C TGA Analysis A->C D FTIR Analysis A->D E HPLC Analysis B->E C->E D->E End Data Correlation & Conclusion E->End

The key steps in the experimental protocol were [1]:

  • Sample Preparation: this compound powder was procured from Cipla Pharmaceuticals Ltd. and used directly [1].
  • Thermal Stress Application: Drug samples were heated to various high temperatures (specific conditions not fully detailed in the abstract) to induce degradation [1].
  • Instrumental Analysis:
    • DSC: The DSC thermogram of the pure drug shows an endotherm at ~90°C (potentially due to moisture) and the primary melting endotherm at ~250°C [1].
    • TGA: The study used TGA to monitor mass loss, confirming thermal decomposition beginning at 250°C [1].
    • FTIR: Spectra of intact vs. thermally stressed samples were compared to identify degradation-induced structural changes [1].
    • HPLC: Used as a supporting technique to confirm the findings from the spectroscopic and thermal analyses [1].

Research Context and Considerations

The provided data offers a solid starting point, but for a comprehensive technical guide, please consider the following:

  • Dated Information: The core study is from 2010. Drug development practices and analytical technologies may have advanced since then [1].
  • Methodological Gaps: Specific instrument parameters (heating rates, gas environment), detailed sample preparation for DSC/TGA, and exact temperature protocols for stress testing were not fully elaborated in the available abstracts [1].
  • Form-Dependent Stability: The data pertains to a specific crystalline form of this compound. Other crystalline or amorphous forms, such as the "Form I" mentioned in a patent, may exhibit different thermal profiles [3] [4].
  • Correlation with Other Properties: Subsequent research has focused on leveraging the drug's properties to develop novel formulations, such as spray-dried particles and nanoparticles, to enhance bioavailability rather than further investigating its intrinsic thermal stability [5] [6].

References

Nelfinavir Mesylate FTIR spectral characterization

Author: Smolecule Technical Support Team. Date: February 2026

Core FTIR Findings and Stability Data

The following table summarizes the key findings from FTIR studies on Nelfinavir Mesylate, particularly under stress conditions [1] [2] [3].

Aspect Key FTIR Findings Experimental Conditions / Notes
General Characterization Spectrum of intact drug provided as a baseline for comparison. Used spectroscopy grade KBr pellet method [1].
Thermal Degradation Significant changes observed in the IR spectra. Samples heated at 90°C and 250°C; degradation confirmed by DSC/TGA. Correlates with XRD and HPLC data [1] [3].
Acid & Base Hydrolysis Significant changes observed in the IR spectra, suggesting degradation. Treated with 0.1N HCl and 0.1N NaOH [1] [3].
Oxidative Degradation Significant changes observed in the IR spectra, suggesting degradation. Treated with 3% H2O2 [1] [3].
Photostability No change observed in the IR spectra. Exposed to sunlight; drug demonstrates good photostability [1] [2] [3].

Experimental Protocol for Stress Degradation Studies

The methodology below, adapted from published studies, can serve as a guide for conducting stress degradation studies using FTIR [1] [3].

  • Materials: this compound drug substance. Spectroscopy grade Potassium Bromide (KBr). Reagents for stress conditions: 0.1N Hydrochloric Acid (HCl), 0.1N Sodium Hydroxide (NaOH), 3% Hydrogen Peroxide (H₂O₂) [1].
  • Stress Conditions:
    • Acid Hydrolysis: Treat the drug with 0.1N HCl.
    • Base Hydrolysis: Treat the drug with 0.1N NaOH.
    • Oxidative Degradation: Treat the drug with 3% H₂O₂.
    • Thermal Degradation: Expose the solid drug to temperatures of 90°C and 250°C.
    • Photodegradation: Expose the solid drug to sunlight.
  • Sample Preparation for FTIR: Use the KBr pellet method. Mix approximately 1-2 mg of the stressed drug sample with 100-200 mg of spectroscopy grade KBr. Compress the mixture under vacuum to form a transparent pellet [1].
  • Instrumentation and Data Acquisition: Use an FTIR spectrometer. Acquire spectra at a resolution of 4 cm⁻¹. Compare the spectra of stressed samples against the spectrum of the intact (untreated) drug to identify changes in functional groups and signs of degradation [1].

Additional Technical Information for Drug Development

Beyond stress studies, these additional points may be valuable for a comprehensive technical guide.

  • Crystalline Forms: The physical form of this compound can impact its properties. Multiple crystalline forms (Form I, Form II, etc.) have been identified and characterized using X-ray powder diffraction (XRPD) and FTIR, which can help ensure the correct polymorph is used in development [4].
  • Mechanistic Pathways in Drug Repurposing: Research into repurposing Nelfinavir has revealed complex mechanisms. It can inhibit the proteasome and also block the TCF11/Nrf1-mediated "bounce-back" response, which is a pathway cancer cells use to recover from proteasome stress. This dual action is particularly relevant for its investigation in multiple myeloma [5]. The relationship between these mechanisms and its stability profile can be important for formulation.

G ProteasomeInhibition Proteasome Inhibition AccumulationOfUbiquitinatedProteins Accumulation of Ubiquitinated Proteins ProteasomeInhibition->AccumulationOfUbiquitinatedProteins TCF11_Nrf1Activation TCF11/Nrf1 Activation (via DDI2 protease) AccumulationOfUbiquitinatedProteins->TCF11_Nrf1Activation Cellular Stress ProteasomeRecovery Proteasome Gene Re-synthesis TCF11_Nrf1Activation->ProteasomeRecovery Transcription Nelfinavir This compound Nelfinavir->ProteasomeInhibition Directly Inhibits Nelfinavir->TCF11_Nrf1Activation Inhibits Nelfinavir->ProteasomeRecovery Suppresses

Nelfinavir's dual mechanism: inhibiting the proteasome and the subsequent recovery pathway.

Limitations and Further Research

The search results I obtained are highly relevant but do not contain a complete, assignment-rich FTIR spectrum (e.g., a detailed table listing all peaks and their corresponding functional groups for the pure drug). The studies successfully use FTIR as a comparative tool for stability assessment.

To build a more comprehensive guide, you might need to:

  • Consult Standard Databases: Spectral libraries from FTIR instrument manufacturers or commercial databases may provide a definitive spectrum with assignments.
  • Cross-Reference with LC-MS: For stress degradation studies, the identified degradation products can be characterized using LC-MS, and the structural insights gained can help interpret the specific changes observed in the FTIR spectra [1] [6].

References

Drug Profile and Resistance Data

Author: Smolecule Technical Support Team. Date: February 2026

Table 1: Basic Profile of Nelfinavir (AG-1343) [1] [2]

Attribute Description
Generic Name Nelfinavir (as mesylate salt)
Trade Name Viracept
Developer Agouron Pharmaceuticals (now Pfizer)
Initial FDA Approval 1997
Drug Class HIV-1 Protease Inhibitor
Molecular Formula C32H45N3O4S
Primary Metabolic Enzymes CYP3A4, CYP2C19

Table 2: Genotypic and Phenotypic Resistance Profile [3]

Analysis Type Key Findings
Primary Genotypic Change D30N (Aspartic acid to Asparagine at residue 30) in the HIV protease gene.
Secondary/Associated Genotypic Changes May include mutations at residues 35, 36, 46, 71, 77, and 88.
Absent/Rare Genotypic Changes Changes associated with resistance to other PIs (e.g., at residues 48, 50, 82, 84) were not observed or were rare.
Phenotypic Cross-Resistance Viral isolates with high-level resistance to NFV remained susceptible to indinavir, saquinavir, ritonavir, and amprenavir.

Mechanism of Action and Resistance Pathway

Nelfinavir is a potent, competitive inhibitor of the HIV-1 aspartyl protease enzyme. This enzyme is essential for cleaving viral polyproteins into mature, functional proteins. By binding to the protease's active site, NFV prevents viral maturation, leading to the production of non-infectious viral particles [2].

The pathway to resistance for NFV is unique. Unlike other protease inhibitors of its time, which often selected for mutations at residues 82 or 90, the primary pathway for NFV involves a D30N mutation [3]. This uniqueness is the basis for its distinct cross-resistance profile.

The following diagram illustrates the mechanism of action and the primary resistance pathway:

NFV Mechanism and Resistance HIV_Protease HIV_Protease Immature_Virus Immature_Virus HIV_Protease->Immature_Virus Cleaves NFV_Binding NFV_Binding NonInfectious_Virus NonInfectious_Virus NFV_Binding->NonInfectious_Virus Inhibits Cleavage D30N_Mutation D30N_Mutation D30N_Mutation->NFV_Binding Impairs Resistant_Virus Resistant_Virus D30N_Mutation->Resistant_Virus Confers

NFV inhibits HIV protease, preventing viral maturation. The D30N mutation drives resistance.

Emerging Research in Oncology

NFV inhibits the PI3K/Akt/mTOR signaling pathway, a critical driver of cell growth, survival, and therapy resistance in many cancers. It also induces endoplasmic reticulum (ER) stress, triggering the unfolded protein response (UPR) and apoptosis [2] [4]. These mechanisms underpin its role as a radiosensitizer and chemosensitizer.

Table 3: Key Clinical Trial of Nelfinavir in Cervical Cancer [4]

Trial Aspect Details
Cancer Type Locally Advanced Squamous Cell Cervical Carcinoma
Trial Phase Phase 1
NFV Dose (RP2D) 1250 mg, twice daily
Combination Therapy Standard cisplatin-based chemoradiation (CRT)
Primary Finding Safe and tolerable; established RP2D.
Biomarker Result Significant decrease in phosphorylated Akt (pAkt) in tumors, indicating target engagement.
Efficacy Signal 10 of 11 evaluable patients remained disease-free at median 50-month follow-up.

The following diagram summarizes the multi-faceted anti-cancer mechanisms of NFV and the experimental workflow used to validate them in a clinical trial setting:

NFV Anti-Cancer Mechanisms and Validation NFV_Oncology NFV_Oncology PI3K_Inhibition PI3K_Inhibition NFV_Oncology->PI3K_Inhibition ER_Stress ER_Stress NFV_Oncology->ER_Stress Radiosensitization Radiosensitization PI3K_Inhibition->Radiosensitization Clinical_Trial Clinical_Trial PI3K_Inhibition->Clinical_Trial Apoptosis Apoptosis ER_Stress->Apoptosis ER_Stress->Clinical_Trial Clinical_Trial->Apoptosis Clinical_Trial->Radiosensitization

NFV exerts anti-cancer effects via PI3K inhibition and ER stress, validated in clinical trials.

Detailed Experimental Protocols

The following methodologies are critical for investigating NFV's biological activity.

Clonogenic Survival Assay [4] This assay measures the long-term reproductive viability of single cancer cells after treatment, crucial for evaluating radiosensitization.

  • Plate Cells: Seed a known number of cancer cells (e.g., HeLa, CaSki) as a single-cell suspension into culture dishes.
  • Pre-treat with NFV: Expose cells to a chosen concentration of NFV (e.g., 15 µM) for a set period (e.g., 16 hours).
  • Irradiate: Subject the plates to varying doses of radiation (e.g., using an X-RAD irradiator).
  • Remove Drug & Culture: 4-6 hours post-irradiation, replace the medium with fresh drug-free medium.
  • Stain and Count: After 10-14 days, stain colonies (typically >50 cells) and count them.
  • Calculate Surviving Fraction: (Number of colonies formed) / (Number of cells plated × Plating Efficiency), where Plating Efficiency is the fraction of untreated cells that form colonies.

Analysis of Signaling Pathways in Patient Tumor Biopsies [4] This protocol from a phase 1 trial assesses NFV's target engagement in human tumors.

  • Serial Biopsies: Collect multiple tumor biopsies from patients:
    • Pre-treatment: Baseline sample.
    • Post-NFV monotherapy: After ~7 days of NFV alone.
    • During NFV + CRT: During combination treatment.
    • Post-treatment: After completion of all therapy.
  • Protein Analysis:
    • Lysate Preparation: Homogenize biopsy tissue to create protein lysates.
    • Reverse-Phase Protein Array (RPPA): Spot lysates onto nitrocellulose arrays and probe with specific antibodies (e.g., against pAkt, pS6) to quantify protein levels and phosphorylation changes.

Conclusion

AG-1343 (Nelfinavir) demonstrates a unique resistance profile in virology and holds promise in oncology as a sensitizing agent for conventional therapies like radiation. Its well-defined safety profile and off-patent status make it a compelling candidate for drug repurposing. Future research should focus on validating its efficacy in larger cancer trials and further elucidating its mechanisms of action.

References

Nelfinavir Mesylate endogenous retroviral activity

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Action

Nelfinavir's effects extend far beyond its primary target, the HIV protease. The table below summarizes its key off-target mechanisms identified in the research.

Mechanism of Action Biological Impact Experimental Evidence
Inhibition of Viral Spike-Mediated Fusion [1] Disrupts cell-cell fusion (syncytia formation); may inhibit viral entry and cell-to-cell spread. In vitro: 10 µM completely inhibited SARS-CoV-2 S-glycoprotein-mediated fusion in Vero cells [1].
Inhibition of Akt Signaling Pathway [2] [3] Suppresses cell survival, growth, and metabolism; induces apoptosis in cancer cells. Computational prediction & kinase assays: Weakly inhibits multiple kinases upstream of Akt [3]. In vitro: Induces cancer cell cycle arrest and apoptosis [2].
Induction of Endoplasmic Reticulum (ER) Stress [1] [2] Triggers the Unfolded Protein Response (UPR), leading to cell death under prolonged stress. Well-documented effect from multiple studies; contributes to its anti-cancer efficacy [2].
Anti-inflammatory Effects [4] Reduces production of pro-inflammatory cytokines like TNF and IL-6 in macrophages. In vitro: 10-40 µM reduced LPS-induced cytokine production in human monocyte-derived macrophages [4].
Inhibition of Efflux Transporters (e.g., MRP2) [5] May alter drug disposition and cellular homeostasis of endogenous compounds. In vitro: Inhibited MRP2 activity in sandwich-cultured rat and human hepatocytes [5].

Detailed Experimental Protocols

To help you evaluate the methodology behind this data, here are details from a key study on nelfinavir's fusogenic inhibition.

Protocol 1: Cell Fusion Inhibition Assay [1]

  • Objective: To screen for drugs that inhibit membrane fusion mediated by the SARS-CoV-2 spike (S) glycoprotein.
  • Cell Line: African green monkey kidney (Vero) cells.
  • Methodology:
    • Transient Transfection: Vero cells were grown on 24-well plates and transfected with plasmid DNA encoding SARS-CoV-2 S glycoprotein (Sn) or SARS-CoV S glycoprotein (So) using lipofectamine 2000 reagent.
    • Drug Treatment: Cells were treated with the test compound, nelfinavir mesylate, at a concentration of 10 µM.
    • Incubation & Analysis: After 48 hours, the plates were examined by phase-contrast microscopy for the presence of fused cells (syncytia). Cell fusion was quantified visually and through imaging after fixation and staining with specific antibodies (anti-FLAG for So, anti-MYC for Sn) and an HRP-conjugated secondary antibody.
  • Key Finding: Nelfinavir at 10 µM resulted in the complete inhibition of S-glycoprotein-mediated cell fusion [1].

Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows impacted by nelfinavir, based on the search results.

Diagram 1: Nelfinavir's Multi-Target Impact on Cellular Signaling

This diagram summarizes the complex network of cellular pathways that nelfinavir is predicted to influence.

G cluster_top Reported & Predicted Direct Interactions NFV Nelfinavir (NFV) PKs Multiple Protein Kinases NFV->PKs MRP2 MRP2 Transporter NFV->MRP2 Proteasome 20S Proteasome NFV->Proteasome S_Protein Viral S Glycoprotein (Fusion Process) NFV->S_Protein AntiInflamm Reduced TNF, IL-6 Secretion NFV->AntiInflamm Akt_path Akt Signaling (Inhibition) PKs->Akt_path MAPK_path MAPK/ERK Signaling (Inhibition) PKs->MAPK_path mTOR_path mTOR Signaling (Inhibition) PKs->mTOR_path NFkB_path NF-κB Signaling (Inhibition) PKs->NFkB_path ER_Stress Induces ER Stress & UPR Proteasome->ER_Stress Apoptosis Apoptosis & Cell Death ER_Stress->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest ER_Stress->Cell_Cycle_Arrest Akt_path->ER_Stress Akt_path->Apoptosis Akt_path->Cell_Cycle_Arrest MAPK_path->Apoptosis

Nelfinavir's reported and predicted cellular targets and downstream effects.

Diagram 2: Workflow for Profiling Off-Target Kinase Binding

This diagram outlines the computational and experimental workflow used to identify nelfinavir's off-targets, which is crucial for understanding its polypharmacology.

G start Start: Nelfinavir binding site from HIV Protease structure (1OHR) step1 Step 1: Structural Proteome Screening (SMAP ligand binding site comparison) → 92 putative off-targets start->step1 step2 Step 2: Binding Pose & Affinity Filter (Surflex & eHiTs docking) → 51 off-targets are Protein Kinases step1->step2 step3 Step 3: Intensive Binding Affinity Calculation (Molecular Dynamics & MM/GBSA) → Refined free energy estimates step2->step3 step4 Step 4: Biological Network Analysis → Impact on Akt, MAPK, mTOR pathways step3->step4 step5 Step 5: Experimental Validation (In vitro kinase activity assays) step4->step5 conclusion Conclusion: Weak inhibition of multiple kinases explains anti-cancer effect step5->conclusion

A systems biology pipeline for predicting and validating nelfinavir's off-targets.

Research Implications for ERV Activity

While endogenous retrovirus activity was not explicitly covered, the mechanisms above provide a strong foundation for new hypotheses. The inhibition of cellular kinases and induction of ER stress are processes known to influence the expression and reactivation of endogenous retroviral elements. You could consider designing experiments that probe these specific connections.

References

HPLC method validation Nelfinavir Mesylate impurities

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the HPLC Method

Nelfinavir Mesylate is a potent human immunodeficiency virus 1 (HIV-1) protease inhibitor. Controlling its impurity profile is critical for drug safety and efficacy. The method described here is a simple, rapid, selective, and stability-indicating LC-UV method developed as per ICH guidelines for the simultaneous determination of this compound and three potential synthesis impurities in bulk drug and pharmaceutical dosage forms [1].

Experimental Protocol

Here is the detailed methodology for the HPLC analysis.

Chemicals and Reagents
  • Analytes: this compound reference standard (purity 99.8%), its three known impurities (No. 1, No. 2, No. 3), and this compound capsules [1].
  • Solvents: LC-grade acetonitrile [1].
  • Water: Purified water [1].
  • Other Reagents: Analytical grade orthophosphoric acid and HPLC-grade n-hexane sulfonate [1].
Apparatus and Chromatographic Conditions

The table below summarizes the key chromatographic conditions [1].

Parameter Specification
HPLC System Agilent 1100
Column Hypersil BDS C8 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : n-hexane sulfonate (10 mM, pH adjusted to 2.5 with orthophosphoric acid) (45:55, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time 25 minutes
Sample and Standard Preparation
  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL. Further dilute to get a working standard solution of 50 µg/mL [1].
  • Test Sample Solution (from capsules): Transfer the contents of 20 capsules into a suitable container. Accurately weigh powder equivalent to about 292.3 mg of this compound (250 mg of nelfinavir base) into a 250 mL volumetric flask. Add about 150 mL of mobile phase, sonicate for 15 minutes, then dilute to volume. Filter, then further dilute 5 mL of the filtrate to 50 mL with the mobile phase to obtain a final concentration of approximately 50 µg/mL [1].

Method Validation Summary

The developed method was validated according to ICH guidelines. The key validation parameters are summarized in the table below [1].

Validation Parameter Result / Value
Linearity Range 5 - 150 µg/mL
Precision (RSD) < 1.0%
Accuracy (% Recovery) 99.5 - 100.5%
Detection Limit (LOD) 0.1 µg/mL
Quantitation Limit (LOQ) 0.5 µg/mL
Specificity Resolved from impurities and degradation products
Robustness Suitable (deliberate variations in flow rate, pH, and mobile phase ratio)

Workflow for Method Development and Analysis

The following diagram illustrates the logical workflow for developing and applying this HPLC method.

G Start Start Method Development ColSel Column Selection: Hypersil BDS C8 Start->ColSel MPOpt Mobile Phase Optimization: ACN:Buffer (45:55, v/v) ColSel->MPOpt WavSel Wavelength Selection: 220 nm MPOpt->WavSel Val Method Validation: Linearity, Precision, Accuracy WavSel->Val Stress Stress Testing (Forced Degradation) Val->Stress SamplePrep Sample Preparation: Standard & Test Formulations Stress->SamplePrep Analysis HPLC Analysis SamplePrep->Analysis DataInt Data Interpretation Analysis->DataInt End Report Results DataInt->End

Key Considerations and Regulatory Context

  • Stability-Indicating Nature: The method successfully separated this compound from its degradation products formed under various stress conditions (acid, base, oxidation, thermal, and photolytic), confirming its stability-indicating capability [1].
  • Safety of this compound: The importance of controlling impurities in this drug is highlighted by a 2007 global recall of Viracept (this compound). The recall was due to the presence of a genotoxic impurity, ethyl methanesulfonate (EMS), which formed in situ from a contaminated starting material. This incident underscores the critical need for rigorous analytical control strategies throughout drug manufacturing [2].

Discussion and Conclusion

The described isocratic HPLC method with UV detection is a robust solution for the quality control of this compound. Its key advantages are simplicity and suitability for ordinary laboratories, as it avoids the baseline drift and low robustness sometimes associated with gradient elution methods [1].

The method is fully validated, demonstrating satisfactory precision, accuracy, and linearity. Its ability to separate the drug from its potential impurities and degradation products makes it an excellent tool for routine analysis and stability studies in pharmaceutical development [1].

References

Application Note: Stability-Indicating RP-LC Method for the Analysis of Nelfinavir Mesylate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Nelfinavir Mesylate is a potent human immunodeficiency virus 1 (HIV-1) protease inhibitor used in antiretroviral therapy. The inherent stability of a drug substance and its compatibility with potential degradation products are critical parameters in ensuring the safety and efficacy of pharmaceutical products. As per ICH guidelines Q1A(R2) and Q2(R1), it is mandatory to employ validated, stability-indicating analytical methods that can accurately quantify the drug substance while effectively resolving it from its degradation products and process-related impurities. This application note elaborates on a selective, precise, and robust Reversed-Phase Liquid Chromatography (RP-LC) method for the determination of this compound in bulk drug and pharmaceutical dosage forms. The method demonstrates its stability-indicating capability by adequately separating the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions, as well as from known synthesis intermediates [1] [2].

Experimental

Chemicals and Reagents

This compound reference standard (purity >99.8%) and its known impurities (Impurity 1 (C14H26N2O), Impurity 2 (C18H17NO3SCl), and Impurity 3 (C9H7O3)) were sourced from authentic suppliers [1]. HPLC-grade acetonitrile and water (purified via Milli-Q system) were used. All other chemicals, including ammonium phosphate monobasic and orthophosphoric acid, were of analytical grade.

Instrumentation and Chromatographic Conditions

The analysis was performed on an Agilent 1100 liquid chromatography system equipped with a quaternary pump, an autosampler, a thermostatted column compartment, and a variable wavelength UV/Vis detector. Data acquisition and processing were managed using compatible software.

  • Stationary Phase: CN column (250 mm × 4.6 mm, 5 µm particle size) [1] [2]
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 25 mM monobasic ammonium phosphate buffer (containing 25 mM triethylamine, pH adjusted to 3.4 with phosphoric acid) in the ratio of 40:60 (v/v) [1] [2].
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 20 µL
  • Detection Wavelength: 210 nm
  • Run Time: Approximately 15 minutes
Preparation of Solutions
  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 500 µg/mL. Further dilute appropriately with the mobile phase to obtain a working standard solution of 100 µg/mL.
  • Sample Solution: For bulk drug, prepare a solution analogous to the standard solution. For capsule dosage forms, weigh an amount of powder equivalent to about 250 mg of Nelfinavir base, transfer to a 250 mL volumetric flask, and dilute to volume with the mobile phase. Sonicate to dissolve, filter, and use the filtrate for analysis after further dilution if necessary [1].

Forced Degradation Studies

Forced degradation studies were conducted to validate the stability-indicating nature of the method. The drug substance was subjected to various stress conditions as outlined in the workflow below [3] [1].

Stress Conditions

G Start This compound Sample Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxid Oxidative Stress Start->Oxid Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo Deg Degradation Products Formed Acid->Deg Base->Deg Oxid->Deg Thermal->Deg NoDeg No Significant Degradation Photo->NoDeg Stable Analyze Analyze by RP-LC Deg->Analyze NoDeg->Analyze

  • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at room temperature for 8 hours. Neutralize before analysis [3] [1].
  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature for 8 hours. Neutralize before analysis [3] [1].
  • Oxidative Stress: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 8 hours [3] [1].
  • Thermal Degradation: Expose the solid drug to dry heat at 105°C for 24 hours. Prepare a solution of the exposed solid for analysis [3].
  • Photolytic Stability: Expose the solid drug to UV light as per ICH option 2 conditions. Prepare a solution of the exposed solid for analysis [3].

Results and Discussion

Method Validation

The developed RP-LC method was validated as per ICH guidelines to ensure its suitability for intended use [1] [2].

Table 1: System Suitability Parameters

Parameter Result Acceptance Criteria
Retention Time (min) ~8.5 -
Theoretical Plates >2000 >2000
Tailing Factor <1.5 ≤2.0
%RSD of Peak Area (n=6) <1.0% ≤2.0%

Table 2: Validation Summary of the RP-LC Method

Parameter Results
Linearity Range 5 - 150 µg/mL [1]
Correlation Coefficient (r²) >0.999 [1]
Limit of Detection (LOD) ~0.05 µg/mL (estimated)
Limit of Quantitation (LOQ) ~0.15 µg/mL (estimated)
Precision (%RSD) <1.0% (System), <1.5% (Method) [1]
Accuracy (% Recovery) 98.0 - 102.0% [1]

Specificity: The method demonstrated specificity by achieving baseline separation of this compound from all forced degradation products and known impurities. Peak purity tests using a PDA detector confirmed the homogeneity of the Nelfinavir peak in all stress samples, confirming the method's stability-indicating capability [1] [2].

Analysis of Degradation Profiles

The following table summarizes the outcomes of the forced degradation studies, illustrating the conditions under which this compound is most susceptible to degradation [3] [1].

Table 3: Summary of Forced Degradation Studies

Stress Condition Details Degradation Comments
Acid Hydrolysis 0.1 M HCl, RT, 8h Significant Well-separated degradation peaks observed.
Base Hydrolysis 0.1 M NaOH, RT, 8h Significant Well-separated degradation peaks observed.
Oxidation 3% H₂O₂, RT, 8h Significant Major degradation, indicating susceptibility to oxidizing agents.
Thermal 105°C, solid, 24h Significant Degradation observed in infrared spectra and LC [3].
Photolysis UV light, as per ICH Stable No significant degradation, confirming photostability [3].

Alternative and Greener Approaches

While the validated method uses acetonitrile, recent trends in Green Analytical Chemistry (GAC) encourage the replacement of hazardous solvents with more environmentally friendly alternatives. Ethanol has emerged as a excellent alternative organic modifier for RP-HPLC due to its lower toxicity, better biodegradability, and lower cost compared to acetonitrile. Studies have shown that ethanol/water mixtures can provide similar separation mechanisms and efficiency for many pharmaceuticals without compromising analytical performance [4]. For laboratories aiming to reduce their environmental impact, developing a method using ethanol as the organic modifier is a viable and recommended strategy.

Conclusion

The developed isocratic RP-LC method is accurate, precise, specific, and stability-indicating. It is fully validated and complies with ICH guidelines. The method successfully separates this compound from its degradation products and known synthesis impurities, making it suitable for routine quality control analysis of bulk drug substances and pharmaceutical formulations, including stability studies. The incorporation of principles from Analytical Quality by Design (AQbD) and green chemistry can further enhance the robustness and environmental friendliness of the method in future iterations [4] [5].

References

Comprehensive Application Notes and Protocols: FTIR Spectroscopy in Nelfinavir Mesylate Stress Degradation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction to Nelfinavir Mesylate and FTIR Spectroscopy

This compound represents a significant milestone in antiretroviral therapy as the first nonpeptidic protease inhibitor approved for pediatric HIV treatment. This pharmaceutical compound, chemically described as [3S-[2(2S,3S),3α,4aβ,8aβ]]-N-(1,1-dimethylethyl)decahydro-2-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylthio)butyl]-3-isoquinoline carboxamide monomethanesulphonate, exhibits a complex molecular structure with five chiral centers that contribute to its specific pharmacological activity [1]. The drug functions by reversibly binding to the active site of the HIV protease enzyme, thereby preventing the cleavage of viral polyprotein precursors and resulting in the formation of immature, non-infectious viral particles [1]. Understanding the stability profile of this critical medication is essential for ensuring its therapeutic efficacy and patient safety.

Fourier Transform Infrared (FTIR) Spectroscopy has emerged as a powerful analytical technique in pharmaceutical stability testing due to its minimal sample preparation requirements, non-destructive nature, and capacity to provide molecular-level structural information. Unlike chromatographic methods that often require extensive sample preparation and hazardous organic solvents, FTIR spectroscopy offers a rapid, environmentally friendly alternative that can be adapted for online monitoring in industrial settings [1]. The technique probes the vibrational energies of chemical bonds, generating characteristic spectral fingerprints that reflect the molecular composition and structural integrity of pharmaceutical compounds. When applied to stress degradation studies, FTIR spectroscopy can detect subtle molecular changes resulting from various degradation pathways, providing valuable insights for formulation development and packaging selection [2] [1].

Experimental Design for Stress Degradation Studies

Regulatory Framework and Stress Conditions

The design of stress degradation studies for this compound follows the International Conference on Harmonisation (ICH) guidelines, which provide a systematic framework for evaluating drug stability under various stress conditions [2] [1]. These guidelines mandate investigation of the drug's susceptibility to hydrolytic degradation (under both acidic and basic conditions), oxidative degradation, thermal stress, and photolytic degradation [1]. The objective is to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability characteristics of the drug substance. This information proves critical in developing robust formulation strategies, selecting appropriate packaging materials, and establishing shelf-life specifications.

The experimental workflow for comprehensive stress degradation studies involves multiple coordinated steps, as illustrated below:

G cluster_stress Stress Conditions (ICH Guidelines) Start Sample Preparation This compound Stress Stress Conditions Application Start->Stress Analysis FTIR Spectral Analysis Stress->Analysis Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidative Degradation Thermal Thermal Stress Photo Photolytic Stress Validation Complementary Techniques Analysis->Validation Interpretation Data Interpretation Validation->Interpretation

Material Preparation and Sample Handling

This compound reference standard should be procured from certified suppliers with documented purity profiles. For the stress studies, the drug substance is subjected to precisely controlled degradation conditions. For acid and base hydrolysis, samples are typically treated with 0.1-1M hydrochloric acid and 0.1-1M sodium hydroxide respectively, at elevated temperatures (50-70°C) for specified durations (24-72 hours) [1]. Oxidative degradation is induced using hydrogen peroxide (3-30% concentration) under similar thermal conditions. Thermal stress involves storing solid drug samples in stability chambers at elevated temperatures (40-80°C) for extended periods, while photostability is assessed by exposing samples to both visible and UV light in accordance with ICH Option 1 or Option 2 conditions [1].

Following exposure to stress conditions, samples are neutralized (for acid/base hydrolysis) or quenched (for oxidative degradation) to terminate the degradation process. The treated samples are then dried under vacuum to remove residual solvents and prepared for FTIR analysis using standard potassium bromide (KBr) pellet technique or diffuse reflectance methods. Proper control samples (unstressed this compound) must be analyzed concurrently to establish baseline spectral characteristics. This systematic approach to sample preparation ensures that observed spectral changes can be confidently attributed to degradation-induced molecular modifications rather than analytical artifacts [1].

FTIR Spectroscopy Protocols

Sample Preparation and Instrumentation

Sample preparation for FTIR analysis follows two primary methodologies depending on the physical state of the sample. For the KBr pellet method, approximately 1-2 mg of this compound (stressed or control) is thoroughly mixed with 100-200 mg of spectroscopy-grade potassium bromide in an agate mortar [1]. The mixture is then compressed under high pressure (approximately 10 tons) in a hydraulic press to form a transparent pellet suitable for transmission analysis. For diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), the powdered sample is mixed with KBr in similar proportions but analyzed without pelletization, which is particularly useful for time-course studies where sample recovery is desired [1].

The instrumental parameters for FTIR analysis should be optimized as follows: spectra are typically collected over the mid-infrared range (4000-400 cm⁻¹) with a resolution of 2 cm⁻¹ to ensure detection of subtle spectral changes [1]. A minimum of 64 scans should be co-added for each spectrum to achieve satisfactory signal-to-noise ratio while maintaining reasonable acquisition time. The instrument must be purged with dry air or nitrogen during operation to minimize atmospheric interference from water vapor and carbon dioxide. For temperature-dependent studies, a heated transmission cell or environmental chamber can be employed to monitor real-time degradation processes. Regular calibration of the instrument using polystyrene standards ensures wavelength accuracy and reproducibility across analytical sessions [1].

Spectral Analysis and Data Interpretation Protocol

The analysis workflow for FTIR spectral data involves multiple steps to ensure accurate interpretation, as detailed below:

G cluster_preprocessing Preprocessing Steps SpectralAcquisition Spectral Acquisition Preprocessing Spectral Preprocessing SpectralAcquisition->Preprocessing PeakAssignment Peak Assignment Preprocessing->PeakAssignment Baseline Baseline Correction Normalization Spectra Normalization Smoothing Noise Reduction DifferenceAnalysis Difference Analysis PeakAssignment->DifferenceAnalysis Correlation Multi-technique Correlation DifferenceAnalysis->Correlation Interpretation Structural Interpretation Correlation->Interpretation

Spectral interpretation begins with peak assignment of the native this compound spectrum, which displays characteristic absorption bands including C=O stretching at approximately 1650-1750 cm⁻¹, N-H bending around 1500-1600 cm⁻¹, S=O stretching of the mesylate group at 1050-1150 cm⁻¹, and C-S stretching near 690 cm⁻¹ [1]. Following stress exposure, differential analysis focuses on identifying changes in these characteristic bands, including alterations in peak intensity, band broadening, peak shifts, and the appearance or disappearance of specific absorption bands. For instance, degradation of the amide linkage would manifest as reduced intensity at C=O and N-H stretching regions, while oxidation of the thioether group would alter the C-S stretching vibration and potentially introduce new S=O bands [1].

Complementary Analytical Techniques

Thermal and Diffraction Analysis Methods

Differential Scanning Calorimetry (DSC) provides complementary thermal behavior data for this compound under stress conditions. The protocol involves heating 2-5 mg samples in hermetically sealed aluminum pans at a controlled rate (typically 10°C/min) over a temperature range of 25-300°C under nitrogen purge [1]. The DSC thermogram of native this compound shows characteristic endothermic peaks at approximately 90°C (attributed to moisture loss) and 250°C (corresponding to melting), followed by an exothermic transition around 280°C indicating decomposition [1]. Stressed samples showing alterations in these thermal events, particularly the appearance of new endotherms or broadening of melting endotherms, provide evidence of degradation-induced changes in crystal structure or purity.

Thermogravimetric Analysis (TGA) measures weight changes associated with thermal decomposition. Samples of 5-10 mg are heated in platinum crucibles at 10°C/min from 25-500°C under nitrogen atmosphere [1]. Native this compound typically exhibits minimal mass loss below 200°C, followed by rapid decomposition corresponding to the exothermic event observed in DSC. X-ray Diffraction (XRD) analysis complements these techniques by monitoring changes in crystallinity following stress exposure. Samples are scanned from 5-40° 2θ at a rate of 2°/min using Cu Kα radiation [1]. The appearance of new diffraction peaks or changes in relative peak intensities in stressed samples indicates polymorphic transitions or amorphous content increase resulting from degradation processes.

Chromatographic Analysis and Validation

High-Performance Liquid Chromatography (HPLC) serves as a primary validation technique for FTIR findings in stress degradation studies. The recommended chromatographic conditions employ a C18 column (250 × 4.6 mm, 5 μm particle size) maintained at ambient temperature [1]. The mobile phase typically consists of a mixture of phosphate buffer (pH adjusted to enhance separation) and acetonitrile or methanol in gradient elution mode. The flow rate is maintained at 1.0 mL/min with detection at 210-220 nm, and injection volumes of 10-20 μL are used for sample solutions prepared at 1 mg/mL concentration [1].

Table 1: Chromatographic Conditions for this compound Stability Analysis

Parameter Specification
Column C18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase Phosphate Buffer : Acetonitrile (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 210-220 nm
Injection Volume 10-20 μL
Column Temperature Ambient
Run Time 20-30 minutes

The method validation for HPLC analysis includes determination of specificity, precision, accuracy, and linearity according to ICH guidelines. System suitability tests are performed to ensure adequate resolution between this compound and its degradation products, with tailing factor ≤2.0 and theoretical plate count ≥2000 [1]. Correlation of HPLC data with FTIR findings involves comparing the appearance of new chromatographic peaks with specific spectral changes, thereby strengthening the identification of degradation products and elucidating degradation pathways.

Data Analysis and Interpretation

Spectral Changes Under Various Stress Conditions

The FTIR spectral data reveals distinctive changes in this compound under different stress conditions, providing insights into the molecular-level degradation mechanisms. The following table summarizes the characteristic spectral modifications observed under each stress condition:

Table 2: FTIR Spectral Changes of this compound Under Stress Conditions

Stress Condition Key Spectral Changes Structural Implications
Acid Hydrolysis Decreased intensity at 1650 cm⁻¹ (C=O stretch), appearance of new band at 1710 cm⁻¹, changes in N-H bending region Hydrolysis of amide linkage, formation of carboxylic acid derivatives
Base Hydrolysis Broadening of C=O stretching band, reduced intensity at 1540 cm⁻¹ (N-H bend), new bands in 1300-1400 cm⁻¹ region Ester/amide saponification, possible deprotonation phenomena
Oxidative Degradation Changes in C-S stretching (690 cm⁻¹), appearance of S=O bands (1050-1150 cm⁻¹), altered aromatic C-H bending Oxidation of thioether to sulfoxide/sulfone, aromatic ring modification
Thermal Degradation Broadening of multiple absorption bands, decreased crystallinity indicators in fingerprint region Multiple degradation pathways including dehydration and decomposition
Photodegradation Minimal spectral changes observed High photostability of this compound

The most significant spectral alterations occur under acid and base hydrolysis conditions, indicating susceptibility of this compound to hydrolytic degradation, particularly at the amide linkage [2] [1]. Oxidative conditions also produce substantial changes, primarily affecting the sulfur-containing moieties. In contrast, the drug demonstrates exceptional photostability with minimal spectral changes following light exposure, informing packaging decisions that may not require specialized light-protective materials [2] [1].

Degradation Mechanisms and Pathways

Based on the collective FTIR and complementary data, the primary degradation pathways of this compound can be elucidated. Hydrolytic degradation predominantly involves cleavage of the amide bond between the isoquinoline carboxamide and hydroxy-aminophenylthio moieties, resulting in carboxylic acid and amine fragments [1]. This manifests spectrally as reduction in amide I and II bands and appearance of new carboxylic acid C=O stretching vibrations. Under alkaline conditions, additional degradation pathways may include saponification of ester groups (if present as impurities or degradants) and possible rearrangement reactions.

Oxidative degradation primarily targets the thioether linkage (phenylthio group), progressing through sulfoxide to sulfone formation, which produces characteristic S=O stretching vibrations in the 1050-1150 cm⁻¹ region [1]. The aromatic rings may also undergo oxidative modifications, evidenced by changes in aromatic C-H bending vibrations between 900-700 cm⁻¹. Thermal degradation appears to follow more complex pathways involving multiple simultaneous processes, including dehydration, decomposition of labile groups, and possible cyclization or rearrangement reactions, resulting in broad spectral changes across multiple regions [1].

Regulatory Considerations and Applications

ICH Guideline Compliance and Method Validation

Stress degradation studies must demonstrate compliance with ICH guidelines Q1A(R2) (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing) [1]. The FTIR protocol should include method validation elements demonstrating specificity, accuracy, precision, and robustness according to ICH Q2(R1) principles. Specificity is established by demonstrating that the method can discriminate between native this compound and its degradation products through detection of distinct spectral changes. Precision is validated through repeatability (multiple preparations of the same stress sample) and intermediate precision (different analysts, days, instruments) experiments, with acceptance criteria of relative standard deviation ≤2% for key peak intensity measurements.

The robustness of the FTIR method should be evaluated by deliberately varying critical parameters such as sample concentration in KBr, grinding time, compression pressure for pellet preparation, and instrument resolution to determine the operational ranges that ensure reliable results [1]. A system suitability test should be established using characteristic peak resolutions and signal-to-noise ratios of specific absorption bands in the control this compound spectrum. These validation elements provide regulatory bodies with confidence in the application of FTIR spectroscopy as a stability-indicating method for this compound.

Pharmaceutical Quality Control Applications

The implementation of FTIR spectroscopy in pharmaceutical quality control extends beyond stress degradation studies to various practical applications in drug development and manufacturing. The technique can be utilized for raw material identification and qualification, batch-to-batch consistency monitoring, and detection of polymorphic changes during manufacturing processes [1]. The rapid analysis time and minimal sample preparation make FTIR particularly suitable for in-process controls, allowing real-time monitoring of drug substance stability during unit operations such as drying, milling, and blending.

The comprehensive stability profile generated through FTIR-based stress studies directly informs formulation development strategies for this compound. The observed sensitivity to hydrolytic degradation suggests the need for protective measures such as controlled humidity environments during manufacturing, desiccant inclusion in packaging, and possible use of protective excipients in formulations [1]. The demonstrated photostability allows flexibility in packaging design and handling procedures. Additionally, the identification of specific degradation vulnerable sites guides the development of analytical methods for stability testing and the synthesis of reference standards for key degradation products to be monitored in routine quality control.

Conclusion

FTIR spectroscopy represents a powerful, efficient tool for stress degradation studies of this compound, providing molecular-level insights into degradation pathways under various stress conditions. The technique successfully identifies the exceptional photostability and hydrolytic susceptibility of the drug, with findings corroborated by complementary analytical techniques including DSC, TGA, XRD, and HPLC [2] [1]. The detailed protocols outlined in these application notes enable pharmaceutical scientists to implement robust FTIR-based stability assessment strategies that align with regulatory requirements while offering advantages of minimal sample preparation, rapid analysis, and non-destructive testing. As the pharmaceutical industry continues to embrace process analytical technology and quality by design principles, the application of vibrational spectroscopy in stability monitoring is anticipated to expand, potentially incorporating advanced chemometrics and fiber-optic probes for real-time manufacturing monitoring.

References

Comprehensive Analytical Methods for Nelfinavir Mesylate: Applications in Pharmaceutical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nelfinavir Mesylate and Analytical Challenges

This compound (NFV) is a potent human immunodeficiency virus type 1 (HIV-1) protease inhibitor that revolutionized antiretroviral therapy when introduced. Chemically known as [3S-[2(2S,3S),3α,4aβ,8aβ]]-N-(1,1-dimethylethyl)decahydro-2-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylthio)butyl]-3-isoquinoline carboxamide monomethanesulphonate, this pharmaceutical compound contains five chiral centers and is administered as a single isomer [1]. NFV functions by selectively binding to the active site of HIV-1 protease, thereby preventing the proteolytic cleavage of viral polyprotein precursors into functional proteins, which results in the formation of immature, non-infectious viral particles [1].

The development of robust analytical methods for NFV is critical for several reasons. First, quality control of both bulk drug substances and final dosage forms requires precise quantification and identification of potential impurities. Second, comprehensive stability studies are necessary to determine appropriate storage conditions and shelf life. Third, the presence of process-related impurities and degradation products must be carefully monitored to ensure patient safety, as demonstrated by the 2007 withdrawal of Viracept tablets from the European market due to elevated levels of a carcinogenic impurity [2]. This article provides a comprehensive overview of established analytical methods for NFV, complete with detailed protocols suitable for implementation in pharmaceutical quality control laboratories.

Stability-Indicating HPLC Method

Principles and Applications

High-performance liquid chromatography (HPLC) represents the gold standard for pharmaceutical analysis due to its exceptional sensitivity, selectivity, and ability to separate complex mixtures. A particularly valuable isocratic HPLC method has been developed and validated specifically for the analysis of this compound in both bulk drug form and pharmaceutical formulations [3] [4]. This method is classified as stability-indicating because it successfully resolves NFV from its degradation products and potential process-related impurities, making it suitable for monitoring drug stability under various environmental conditions [3]. The method demonstrates excellent performance characteristics with a linear range of 5-150 μg/mL, enabling accurate quantification across concentration levels relevant for both dosage form testing and stability studies [4].

Detailed Experimental Protocol

Materials and Reagents:

  • This compound reference standard (purity ≥99.8%)
  • HPLC-grade acetonitrile and water
  • Ammonium phosphate monobasic (analytical grade)
  • Triethylamine (HPLC grade)
  • Phosphoric acid (for pH adjustment)

Equipment and Chromatographic Conditions:

  • HPLC system with UV/Vis detector
  • CN chromatographic column (250 mm × 4.6 mm, 5 μm particle size)
  • Column temperature: 40°C
  • Mobile phase: Acetonitrile:25 mM ammonium phosphate buffer containing 25 mM triethylamine, pH adjusted to 3.4 with phosphoric acid (40:60, v/v)
  • Flow rate: 1.0 mL/min
  • Detection wavelength: 210 nm
  • Injection volume: 10-20 μL
  • Run time: Approximately 15-20 minutes

Sample Preparation:

  • For bulk drug analysis: Accurately weigh approximately 25 mg of NFV and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a stock solution of 500 μg/mL. Further dilute to appropriate concentrations (e.g., 100 μg/mL) using the same solvent.
  • For capsule formulation: Empty the contents of 10 capsules and mix thoroughly. Weigh powder equivalent to approximately 25 mg of NFV and transfer to a 50 mL volumetric flask. Add approximately 30 mL of mobile phase, sonicate for 10 minutes with intermittent shaking, and dilute to volume. Filter through a 0.45 μm membrane filter before injection.

System Suitability:

  • The retention time for NFV is typically between 8-12 minutes
  • The tailing factor should be ≤2.0
  • Theoretical plates should be ≥2000
  • %RSD for peak areas from five replicate injections should be ≤2.0%
Method Validation Parameters

This HPLC method has been comprehensively validated according to International Conference on Harmonisation (ICH) guidelines [4]. The validation established:

  • Specificity: No interference from excipients, degradation products, or potential impurities
  • Linearity: Correlation coefficient (r²) ≥0.999 over the concentration range of 5-150 μg/mL
  • Accuracy: Recovery rates between 98-102% confirmed method accuracy
  • Precision: Intra-day and inter-day precision demonstrated %RSD values <2%
  • Robustness: The method withstands minor variations in mobile phase composition, pH, and flow rate

The following diagram illustrates the complete HPLC method workflow:

hplc_workflow Start Start Method Development MobilePhase Prepare Mobile Phase: 40:60 Acetonitrile/Buffer pH 3.4 with phosphoric acid Start->MobilePhase Column CN Column Setup: 250mm × 4.6mm, 5µm Temperature: 40°C MobilePhase->Column Detection UV Detection: 210 nm wavelength Column->Detection SamplePrep Sample Preparation: Dissolve in mobile phase Filter through 0.45µm membrane Detection->SamplePrep Injection HPLC Analysis: Flow rate: 1.0 mL/min Injection volume: 10-20µL SamplePrep->Injection DataAnalysis Data Analysis: Retention time: 8-12 min System suitability checks Injection->DataAnalysis Validation Method Validation: Specificity, Linearity, Accuracy, Precision DataAnalysis->Validation

Spectrophotometric Methods

Overview of Methods

While HPLC provides superior sensitivity and separation capability, spectrophotometric methods offer cost-effective alternatives for routine analysis of this compound, particularly in resource-limited settings. Three visual spectrophotometric methods have been developed for the determination of NFV in both bulk form and pharmaceutical dosage forms [5]. These methods are based on oxidation-reduction reactions followed by colorimetric detection, providing acceptable accuracy with recoveries ranging from 99.3% to 100.5% without the need for sophisticated instrumentation [5].

Detailed Method Protocols

Method A: NBS-Celistine Blue Approach

Principle: NFV is oxidized with an excess of N-bromosuccinimide (NBS) in acidic medium. The unreacted oxidant is then determined using Celistine Blue (CB) dye, which undergoes color change upon oxidation.

Procedure:

  • Transfer an aliquot of standard NFV solution (0.5-5.0 mL, 100 μg/mL) to a 10 mL volumetric flask.
  • Add 1.0 mL of 0.02% NBS solution and mix thoroughly.
  • Allow to stand for 5 minutes at room temperature.
  • Add 1.0 mL of 0.02% Celistine Blue solution and mix.
  • Dilute to volume with distilled water and measure absorbance at 540 nm against a reagent blank.
  • Construct a calibration curve by plotting absorbance versus concentration.

Method B: NBS-PMAP-SA System

Principle: This method employs a two-dye system where the residual NBS after NFV oxidation reacts with p-N-methyl aminophenol sulphate (PMAP) and sulphanilamide (SA), producing a colored complex.

Procedure:

  • Prepare NFV standard solution as in Method A.
  • Add 1.0 mL of 0.02% NBS solution and allow to stand for 5 minutes.
  • Add 1.0 mL of 0.2% PMAP solution, mix, and let stand for 2 minutes.
  • Add 1.0 mL of 0.2% sulphanilamide solution and mix well.
  • Dilute to volume with distilled water and measure absorbance at 540 nm.

Method C: Chloramine-T-Gallocyanine Approach

Principle: NFV is oxidized with chloramine-T (CAT) instead of NBS, and the unreacted oxidant is determined using Gallocyanine (GC) dye.

Procedure:

  • Prepare NFV standard solution as in previous methods.
  • Add 1.0 mL of 0.02% chloramine-T solution and allow to stand for 5 minutes.
  • Add 1.0 mL of 0.02% Gallocyanine solution and mix thoroughly.
  • Dilute to volume with distilled water and measure absorbance at 540 nm.
Validation of Spectrophotometric Methods

All three spectrophotometric methods have been validated and demonstrated to obey Beer's law, providing a linear relationship between absorbance and concentration in the range of 10-100 μg/mL [5]. These methods have shown excellent reproducibility with relative standard deviations less than 2%, making them suitable for quality control applications where HPLC may not be available. The methods have been successfully applied to pharmaceutical dosage forms with minimal interference from common excipients.

Degradation Studies and Stability Monitoring

FTIR Spectroscopy Approach

Fourier transform infrared spectroscopy (FTIR) has emerged as a valuable technique for monitoring the stability of this compound under various stress conditions. This technique offers advantages of being rapid, non-destructive, and requiring minimal sample preparation compared to chromatographic methods [1] [6]. The approach involves comparing the IR spectra of stressed samples with untreated NFV to identify structural changes indicative of degradation.

Experimental Protocol for Stress Studies:

  • Acid-induced degradation: Expose NFV to 0.1N HCl at room temperature for 24 hours. Neutralize and analyze by FTIR.
  • Alkaline-induced degradation: Treat NFV with 0.1N NaOH at room temperature for 24 hours. Neutralize and analyze.
  • Oxidative degradation: Expose NFV to 3% hydrogen peroxide at room temperature for 24 hours.
  • Photodegradation: Expose NFV solid to sunlight for 24 hours or use a photostability chamber.
  • Thermal degradation: Heat NFV at 80°C for 24 hours in an oven.

Key Findings:

  • FTIR studies revealed that NFV undergoes significant degradation under acidic, basic, and oxidative stress conditions, as evidenced by changes in characteristic absorption bands [6].
  • The drug demonstrates good photostability, with no observable changes in IR spectra after light exposure [6].
  • Thermal stress studies indicated degradation at elevated temperatures, with an exothermic peak observed at approximately 280°C in DSC thermograms [1].
LC-MS Studies for Degradation Products

Liquid chromatography-mass spectrometry (LC-MS) has been employed to separate, identify, and characterize major degradation products of this compound under various stress conditions [7]. This advanced technique provides structural information essential for understanding degradation pathways.

Chromatographic Conditions:

  • Column: C18 column (250 mm × 4.6 mm, 5 μm)
  • Mobile phase: Gradient mixture of acetonitrile and ammonium acetate buffer (pH 4.5)
  • Flow rate: 1.0 mL/min
  • Detection: Photodiode array detector coupled with mass spectrometer
  • Ionization: Electrospray ionization (ESI) in positive mode

Identified Degradation Products:

  • Acidic degradation: 3-hydroxy-N-((2R,3R)-3-hydroxy-1-(phenylthio)butan-2-yl)-2-methylbenzamide
  • Oxidative degradation: (3S,4aS,8aS)-N-tert-butyl-2-((2R,3R)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)-4-(phenylsulfinyl)butyl)decahydroisoquinoline-3-carboxamide

The following diagram illustrates the stress testing workflow and the resulting degradation pathways:

degradation_pathway NFV This compound Intact Drug Acid Acidic Hydrolysis (0.1N HCl, 24h) NFV->Acid Base Basic Hydrolysis (0.1N NaOH, 24h) NFV->Base Oxidative Oxidative Stress (3% H₂O₂, 24h) NFV->Oxidative Thermal Thermal Stress (80°C, 24h) NFV->Thermal Photo Photolytic Stress (Sunlight, 24h) NFV->Photo DP1 Degradation Product 1 3-hydroxy-N-((2R,3R)-3-hydroxy-1- (phenylthio)butan-2-yl)-2-methylbenzamide Acid->DP1 Base->DP1 DP2 Degradation Product 2 (3S,4aS,8aS)-N-tert-butyl-2-((2R,3R)-2-hydroxy- 3-(3-hydroxy-2-methylbenzamido)-4- (phenylsulfinyl)butyl)decahydroisoquinoline- 3-carboxamide Oxidative->DP2 Thermal->DP1 Stable No Significant Degradation Photo->Stable

Method Comparison and Selection Guide

Comprehensive Method Comparison

The following table summarizes the key analytical methods available for this compound determination, highlighting their respective advantages and limitations:

Table 1: Comparison of Analytical Methods for this compound

Method Linear Range Detection Limit Key Advantages Applications Reference
Stability-Indicating HPLC 5-150 μg/mL ~0.05 μg/mL Separates NFV from degradation products; high accuracy and precision Quality control; stability studies; impurity profiling [3] [4]
HPLC (Plasma Analysis) 0.03-10 μg/mL 0.03 μg/mL High sensitivity; suitable for biological samples Pharmacokinetic studies; therapeutic drug monitoring [8] [9]
Spectrophotometric (NBS-CB) 10-100 μg/mL ~1 μg/mL Simple instrumentation; cost-effective; rapid analysis Routine quality control; content uniformity testing [5]
Spectrophotometric (NBS-PMAP-SA) 10-100 μg/mL ~1 μg/mL Good reproducibility; minimal interference Pharmaceutical formulation analysis [5]
Spectrophotometric (CAT-GC) 10-100 μg/mL ~1 μg/mL Alternative oxidation system; comparable accuracy to NBS methods Alternative to NBS-based methods [5]
FTIR Spectroscopy N/A N/A Non-destructive; minimal sample preparation; rapid analysis Stability screening; polymorph characterization [1] [6]
LC-MS/TOF N/A N/A Structural identification; high specificity Degradation product identification; impurity characterization [7]
Method Selection Guidelines

Choosing the appropriate analytical method for this compound depends on several factors, including the purpose of analysis, available instrumentation, required sensitivity, and regulatory considerations.

  • For comprehensive quality control in pharmaceutical manufacturing: The stability-indicating HPLC method is recommended due to its ability to separate and quantify NFV in the presence of degradation products and impurities [3] [4].
  • For therapeutic drug monitoring and pharmacokinetic studies: The HPLC method with plasma analysis provides the necessary sensitivity for detecting NFV at therapeutic concentrations [8] [9].
  • For routine analysis in resource-limited settings: Spectrophotometric methods offer practical alternatives with acceptable accuracy and precision [5].
  • For forced degradation studies and stability screening: A combination of FTIR for rapid assessment and LC-MS for structural elucidation provides comprehensive understanding of degradation pathways [1] [7].

Regulatory Considerations and Conclusion

Regulatory Aspects

The development and validation of analytical methods for this compound should adhere to ICH guidelines, particularly Q1A(R2) for stability testing, Q2(R1) for method validation, and Q3 for impurity profiling [4] [7]. The unfortunate incident of Viracept withdrawal in 2007 due to elevated levels of ethyl methanesulfonate underscores the critical importance of comprehensive impurity profiling throughout the drug development process and manufacturing [2]. Analytical methods must demonstrate specificity for NFV in the presence of potentially genotoxic impurities, which require special control strategies according to ICH M7 guidelines.

Conclusion

A variety of analytical methods are available for the determination of this compound in bulk drug substances, pharmaceutical formulations, and biological samples. The stability-indicating HPLC method provides robust performance for quality control applications, while spectrophotometric methods offer practical alternatives for routine analysis. Advanced techniques such as FTIR spectroscopy and LC-MS/TOF provide valuable tools for stability assessment and structural elucidation of degradation products. The selection of an appropriate method should be based on the specific analytical needs, available resources, and regulatory requirements. When properly validated and implemented, these methods ensure the safety, efficacy, and quality of this compound throughout its shelf life and therapeutic use.

References

Nelfinavir Mesylate cell culture reconstitution DMSO

Author: Smolecule Technical Support Team. Date: February 2026

Protocol for Stock Solution Preparation

Here is a standard protocol for preparing a 10 mM stock solution of Nelfinavir Mesylate in DMSO, based on information from research chemical suppliers [1] [2] [3].

Step Parameter Detail
1. Calculate & Weigh Use molecular weight of 663.89 g/mol. For 10 mM stock, reconstitute 5 mg of powder in 753 µL of DMSO.
2. Reconstitute Add DMSO to powder and mix thoroughly by vortexing or gentle pipetting to ensure complete dissolution.
3. Store Aliquot reconstituted solution and store at -20°C. Use within 3 months to prevent loss of potency; avoid repeated freeze-thaw cycles.

Solubility and Storage

The table below summarizes key physical characteristics and handling information for this compound.

Property Specification
Molecular Weight 663.89 g/mol [1] [2] [3]
Purity ≥98% [1] [3] [4]
Solubility in DMSO ~70 mg/mL (approx. 105 mM) [2] [4]
Storage (Lyophilized) -20°C, desiccated [2]

Biological Activity and Working Concentrations

This compound is a potent HIV-1 protease inhibitor (Ki = 2 nM) but is also widely studied for its broad-spectrum anti-cancer and anti-viral effects [1] [5] [6]. The effective concentration varies significantly depending on the experimental model and desired effect.

The following table compiles working concentrations and activities from various cell-based assays reported in the literature.

Cell Line / System Assay Type / Activity Observed Concentration (μM) / Incubation Time Key Findings / Activity Description PMID
HL-60, Jurkat, IM-9 (Leukemia) Cytotoxicity / Apoptosis 12 μM (≈8 μg/mL) for 48h Induced mitochondria-independent apoptosis in leukemia cells; minimal effect on non-malignant bone marrow cells. [7]
MT-4 Anti-HIV-1 Activity ED₅₀ = 0.02 μM Effective dose for inhibiting HIV-1 replication. [5]
MT-2 (Cytotoxicity) Cell Viability (MTT) CC₅₀ = 8.1 μM Concentration causing 50% cell death in MT-2 cells. [5]
LLC-PK1 Transporter Inhibition (P-gp/MDR1) IC₅₀ = 3.4 μM Inhibited Calcein-AM efflux in MDR1-expressing cells. [5]
HEK Transporter Inhibition (BCRP) IC₅₀ = 12.5 μM Increased mitoxantrone intracellular accumulation. [5]
Vero, HFF, HFT Anti-HSV-1 Activity 10 μM for 24h Inhibited final envelopment and export of HSV-1 virions. [8]

This workflow outlines the key stages for using this compound in a cell culture experiment:

G This compound Cell Culture Experiment Workflow Start Start Weigh 5 mg Powder Weigh 5 mg Powder Start->Weigh 5 mg Powder Add 753 µL DMSO Add 753 µL DMSO Weigh 5 mg Powder->Add 753 µL DMSO Mix, Aliquot, Store at -20°C Mix, Aliquot, Store at -20°C Add 753 µL DMSO->Mix, Aliquot, Store at -20°C Thaw Aliquot, Dilute in Medium Thaw Aliquot, Dilute in Medium Mix, Aliquot, Store at -20°C->Thaw Aliquot, Dilute in Medium Treat Cells Treat Cells Thaw Aliquot, Dilute in Medium->Treat Cells Assay Endpoint Assay Endpoint Treat Cells->Assay Endpoint End End Assay Endpoint->End

Key Considerations for Researchers

  • Dilution is Critical: The stock solution is highly concentrated in DMSO. When adding to cell culture media, the final DMSO concentration should typically be kept below 0.1% (v/v) to avoid solvent toxicity. Prepare intermediate dilutions as needed.
  • Concentration Range: As shown in the table, effective concentrations can range from nanomolar (for anti-HIV activity) to tens of micromolar (for cytotoxic or transporter inhibition effects). A preliminary dose-response experiment is highly recommended for any new cell system.
  • Stability Monitoring: While the solid powder is stable for at least 24 months when stored properly, reconstituted solutions should be used within 3 months. Look for signs of precipitation or inconsistent experimental results as indicators of potential compound degradation.

References

Comprehensive Application Notes and Protocols for Nelfinavir Mesylate in Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nelfinavir Mesylate

This compound is a potent human immunodeficiency virus (HIV) protease inhibitor with a Ki of 2 nM, making it a valuable tool for antiviral research [1] [2]. Beyond its primary antiviral application, Nelfinavir has demonstrated broad-spectrum biological activity including antitumor effects, induction of endoplasmic reticulum (ER) stress, autophagy, and apoptosis in vitro and in vivo [2]. Additional research applications include anti-microbial effects against malaria, tuberculosis, SARS, and MERS-CoV, with recent investigations exploring its potential as a radiosensitizer in oncology clinical trials [2] [3] [4]. These diverse mechanisms and applications necessitate precise preparation and handling protocols to ensure experimental reproducibility.

Chemical and Physical Properties

Basic Chemical Characteristics

Table 1: Chemical Properties of this compound

Property Specification
Molecular Weight 663.89 g/mol [1] [2] [3]
Molecular Formula C₃₂H₄₅N₃O₄S·CH₃SO₃H [2]
CAS Number 159989-65-8 [2] [3]
Purity >98% [2] [3]
Alternate Names AG-1343, AG1343 [2] [5]
Solubility Characteristics

Table 2: Solubility Profile of this compound

Solvent Maximum Concentration Notes
DMSO 70-100 mg/mL (105-150 mM) [2] [3] Preferred solvent for stock solutions
Ethanol 25-100 mg/mL [3] [5] Suitable for stock solutions
Water Insoluble [5] Not recommended
Cell Culture Media Variable Requires dilution from concentrated stock

Stock Solution Preparation

Standard 10 mM Stock Solution Protocol
  • Calculations: Determine the required mass using the molecular weight (663.89 g/mol). For a 10 mM solution, reconstitute 5 mg of powder in 753 μL of DMSO [2].

  • Reconstitution Procedure:

    • Equilibrate the this compound vial to room temperature before opening.
    • Gently tap the vial to settle the powder at the bottom.
    • Add the calculated volume of fresh, high-quality DMSO directly to the vial.
    • Cap the vial tightly and mix by gentle vortexing until the powder is completely dissolved.
    • Do not heat the solution to accelerate dissolution.
  • Quality Control: Visually inspect the solution for clarity and absence of particulate matter. The final solution should appear clear and homogeneous.

Alternative Concentration Formulations

Table 3: Stock Solution Preparation Guide

Desired Concentration Mass (mg) DMSO Volume (μL)
10 mM 5 mg 753 μL [2]
50 mM 5 mg 151 μL [3]
100 mM 10 mg 151 μL [3]

Storage and Stability

Short-term and Long-term Storage Conditions
  • Lyophilized Powder: Store at -20°C in a desiccated environment. The chemical remains stable for 24 months in lyophilized form [2].
  • Reconstituted Solution: Store at -20°C in tightly sealed vials. Use within 3 months to prevent loss of potency [2].
  • Aliquoting: Aliquot reconstituted solutions to avoid multiple freeze-thaw cycles (recommended: 5-20 μL aliquots depending on typical usage) [2].
  • Solution Stability Monitoring: Discard any solution showing precipitation, discoloration, or cloudiness.

Experimental Working Concentrations

Antiviral Applications

Table 4: Antiviral Activity of Nelfinavir in Cell-Based Assays

Cell Line Virus/Assay Effective Concentration (EC₅₀/IC₅₀) Incubation Time
MT-4 HIV-1 (wild type) 0.02 μM [1] 5-7 days
PHA-PBMC HIV-1 (BA-L isolate) 0.007 μM [1] 4-7 days
MT-4 Mutant HIV-1 (nelfinavir-selected) 2.44 μM [1] 5-7 days
Vero MERS-CoV 0.08 μM [3] Protocol dependent
Oncology and Cell Biology Applications

Table 5: Non-Antiviral Applications of Nelfinavir

Application Cell Line/Model Effective Concentration Key Effects
HSP90 Inhibition HER2+ Breast Cancer 5-20 μM [2] Selective growth inhibition
ER Stress Induction Various Cancer Cells 5-25 μM [2] [5] Autophagy, apoptosis
Transporter Inhibition Caco-2 IC₅₀ = 1.4 μM [1] P-glycoprotein inhibition
SLS Inhibition S. pyogenes IC₅₀ = 6 μM [5] Virulence factor reduction
Radiosensitization Pancreatic Cancer 1250 mg orally twice daily (clinical) [4] Enhanced radiation response

In Vivo Formulation Guidelines

For animal studies, Nelfinavir can be formulated using the following validated protocol [5]:

  • Preparation of DMSO Master Liquid: Pre-dissolve Nelfinavir in DMSO at 25 mg/mL (42.06 mM).

  • Standard In Vivo Formulation:

    • Composition: 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O
    • Preparation: Mix 50 μL of 25 mg/mL DMSO stock with 400 μL PEG300, then add 50 μL Tween-80, and finally 500 μL ddH₂O
    • Final concentration: 1.25 mg/mL (2.20 mM)
    • Administration: Use immediately after preparation
  • Alternative Lipid-based Formulation:

    • Composition: 5% DMSO, 95% corn oil
    • Final concentration: 0.5 mg/mL (0.88 mM)

Experimental Workflows

G Nelfinavir Experimental Workflow Start Study Design Definition Prep Stock Solution Preparation Start->Prep Calculate concentration Storage Aliquot & Storage (-20°C, desiccated) Prep->Storage Quality control Cell Cell Culture & Treatment Storage->Cell Thaw aliquot Analysis Experimental Analysis Cell->Analysis Incubation period App1 Antiviral Assays Analysis->App1 Antiviral activity App2 Oncology Research Analysis->App2 Cell proliferation App3 Mechanistic Studies Analysis->App3 Pathway analysis

Mechanism of Action and Signaling Pathways

G Nelfinavir Mechanisms of Action cluster_primary Primary Antiviral Mechanism cluster_secondary Secondary Non-Antiviral Mechanisms NFV Nelfinavir HIVP HIV-1 Protease NFV->HIVP Inhibition (Ki = 2 nM) ER ER Stress Activation NFV->ER Multiple Pathways HSP90 HSP90 Inhibition NFV->HSP90 Direct Binding PP2A PP2A Activation NFV->PP2A Activation GagPol Gag-Pol Polyprotein HIVP->GagPol Cleavage ImmVir Immature Non-infectious Virions GagPol->ImmVir Processing Autophagy Autophagy Induction ER->Autophagy Stress Response Apoptosis Apoptosis Activation Autophagy->Apoptosis Prolonged Stress HSP90->Apoptosis Client Protein Destabilization

Quality Control and Troubleshooting

Common Preparation Issues and Solutions
  • Precipitation: If precipitation occurs during dilution, briefly warm the solution to 37°C with gentle mixing. Avoid excessive heating.
  • Loss of Potency: Use fresh DMSO with low water content (<0.1%) as moisture accelerates degradation.
  • Cell Toxicity: Include DMSO vehicle controls in experiments. Final DMSO concentration should typically not exceed 0.1% in cell culture.
  • Variable Results: Ensure consistent administration with respect to meals in in vivo studies, as clinical data shows administration with food optimizes bioavailability [6].

Safety and Regulatory Considerations

This compound is labeled "For Research Use Only" and has not been approved, cleared, or licensed by the FDA or other regulatory entities for any purpose other than as specified in its approved pharmaceutical product [2]. Researchers should not use any product for diagnostic or therapeutic purposes unless properly licensed. All handling should follow institutional chemical safety guidelines.

References

In Vitro Antiviral Activity of Nelfinavir and its Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

The primary circulating metabolite, M8, shows antiviral activity comparable to the parent drug, while metabolite M1 is significantly less active [1].

Table 1: In Vitro Antiviral Efficacy of Nelfinavir and Key Metabolites

Compound HIV-1 Strain Cell Line EC₅₀ (nM) Reference / Assay Type
Nelfinavir RF CEM-SS 30 [1] (Antiviral assay)
Metabolite M8 RF CEM-SS 34 [1] (Antiviral assay)
Metabolite M1 RF CEM-SS 151 [1] (Antiviral assay)
Nelfinavir IIIB MT-2 60 [1] (Antiviral assay)
Metabolite M8 IIIB MT-2 86 [1] (Antiviral assay)
Metabolite M1 IIIB MT-2 653 [1] (Antiviral assay)

Table 2: Plasma Concentrations and Protein Binding Steady-state data from HIV-positive patients (750 mg nelfinavir three times daily) [1]

Compound Mean Plasma Concentration (μM) Protein Binding (%)
Nelfinavir (Parent) 1.73 - 4.96 ~98%
Metabolite M8 (Active) 0.55 - 1.96 ~98%
Metabolite M1 0.09 - 0.19 Not Reported

Experimental Protocols

In Vitro Antiviral Assay

This protocol determines the concentration of a compound that inhibits HIV-induced cytopathic effects by 50% (EC₅₀) [1].

  • Cell Lines: CEM-SS cells (for HIV-1 strain RF) or MT-2 cells (for HIV-1 strain IIIB).
  • Virus Infection: Cells are infected with HIV-1 at a pre-optimized multiplicity of infection (MOI).
  • Compound Incubation: Serial dilutions of nelfinavir, M8, or M1 are added to infected cells. Include untreated infected cells (virus control) and uninfected cells (cell control).
  • Incubation Period: Cultures are incubated for a set period (e.g., 4-6 days) until significant cytopathic effect is observed in the virus control.
  • Viability Measurement: Cell viability is quantified using a colorimetric or fluorometric assay like MTT or XTT.
  • EC₅₀ Calculation: The EC₅₀ is calculated from the dose-response curve as the compound concentration that protects 50% of cells from the viral cytopathic effect.
Spectrophotometric Determination in Bulk and Dosage Forms

This method is suitable for quality control of raw materials and formulated products [2].

  • Principle: The method is based on the oxidation of nelfinavir by an excess of an oxidant, with subsequent estimation of the unreacted oxidant using a chromogenic reagent.
  • Reagents:
    • Oxidants: N-Bromosuccinimide (NBS) or Chloramine-T (CAT).
    • Acidic Medium: Hydrochloric acid (HCl).
    • Chromogenic Reagents: Celestine blue (CB), Gallocyanine (GC), or p-N-methyl aminophenol sulphate (PMAP)-sulphanilamide (SA) reagent.
  • Procedure (Method A with NBS and CB):
    • Oxidation: Treat a known quantity of nelfinavir standard or sample with a measured excess of NBS in an acidic medium.
    • Quenching & Color Development: After a set time, add a solution of Celestine blue to react with the residual, unreacted NBS.
    • Measurement: Measure the absorbance of the resulting colored complex at its wavelength of maximum absorption (λmax).
    • Calibration: Construct a calibration curve of absorbance versus concentration of nelfinavir, which should obey Beer's law. The concentration of unknown samples is determined from this curve.
  • Performance: Reported recovery ranges from 99.3% to 100.5% [2].

Pathway and Workflow Visualizations

HIV-1 Protease Inhibition by Nelfinavir

This diagram illustrates the mechanism of action of nelfinavir within the viral life cycle.

G HIV_Genome HIV RNA Genome Viral_Polyproteins Viral Gag-Pol Polyproteins HIV_Genome->Viral_Polyproteins Immature_Virion Immature (Non-Infectious) Virion Viral_Polyproteins->Immature_Virion Mature_Virion Mature (Infectious) Virion Immature_Virion->Mature_Virion Proteolytic Cleavage HIV_Protease HIV Protease Enzyme HIV_Protease->Mature_Virion Catalyzes Nelfinavir Nelfinavir Mesylate Nelfinavir->HIV_Protease Inhibits

Metabolic Pathway and Analysis of Nelfinavir

This diagram summarizes the primary metabolic fate of nelfinavir and the methods used to study it.

G Nelfinavir This compound CYP3A4 CYP3A4 Nelfinavir->CYP3A4 Metabolism by CYP2C19 CYP2C19 Nelfinavir->CYP2C19 Metabolism by LC_MSMS LC-MS/MS Analysis Nelfinavir->LC_MSMS Quantified by Spectro Spectrophotometric Analysis (Bulk/Dosage) Nelfinavir->Spectro Assayed by M8 M8 Metabolite (Active) M8->LC_MSMS Quantified by M1 M1 Metabolite (Less Active) CYP3A4->M8 Primary Path CYP2C19->M1 Minor Path

Key Research Implications

  • Contribution of M8: The active metabolite M8 achieves appreciable plasma concentrations and possesses similar in vitro antiviral activity to the parent drug, suggesting it contributes to the overall antiviral efficacy of nelfinavir therapy [1].
  • Consideration in Resistance: The similar EC₅₀ of nelfinavir and M8 implies that the development of viral resistance could potentially affect both the parent drug and its key active metabolite.
  • Analytical Method Selection: While LC-MS/MS is essential for sensitive pharmacokinetic and metabolite profiling in plasma, simpler spectrophotometric methods remain reliable for quality control of raw materials and dosage forms [2] [1].

Important Notes on Clinical and Research Use

  • Current Clinical Status: Guidelines no longer recommend nelfinavir for the treatment of HIV infection due to its inferior virologic efficacy and toxicity profile compared to modern antiretroviral agents [3].
  • In Vitro to In Vivo Translation: While in vitro data is crucial, in vivo efficacy is influenced by additional factors including protein binding, which is approximately 98% for both nelfinavir and M8, significantly reducing the free, active fraction of the drug [1].

References

Application Notes and Protocols: Investigating Nelfinavir-Induced ER Stress and Autophagy in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Nelfinavir is an HIV-1 protease inhibitor that has been repurposed as a broad-spectrum anti-cancer agent due to its ability to disrupt multiple cellular processes vital for cancer cell survival. [1] Its primary anti-cancer effects are mediated through the induction of Endoplasmic Reticulum (ER) stress and the complex modulation of autophagy. [2] [1]

Research indicates that Nelfinavir's pleiotropic effects include:

  • Inhibition of the Akt signaling pathway, a key survival signal in cancer cells. [1] [3]
  • Weak inhibition of multiple protein kinases, which may collectively disrupt robust pro-cancer signaling networks. [3]
  • Upregulation of the endogenous mTOR inhibitor, Sestrin-2 (SESN2), in an ATF4-dependent manner, thereby linking ER stress to mTOR inhibition and autophagy induction. [4]
  • Impairment of autophagic flux, meaning that while it may trigger the formation of autophagosomes, it ultimately blocks their degradation, turning a survival mechanism into a liability for cancer cells. [5]

The following diagram illustrates the core signaling pathways affected by Nelfinavir treatment:

nelfinavir_pathway Nelfinavir-Induced ER Stress and Autophagy Signaling cluster_er_stress ER Stress & UPR cluster_autophagy Autophagy Modulation Nelfinavir Nelfinavir ER_Stress ER Stress Induction Nelfinavir->ER_Stress SESN2 SESN2 Upregulation Nelfinavir->SESN2 PERK_Activation PERK Pathway Activation ER_Stress->PERK_Activation eIF2a_Phos eIF2α Phosphorylation PERK_Activation->eIF2a_Phos ATF4 ATF4 Expression eIF2a_Phos->ATF4 CHOP CHOP Expression ATF4->CHOP TRIB3 TRIB3 Induction ATF4->TRIB3 ATF4->SESN2 Apoptosis Apoptosis CHOP->Apoptosis TRIB3->Apoptosis mTOR_Inhibition mTORC1 Inhibition SESN2->mTOR_Inhibition Autophagy_Induction Autophagy Induction mTOR_Inhibition->Autophagy_Induction Flux_Block Impaired Autophagic Flux Autophagy_Induction->Flux_Block Flux_Block->Apoptosis

Experimental Parameters for In Vitro Studies

The tables below summarize key experimental parameters from published studies utilizing Nelfinavir in various cancer models.

Table 1: Nelfinavir Treatment Parameters for In Vitro Models

Cell Line / Model Nelfinavir Concentration Treatment Duration Primary Readout Citation
CLL Primary Cells 5.2 µM 6h (gene expression), 24-48h (viability) ER stress marker expression, Cell viability [2]
C4-2B (Prostate Cancer) 5 µM 24h (acute cytotoxicity), 3 weeks (chronic CFU) Cytotoxicity, Apoptosis, Colony Formation [6]
Various Cancer Cell Lines 5-20 µM 3-9h (marker induction), 24-48h (cell death) ER stress markers, AKT suppression, Cell death [7] [4]
Panel of >60 Cancer Cell Lines Varies (Dose-Response) Not Specified Caspase-dependent Apoptosis, Non-apoptotic Death [1]

Table 2: Key Assays and Methodologies for Mechanistic Studies

Process Investigated Key Assays/Markers Technical Notes

| ER Stress & UPR | RT-qPCR: XBP1 splicing, CHOP, GRP78/BiP, ATF4 Immunoblot: p-eIF2α, ATF4, CHOP, GRP78 | ATF4-regulated SESN2 expression is a crucial link between ER stress and mTOR inhibition. [4] | | Autophagy | Immunoblot: LC3-I/II conversion, p62/SQSTM1 degradation Immunofluorescence: LC3 puncta formation Confocal Microscopy: Colocalization studies (e.g., LC3 with LAMP2) | Nelfinavir can induce autophagosome formation but block flux. Monitor p62 levels to distinguish induction from blockage. [2] [8] | | Apoptosis/Cytotoxicity | Annexin V/PI staining and flow cytometry Colony Forming Unit (CFU) assays Caspase-3/7 activity assays | Combination with autophagy inhibitors (e.g., Chloroquine) significantly enhances cytotoxicity. [2] | | Pathway Analysis | Immunoblot: p-Akt (Ser473), p-S6K1, p-rpS6 Kinase activity assays | Nelfinavir causes broad but weak inhibition of multiple kinases upstream of Akt and mTOR. [3] |

Detailed Experimental Protocols

Core Protocol: Assessing ER Stress and Autophagy in Cell Lines

This protocol is adapted from methods used in primary CLL cells and cancer cell line studies. [2] [7]

Workflow Overview:

core_protocol Experimental Workflow for Nelfinavir Studies Step1 1. Cell Seeding & Treatment Preparation Step2 2. Nelfinavir Treatment (5-20 µM, 6-24 hours) Step1->Step2 Step3 3. Sample Collection & Analysis Step2->Step3 Substep3a a. RNA Extraction & RT-qPCR for ER Stress Markers Step3->Substep3a Substep3b b. Protein Extraction & Immunoblotting Step3->Substep3b Substep3c c. Immunofluorescence & Confocal Microscopy Step3->Substep3c Substep3d d. Viability Assays (Annexin V/PI) Step3->Substep3d

Procedure:

  • Cell Preparation:

    • Seed appropriate cancer cell lines (e.g., C4-2B for prostate cancer, or other models of interest) in standard culture vessels.
    • Allow cells to adhere and reach approximately 60-80% confluence before treatment.
  • Nelfinavir Treatment:

    • Prepare a stock solution of Nelfinavir in DMSO. Dilute to the desired working concentration (typically 5-20 µM) in pre-warmed culture medium.
    • The final DMSO concentration should be kept constant and low (e.g., ≤0.1%) across all treatment groups, including vehicle controls.
    • Replace the medium on cells with the Nelfinavir-containing or vehicle control medium.
    • Incubate cells for the required duration based on the assay:
      • 6 hours: For early ER stress marker gene expression (e.g., XBP1, CHOP, GRP78) and protein analysis (e.g., p-eIF2α, ATF4). [2]
      • 24-48 hours: For assessing autophagy markers (LC3, p62), apoptosis (Annexin V/PI), and overall cytotoxicity.
  • Sample Collection and Downstream Analysis:

    • RNA Extraction & RT-qPCR: Extract total RNA and perform cDNA synthesis. Use primers for ER stress markers (XBP1 splicing, CHOP, GRP78, ATF4) and normalize to a housekeeping gene (e.g., TBP). [2]
    • Protein Extraction & Immunoblotting: Prepare whole-cell lysates. Separate proteins by SDS-PAGE and transfer to membranes. Probe with antibodies against key targets such as:
      • ER Stress: p-eIF2α, total eIF2α, ATF4, CHOP.
      • Autophagy: LC3, p62/SQSTM1.
      • Signaling: p-Akt (Ser473), total Akt, p-S6K1, p-rpS6.
      • Loading Control: GAPDH or β-actin. [2] [7] [4]
    • Immunofluorescence & Confocal Microscopy: For morphological assessment. Fix cells after treatment, permeabilize, and stain with primary antibodies (e.g., LC3, Calnexin for ER, Lamp2 for lysosomes) followed by fluorescent secondary antibodies. Use DAPI for nuclei. Acquire images using a confocal microscope (e.g., 60x objective) and quantify parameters like LC3 puncta number and colocalization. [2]
Protocol for Combination with Autophagy Inhibitors

A key strategy to enhance Nelfinavir's efficacy is to co-target the protective autophagy it induces. [2] [7]

Procedure:

  • Follow the core cell preparation and treatment steps.
  • Co-treatment with Chloroquine (CQ): Concurrently with Nelfinavir, add Chloroquine (CQ) to the culture medium. A typical working concentration is in the range of 10-50 µM. [2] [7]
  • Mechanistic Note: CQ is a lysosomotropic agent that raises lysosomal pH, preventing the degradation of autophagosomes and thereby blocking autophagic flux. This blocks the survival pathway that cancer cells rely on under Nelfinavir-induced ER stress, leading to synergistic cell death. [2]
  • Assess cell viability after 24-48 hours of co-treatment using Annexin V/PI staining and flow cytometry.
Protocol for In Vivo Studies in Mouse Models

Parameters from xenograft studies provide a reference for in vivo experimental design. [6]

Procedure:

  • Animal Model: Establish mouse xenograft models by subcutaneously injecting human cancer cells (e.g., C4-2B CRPC cells).
  • Drug Formulation and Dosing:
    • Nelfinavir: Administer via oral gavage at a dose of 20 mg/kg. [6] It can be formulated in a vehicle such as microcrystalline cellulose in 50% PEG400. [5]
    • Combination Therapies: In co-treatment studies, Nelfinavir has been used effectively with:
      • Curcumin: 100 mg/kg. [6]
      • Chloroquine/Hydroxychloroquine: 100 mg/kg. [5]
    • Chemotherapy: For chemosensitization studies, Docetaxel can be administered intraperitoneally at 10 mg/kg. [6]
  • Monitoring and Analysis:
    • Monitor tumor volume regularly.
    • At endpoint, analyze tumors by immunohistochemistry (IHC) for markers of proliferation (Ki-67) and cell death (TUNEL assay). [6]

Data Interpretation and Troubleshooting

  • Interpreting Autophagy Data: An increase in LC3-II levels and a decrease in p62 indicates functional autophagic flux. An increase in LC3-II coupled with an accumulation of p62 suggests a block in autophagic degradation, which is a key mechanism of Nelfinavir and Chloroquine combination. [2] [8]
  • Confirming ER Stress: The upregulation of CHOP, GRP78, and spliced XBP1 are hallmarks of a functional ER stress response. The subsequent induction of TRIB3 and suppression of p-Akt can signal a shift from survival towards apoptosis. [6]
  • Optimization is Critical: The effective concentration of Nelfinavir can vary between cell lines due to differences in metabolism, uptake, and genetic background. It is crucial to perform dose-response and time-course experiments for each new model system. [1]

Safety and Preclinical Considerations

In vivo toxicity studies in mice have shown that combinations of Nelfinavir with other autophagy-modulating drugs (e.g., Hydroxychloroquine, Rapamycin) are generally well-tolerated, with minor additive toxicity when combined with chemotherapeutics like Doxil. [5] Nonetheless, standard preclinical toxicological evaluations are recommended.


References

Nelfinavir Mesylate Solubility Enhancement: Technical Support Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Profile & Key Challenges

Nelfinavir Mesylate (NFM) presents significant formulation challenges due to its poor biopharmaceutical properties. As a BCS Class IV drug, it exhibits both low solubility and low permeability, resulting in highly variable oral bioavailability ranging from 17% to 47% [1] [2]. Key challenges include:

  • pH-dependent solubility: Approximately 0.5 mg/mL below pH 3.5, but practically insoluble at pH 6.8 [1]
  • Low intrinsic dissolution rate: 0.09 mg min⁻¹ cm⁻² in gastric fluid, indicating dissolution rate-limited absorption [1]
  • Additional complicating factors: High lipophilicity (log P = 6.0), significant P-glycoprotein efflux, and substantial first-pass hepatic metabolism [1] [2]
  • High dosing requirements: Current regimens require 1.25 g twice daily due to these limitations, leading to side effects and compliance issues [1]

Formulation Strategies & Performance Data

Various formulation approaches have been investigated to overcome NFM's solubility limitations. The table below summarizes the most effective strategies identified in recent research:

Table 1. Comparison of this compound Solubility Enhancement Strategies

Formulation Approach Key Components Particle Size Entrapment Efficiency Bioavailability Enhancement References
Spray Dried Particles (SDNPs) Maisine 35-1, Tween80, Transcutol HP, Syloid 244 FP 112 ± 6 nm (upon reconstitution) N/A Systematic optimization completed [1]
PLGA Nanoparticles PLGA, Poloxamer 407 185 ± 0.83 nm 72 ± 0.47% 4.94-fold increase vs. pure drug suspension [2]
Self-Microemulsifying Drug Delivery Systems (SMEDDS) Lipid-based isotropic mixture N/A N/A 3.5–3.6 fold enhancement [1]
Solid Lipid Nanoparticles Lipid matrices, surfactants Varies with composition Varies with composition Demonstrated for similar BCS Class IV drugs [3] [4]
Polymeric Micelles Specialized polymers (HPMC, PVP, etc.) Varies with polymer N/A Demonstrated for similar compounds [3] [4]

Detailed Experimental Protocols

Spray-Dried NFM Particles (SDNPs)

This protocol is adapted from Kamboj et al. and represents a systematic QbD-based optimization approach [1].

  • Step 1: Excipient Screening

    • Conduct solubility studies of NFM in various oils (Maisine 35-1), surfactants (Tween80), and cosolvents (Transcutol HP)
    • Perform oil adsorption/desorption studies to select appropriate solid carriers (Syloid 244 FP, Aerosil 200, Neusilin UFL2)
    • Select components based on maximum drug solubility and flow properties
  • Step 2: Feed Mixture Preparation

    • Prepare an isotropic mixture containing Maisine 35-1, Tween80, and Transcutol HP as the solvent system
    • Dissolve NFM in the solvent system
    • Incorporate Syloid 244 FP as solid carrier at optimized ratio
  • Step 3: Spray Drying Process

    • Use a spray dryer with standard configuration
    • Set inlet temperature: 64.5°C
    • Maintain feed pump setting: 6.98 mL/min
    • Set atomization pressure: 2.88 kg/cm²
    • Optimize drug loading: 25.3%
  • Step 4: Characterization

    • Analyze particle size distribution (target: ~112 nm upon reconstitution)
    • Determine zeta potential
    • Perform dissolution studies in biorelevant media
    • Conduct solid-state characterization (DSC, PXRD)

Table 2. Critical Process Parameters for Spray Drying Optimization

Parameter Optimal Range Impact on Product Quality
Inlet Temperature 60-70°C Affects drying efficiency and particle morphology
Drug Loading 20-30% Impacts flow properties and dissolution
Feed Rate 6-8 mL/min Influences particle size and distribution
Atomization Pressure 2-4 kg/cm² Affects droplet size and final particle characteristics
PLGA Nanoparticles by Nanoprecipitation

This protocol is adapted from research demonstrating 4.94-fold bioavailability enhancement [2].

  • Step 1: Organic Phase Preparation

    • Dissolve 20 mg NFM and 100 mg PLGA (50:50) in 5 mL acetonitrile
  • Step 2: Aqueous Phase Preparation

    • Dissolve 125 mg Poloxamer 407 in 50 mL deionized water
  • Step 3: Nanoparticle Formation

    • Add organic phase to aqueous phase using syringe at 1 mL/10 min flow rate
    • Maintain magnetic stirring at 1500 rpm at room temperature
    • Continue stirring for 4 hours to ensure complete solvent evaporation and particle hardening
  • Step 4: Recovery and Lyophilization

    • Centrifuge nanosuspension at 93,000×g for 1 hour
    • Collect nanoparticle pellet and resuspend in cryoprotectant solution (2% sucrose)
    • Lyophilize for long-term storage
  • Step 5: Characterization

    • Determine particle size (target: ~185 nm) and zeta potential (target: ~ -28.7 mV)
    • Calculate entrapment efficiency: 72 ± 0.47%
    • Determine drug loading: 36 ± 0.19%
    • Analyze morphology by SEM/TEM (spherical, uniform distribution)

G OrganicPhase Organic Phase: • 20 mg NFM • 100 mg PLGA • 5 mL acetonitrile Nanoprecipitation Nanoprecipitation: • Add organic to aqueous phase • Flow rate: 1 mL/10 min • Stir at 1500 rpm, 4 hours OrganicPhase->Nanoprecipitation AqueousPhase Aqueous Phase: • 125 mg Poloxamer 407 • 50 mL deionized water AqueousPhase->Nanoprecipitation Recovery Recovery: • Centrifuge at 93,000×g, 1 hour • Collect nanoparticle pellet Nanoprecipitation->Recovery Lyophilization Lyophilization: • Resuspend in 2% sucrose • Freeze-dry for storage Recovery->Lyophilization Characterization Characterization: • Size: ~185 nm • Zeta: ~ -28.7 mV • EE: 72% • DL: 36% Lyophilization->Characterization

Troubleshooting Common Experimental Issues

Solubility and Precipitation Problems
  • Problem: NFM precipitation upon dilution in aqueous media

    • Solution: Incorporate higher surfactant concentrations (Tween80) and cosolvents (Transcutol HP) in lipid-based formulations [1]
  • Problem: Drug crystallization during storage

    • Solution: Use optimized polymer matrices (HPMC, PVP-VA) in solid dispersions to inhibit recrystallization [3] [4]
  • Problem: Incomplete dissolution in biorelevant media

    • Solution: Employ combination approaches - lipid systems with adsorption carriers (Syloid 244 FP) for synergistic effect [1]
Nanoparticle-Specific Challenges
  • Problem: Low entrapment efficiency in PLGA nanoparticles

    • Solution: Optimize drug-polymer ratio (1:4 demonstrated optimal), adjust organic solvent selection [2]
  • Problem: Nanoparticle aggregation during storage

    • Solution: Incorporate appropriate cryoprotectants (2% sucrose), control lyophilization parameters [2]
  • Problem: Large particle size distribution

    • Solution: Optimize stirring rate (1500 rpm optimal), control addition rate of organic phase [2]
Process Optimization Challenges
  • Problem: Inconsistent performance of spray-dried products

    • Solution: Implement QbD approach with systematic optimization of critical parameters (inlet temperature, drug loading, feed rate) [1]
  • Problem: Scale-up difficulties from lab to pilot scale

    • Solution: Maintain consistent atomization pressure (2.88 kg/cm²) and pump settings during transition [1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective formulation approach for enhancing NFM bioavailability?

  • Based on current evidence, PLGA nanoparticles have demonstrated the highest bioavailability enhancement (4.94-fold), followed by SMEDDS (3.5-3.6 fold) and spray-dried particles. The optimal choice depends on your specific requirements regarding manufacturing complexity, stability, and target product profile [1] [2].

Q2: Why is NFM considered a challenging drug for formulation development?

  • NFM presents the "perfect storm" of challenges: it's a BCS Class IV drug with both poor solubility and permeability limitations. It exhibits pH-dependent solubility, significant P-gp efflux, and extensive first-pass metabolism. This combination of factors results in low and highly variable bioavailability (17-47%) that necessitates high dosing [1] [2].

Q3: What critical quality attributes should be monitored for NFM formulations?

  • Key attributes include: particle size (target <200 nm for nanoformulations), entrapment efficiency (>70% for nanoparticles), in vitro dissolution profile in biorelevant media, solid-state characterization (to detect polymorphic changes), and storage stability under accelerated conditions [1] [2].

Q4: How does the spray drying formulation compare to nanoparticle approaches?

  • Spray-dried particles offer the advantage of converting liquid systems into solid dosage forms while maintaining performance, with better stability than liquid SNEDDS. PLGA nanoparticles provide sustained release potential and the highest demonstrated bioavailability enhancement but involve more complex manufacturing. The choice represents a trade-off between complexity and performance [1] [2].

Q5: What analytical methods are most suitable for characterizing NFM formulations?

  • Essential techniques include HPLC for quantification and purity assessment, dynamic light scattering for particle size and zeta potential, SEM/TEM for morphological evaluation, DSC for thermal characterization, and PXRD for solid-state analysis [1] [2].

G Problem NFM Solubility Challenge: BCS Class IV, 17-47% bioavailability Strategy1 Lipid-Based Systems: • SMEDDS • Spray Dried Particles Problem->Strategy1 Strategy2 Polymeric Nanoparticles: • PLGA nanoparticles • Polymeric micelles Problem->Strategy2 Strategy3 Solid State Modification: • Solid dispersions • Crystal engineering Problem->Strategy3 Outcome1 Enhanced Solubilization • 3.5-3.6 fold bioavailability (SMEDDS) • Systematic optimization (SDNPs) Strategy1->Outcome1 Outcome2 Controlled Release & Targeting • 4.94 fold bioavailability (PLGA) • Sustained release potential Strategy2->Outcome2 Outcome3 Improved Dissolution • Amorphous state stabilization • Enhanced dissolution rate Strategy3->Outcome3 Final Optimized Formulation: Improved bioavailability & patient compliance Outcome1->Final Outcome2->Final Outcome3->Final

Conclusion

References

Nelfinavir precipitation fasted state prevention

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Basis of Nelfinavir Precipitation

The core of the problem lies in the pH-dependent solubility of nelfinavir, a poorly soluble weak base.

  • High Solubility in Stomach: In the acidic environment of the fasted stomach (pH ~1.2-1.6), nelfinavir is highly soluble and dissolves readily [1] [2].
  • Supersaturation and Precipitation in Intestine: When the dissolved drug moves into the higher pH environment of the fasted small intestine (pH ~6.5), its solubility drops drastically. This creates a supersaturated solution, which is unstable and leads to rapid precipitation of the drug, reducing the amount available for absorption [1] [2].
  • The Food Effect: In the fed state, the presence of food, bile salts, and lipids in the intestine helps to keep nelfinavir in solution, thereby preventing precipitation and significantly enhancing its oral bioavailability [1].

The diagram below illustrates this journey and the key difference between the fasted and fed states.

G cluster_stomach 1. Stomach (Acidic pH) cluster_intestine 2. Small Intestine (Neutral pH) Start Nelfinavir Tablet orally administered Stomach Drug dissolves High solubility Start->Stomach FastedIntestine Supersaturation & Rapid Precipitation Stomach->FastedIntestine Fasted State FedIntestine Solubilization by bile/food lipids Stomach->FedIntestine Fed State LowAbsorption Low Drug Absorption FastedIntestine->LowAbsorption HighAbsorption High Drug Absorption FedIntestine->HighAbsorption

Key Experimental Protocols for Investigation

To study and prevent precipitation, researchers use a combination of in vitro and in silico tools.

Biorelevant Dissolution Testing

This method uses media that simulate human gastric and intestinal fluids in both fasted and fed states to predict in vivo performance [1] [3].

  • Key Media:
    • FaSSGF: Fasted State Simulated Gastric Fluid
    • FaSSIF-V2: Fasted State Simulated Intestinal Fluid, Version 2
    • FeSSIF-V2: Fed State Simulated Intestinal Fluid, Version 2 [3] [4]
  • Workflow:
    • Dissolve the drug in FaSSGF (simulating the stomach) for a set period.
    • Transfer the solution to FaSSIF-V2 (simulating the intestine) while maintaining physiologically relevant temperature (37°C) and agitation.
    • Monitor the drug concentration in real-time using an in situ fiber-optic UV system to observe the drop in concentration as precipitation occurs [3].
  • Application: This test is essential for demonstrating the precipitation phenomenon and for screening potential formulation strategies that can inhibit it.
Two-Stage Transfer Experiments

This is a dynamic version of the dissolution test that more closely mimics the physical transfer from the stomach to the intestine [3].

  • Protocol: The experiment begins in a vessel containing FaSSGF. After a specified time, a concentrated solution of bile salts and phospholipids is added, and the pH is simultaneously raised to that of FaSSIF-V2. This instantly creates the intestinal environment, triggering supersaturation and precipitation.
  • Outcome: The maximum supersaturation concentration and the rate and extent of precipitation can be quantified, providing critical data for model development.
Physiologically Based Pharmacokinetic (PBPK) Modeling

This in silico technique integrates in vitro data to predict the in vivo absorption and plasma concentration profiles in humans [1] [2] [3].

  • Model Input: The model incorporates data on the drug's properties (solubility, permeability), the formulation, and human gastrointestinal physiology. A crucial advanced input is the precipitation rate constant derived from two-stage experiments [1] [3].
  • Utility: The model can simulate whether precipitation in the fasted state is the limiting factor for absorption. It can also be used to virtually test the impact of different formulation strategies before moving to costly clinical trials [2].

Troubleshooting Guide: Addressing Precipitation

The following table summarizes the main challenges and potential solutions based on the described experimental approaches.

Challenge & Symptom Root Cause Proposed Solution & Investigation Method

| Low Bioavailability in Fasted State: Low C~max~ and AUC in fasted-state PK studies, significant positive food effect. | Drug precipitation in the small intestine due to pH shift and lack of solubilizing agents [1] [2]. | Confirm with Biorelevant Dissolution: Perform a two-stage (FaSSGF → FaSSIF-V2) test to visually confirm precipitation [3]. Model the Mechanism: Develop a PBPK model that includes a precipitation module to quantify its impact [1]. | | Overestimation of Food Effect: In vitro dissolution in FeSSIF-V2 overpredicts the observed in vivo absorption in the fed state. | The model may not accurately capture the complex physiology or may overestimate solubility in the fed state. | Refine PBPK Parameters: Incorporate more accurate physiological parameters for the fed state, such as gastric emptying and fluid volumes [1] [3]. Verify permeability values measured in biorelevant media [3]. | | Uncertainty in PBPK Modeling: Poor prediction accuracy for fasted-state plasma profiles. | The model may be missing the precipitation kinetics or using an incorrect precipitation rate constant. | Incorporate Precipitation Kinetics: Use crystal growth theory or data from two-stage experiments to estimate a realistic precipitation rate constant for the model [1] [2]. Avoid Overparameterization: Ensure the need for a precipitation parameter is justified by experimental evidence [3]. |

Frequently Asked Questions (FAQs)

Q1: Is precipitation a universal problem for all weakly basic drugs? No, precipitation is not a given. The extent depends on the drug's specific properties, particularly the degree of supersaturation generated upon entry into the intestine. For some weak bases, precipitation may not be the rate-limiting step for absorption in vivo [3].

Q2: Why is a "precipitation rate constant" important in PBPK modeling, and how do I obtain it? This constant quantifies how quickly a supersaturated drug solution precipitates. It is a critical parameter for accurately predicting the in vivo performance of drugs like nelfinavir in the fasted state [1]. It can be estimated from in vitro two-stage biorelevant dissolution tests by applying crystal growth theory to the observed precipitation data [1] [2].

Q3: Can we completely prevent nelfinavir precipitation in the fasted state? Completely preventing precipitation is very challenging. The goal of formulation strategies is often to slow down the precipitation kinetics enough to allow for absorption to occur. This can be attempted using Polymeric Precipitation Inhibitors (PPIs) like HPMC or PVP, or by formulating the drug in Lipid-Based Drug Delivery Systems (LBDDS) which utilize the body's natural lipid digestion pathway to maintain the drug in a solubilized state [5].

References

Characterized Degradation Products of Nelfinavir Mesylate

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the major degradation products (DPs) of Nelfinavir Mesylate formed under ICH-prescribed stress conditions, as identified in the literature [1] [2].

Degradation Product Stress Condition Proposed Structure / Characterization
DP-I Acidic and Alkaline Hydrolysis 3-hydroxy-N-((2R,3R)-3-hydroxy-1-(phenylthio)butan-2-yl)-2-methylbenzamide [1] [2].
DP-II Oxidative Stress (3S,4aS,8aS)-N-tert-butyl-2-((2R,3R)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)-4-(phenylsulfinyl)butyl)decahydroisoquinoline-3-carboxamide [1] [2].
DP-III Photoacidic Stress Not fully elucidated; characterized as a previously unknown product specific to this condition [2].
M8 (Active Metabolite) In Vivo (Not a forced degradation product) Hydroxy-t-butylamide metabolite; contributes to antiviral activity [3].

Experimental Protocol for Forced Degradation Studies

Here is a detailed methodology for conducting forced degradation studies, based on the protocols used in the search results [2] [4].

  • Materials: Pure this compound drug substance. Analytical reagent grade chemicals: hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂). HPLC-grade solvents (e.g., methanol, acetonitrile).
  • Sample Preparation:
    • Acidic Hydrolysis: Treat the drug with 1-5M HCl at room temperature for 2-3 hours [2] [4].
    • Alkaline Hydrolysis: Treat the drug with 0.1-1M NaOH at room temperature. The drug is more labile in base, so degradation can be observed within 10-30 minutes [2] [4].
    • Oxidative Degradation: Treat the drug with 3-30% H₂O₂ at room temperature for up to 24 hours [2] [4].
    • Photolytic Degradation: Expose the solid drug to ~1.2 million lux hours of visible light and 200-watt hours/m² of UV light as per ICH guidelines [2] [4].
  • Analysis by HPLC:
    • Column: C-18 column (e.g., 250 mm x 4.6 mm, 5 µm) [2] [5].
    • Mobile Phase: Utilize a gradient method with a phosphate buffer (pH 4.0 or 3.4) and an organic modifier like acetonitrile or methanol [2] [5].
    • Detection: UV detection at 210 nm is suitable [5].
    • Flow Rate: 1.0 mL/min [5].
  • Characterization by LC-MS:
    • Employ LC-MS/TOF (Time-of-Flight) and MSⁿ studies for accurate mass measurement and fragmentation patterns [1] [2].
    • Establish the mass fragmentation pathway of the parent drug first, then apply it to characterize the degradation products [1].

Troubleshooting Common HPLC Method Issues

  • Poor Resolution of Peaks: Optimize the gradient program of the mobile phase. Even methods described as "isocratic" for assay may require a gradient for optimal separation of degradation products [2] [5]. Adjusting the pH of the buffer (e.g., to pH 3.4) can also significantly improve peak shape and separation [5].
  • Low Extraction Recovery for Plasma Samples: For bioanalytical methods, ensure the plasma sample is made basic (e.g., with 0.1 M ammonium hydroxide to ~pH 10) before liquid-liquid extraction to keep nelfinavir (which has a pKa of 6.00) in its uncharged form, improving recovery [6].

Workflow for Degradation Product Identification

The diagram below outlines the logical workflow for a forced degradation study, from sample preparation to final characterization.

Start Start: this compound Drug Substance Stress Apply Stress Conditions Start->Stress SamplePrep Sample Preparation and Quenching Stress->SamplePrep HPLC HPLC Analysis (C-18 Column, Gradient Elution) SamplePrep->HPLC DataAnalysis Data Analysis: Peak Identification & Purity HPLC->DataAnalysis CheckSep Adequate Separation of Peaks? DataAnalysis->CheckSep MSChar LC-MS/TOF & MSⁿ Characterization Report Report Structures & Degradation Pathway MSChar->Report CheckSep->HPLC No, optimize method CheckNewDP New/Unknown Degradation Products? CheckSep->CheckNewDP Yes CheckNewDP->MSChar Yes CheckNewDP->Report No, known products

Key Technical Insights for Researchers

  • Stability Profile: this compound is labile under acidic, basic, and oxidative conditions, and may also degrade under specific photoacidic stress. It is generally found to be stable under neutral hydrolytic and thermal stress conditions [1] [2] [4].
  • Alternative Techniques: Fourier Transform Infrared (FT-IR) Spectroscopy can be used as a complementary, non-destructive technique to rapidly screen for degradation under various stress conditions by observing changes in characteristic functional group bands [4].
  • Distinguishing Metabolites: Be aware that the active metabolite M8 may be present in biological samples and can be confused with a degradation product. M8 is formed in vivo via cytochrome P450 metabolism and is not typically a major product of chemical forced degradation [3].

References

NFV stability thermal photodegradation control

Author: Smolecule Technical Support Team. Date: February 2026

Nirmatrelvir Stability: Troubleshooting Guide

The table below summarizes common stability issues, their causes, and recommended solutions based on a 2023 stability-indicating study [1].

Issue Encountered Probable Cause Recommended Solution
Significant degradation during sample preparation or storage Alkaline hydrolysis; exposure to even mild basic conditions [1] Ensure all buffers and solutions are at neutral or slightly acidic pH; avoid alkaline contaminants.
Low drug recovery in stress tests Acidic hydrolysis; exposure to strong acidic conditions at high temperature [1] Use milder acidic conditions (e.g., 0.1 M HCl) and lower temperatures for stress testing if degradation is too rapid.
Inconsistent degradation kinetics data Uncontrolled temperature during stress studies [1] Use a thermostated water bath to maintain a precise and consistent temperature throughout the experiment.
No degradation observed under oxidative or photolytic conditions Too mild stress conditions; NMV is stable to neutral, oxidative, and sunlight-induced degradation [1] For oxidative studies, use higher concentrations of H2O2 (e.g., 30%) and elevated temperatures (e.g., 60°C) to attempt to force degradation.
Complex chromatograms with co-eluting peaks Insufficient chromatographic resolution between NFV and its degradation products [1] Optimize the HPLC method; the cited study uses an Agilent Zorbax Eclipse-C18 column with a mobile phase of Acetonitrile:50mM Ammonium Acetate pH=5 (50:50, v/v).
Uncertainty about the stability-indicating nature of the method Lack of method specificity; inability to detect all degradation products [1] Validate the method for specificity by demonstrating the separation of NFV from all its forced degradation products and for accuracy and precision.

Experimental Protocol: Forced Degradation & Kinetics

This protocol is adapted from the green, stability-indicating HPLC-DAD method developed for Nirmatrelvir [1].

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse-C18 (5 µm, 4.6 × 250 mm)
  • Mobile Phase: Acetonitrile : 50 mM Ammonium Acetate, pH = 5 (50:50, v/v)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Detection: DAD at 225 nm
  • Run Time: 5 minutes
  • Retention Time: Nirmatrelvir elutes at approximately 4.01 minutes [1].
Forced Degradation Procedures

Prepare a 1000 µg/mL stock solution of NFV in methanol. For each stress condition, use 1 mL of this stock and dilute to a final volume of 10 mL with deionized water to achieve a final concentration of 100 µg/mL for analysis [1].

Stress Condition Procedure
Alkaline Hydrolysis Add 1 mL of 0.1 M NaOH to 1 mL stock. Heat at 60°C for 30 minutes. Cool and neutralize [1].
Acidic Hydrolysis Add 1 mL of 1 M HCl to 1 mL stock. Heat at 90°C for 1 hour. Cool and neutralize [1].
Oxidative Degradation Add 1 mL of hydrogen peroxide (30% v/v) to 1 mL stock. Heat at 60°C for 1 hour. Cool [1].
Neutral Hydrolysis Add 1 mL of deionized water to 1 mL stock. Heat at 80°C for 1 hour. Cool [1].
Photolytic Degradation Expose the NMV solution to sunlight for a specified duration (e.g., several hours to days) [1].
Degradation Kinetics & Data Analysis
  • Order of Reaction: The alkaline and acidic hydrolysis of NFV have been found to follow pseudo-first-order kinetics [1].
  • Rate Constant: Determine the degradation rate constant ((k)) from the slope of the plot of (ln[NFV]) versus time.
  • Half-Life: Calculate the half-life ((t_{1/2})) at room temperature using the formula (t_{1/2} = ln(2)/k). The Arrhenius equation can be used to predict half-lives at different storage temperatures [1].

Workflow for Stability Assessment

This diagram illustrates the logical workflow for conducting and analyzing a forced degradation study.

G cluster_stress Stress Conditions Start Start Stability Study Prep Prepare NFV Stock Solution Start->Prep Stress Apply Stress Conditions Prep->Stress Analyze HPLC-DAD Analysis Stress->Analyze Alkaline Alkaline Hydrolysis Acidic Acidic Hydrolysis Oxidative Oxidative Degradation Neutral Neutral Hydrolysis Data Process Chromatographic Data Analyze->Data Kinetics Perform Kinetic Analysis Data->Kinetics Report Report Half-life & Pathway Kinetics->Report

Forced Degradation and Kinetics Workflow

Key Stability Insights for Experimental Design

  • Primary Concern is Alkaline Hydrolysis: NFV is most labile under alkaline conditions, significantly more so than under acidic conditions. This dictates careful handling and pH control [1].
  • Stability in Other Conditions: NFV remains stable under neutral, oxidative, and sunlight-induced conditions, meaning significant degradation is unlikely under these common environmental stresses [1].
  • Leverage LC-MS for Pathways: Using LC-MS-UV to analyze stressed samples allows for the proposal of degradation pathways and the assessment of degradation product toxicities, which is crucial for comprehensive drug development [1].

References

Nelfinavir Mesylate Stability: Hydrolysis Conditions & Outcomes

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key findings on how Nelfinavir Mesylate behaves under acidic and basic stress conditions, which are critical for understanding its degradation profile [1] [2] [3].

Stress Condition Tested Parameters Key Findings & Stability Outcome Major Degradation Products Identified

| Acid Hydrolysis | • 0.1 N HCl • Room Temperature • 48 hours [2] | • Significant degradation observed [1] [2] [3]. • FTIR spectra showed changes, indicating degradation [1] [2]. | 3-hydroxy-N-((2R,3R)-3-hydroxy-1-(phenylthio)butan-2-yl)-2-methylbenzamide [3]. | | Base Hydrolysis | • 0.1 N NaOH • Room Temperature • 48 hours [2] | • Significant degradation observed [1] [2] [3]. • FTIR spectra showed changes, indicating degradation [1] [2]. | (3S,4aS,8aS)-N-tert-butyl-2-((2R,3R)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)-4-(phenylsulfinyl)butyl)decahydroisoquinoline-3-carboxamide [3]. | | Comparative Stability | • 0.1 M HCl (as dissolution medium) • pH 7.8 Phosphate Buffer (as dissolution medium) • 37°C • 48 hours [4] | • Stable in 0.1 M HCl and pH 7.8 phosphate buffer. • Suitable for dissolution studies and bioequivalence testing [4]. | Not reported in this context. |

Frequently Asked Questions for Experimental Troubleshooting

Q1: My HPLC analysis of Nelfinavir after acid hydrolysis shows new peaks. What does this indicate? This is an expected result and confirms that this compound is susceptible to acid-catalyzed degradation. The new peaks represent degradation products. One major product has been characterized as 3-hydroxy-N-((2R,3R)-3-hydroxy-1-(phenylthio)butan-2-yl)-2-methylbenzamide [3]. You should ensure your analytical method is stability-indicating, meaning it can adequately separate the parent drug from its degradation products.

Q2: Does Nelfinavir degrade under basic conditions, and how can I monitor this? Yes, Nelfinavir is also labile under basic conditions. A major degradation product formed under oxidative and basic stress is (3S,4aS,8aS)-N-tert-butyl-2-((2R,3R)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)-4-(phenylsulfinyl)butyl)decahydroisoquinoline-3-carboxamide, which involves a sulfoxide formation [3]. You can monitor this degradation using FTIR, as the process produces detectable changes in the infrared spectrum [1] [2].

Q3: I need to perform a dissolution study on Nelfinavir formulations. Which media are acceptable? According to preformulation stability data, this compound remains stable in 0.1 M HCl and pH 7.8 phosphate buffer for at least 48 hours at 37°C. These media are therefore suitable for in-vitro dissolution and bioequivalence testing [4].

Q4: What is the overall degradation pathway of Nelfinavir under various stress conditions? The following workflow diagram summarizes the stress conditions applied to Nelfinavir and the subsequent analytical steps to characterize its stability and degradation products.

G Start This compound Sample Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1N HCl, RT, 48h) Stress->Acid Base Base Hydrolysis (0.1N NaOH, RT, 48h) Stress->Base Oxidative Oxidative Stress Stress->Oxidative Photo Photolytic Stress Stress->Photo Analysis Analyze Stressed Samples HPLC HPLC / LC-MS/TOF Analysis->HPLC FTIR FTIR Spectroscopy Analysis->FTIR DSC_TGA DSC & TGA Analysis->DSC_TGA Results Interpret Results & Identify Degradants Acid->Analysis Base->Analysis Oxidative->Analysis Photo->Analysis HPLC->Results FTIR->Results DSC_TGA->Results

Key Experimental Recommendations

  • Use Stability-Indicating Methods: Always employ validated HPLC or LC-MS methods that can separate and accurately quantify Nelfinavir in the presence of its degradation products [2] [3].
  • Leverage Complementary Techniques: While HPLC is standard, FTIR spectroscopy can be a rapid, non-destructive, and solvent-free complementary technique for initial stability screening, with results corroborated by DSC, TGA, and XRD [1] [2].
  • Confirm Photostability: this compound has been shown to be photostable. If you observe degradation upon light exposure, it is likely due to another factor [1] [2].

References

optimizing Nelfinavir lipid-based drug delivery

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the main challenges in delivering Nelfinavir? Nelfinavir Mesylate (NFV) has pH-dependent solubility and consequently suffers from low and variable oral bioavailability, which hampers its therapeutic efficacy [1]. Its poor water solubility is a primary bottleneck for its absorption.

  • Q2: Why are lipid-based systems like cochleates suitable for Nelfinavir? Cochleates are cylindrical, spiral lipid structures that excel at encapsulating hydrophobic drugs like Nelfinavir, protecting them from degradation in the gastrointestinal tract and enhancing their absorption [2]. One study directly compared cochleates to other nanocarriers for NFV delivery and found they showed significant promise in improving the drug's bioavailability [1].

  • Q3: What is a common issue during cochleate preparation and how can it be resolved? Particle aggregation is a frequent challenge. The calcium ions essential for cochleate formation can cause particles to clump together.

    • Solution: Incorporate an aggregation inhibitor like citrate. Citrate chelates calcium ions on the cochleate surface, disrupting cross-linking between particles. The effective concentration is narrow; for instance, a study using DOPS and Ca²⁺ at 6.2 mM found 200-212.5 mM citrate to be optimal [2].
  • Q4: How can I compare the performance of different NFV formulations? Key in vitro models can predict in vivo potential. The table below summarizes critical experiments cited in research:

Experiment Type Methodology Purpose Key Insights from Research
In Vitro Lipolysis Models degradation of lipid formulations in the GI tract to predict solubilization behavior [1]. Used to evaluate and compare the potential of various lipid-based NFV carriers [1].
In Vitro Drug Release Assesses the release profile of the drug from the formulation under controlled conditions [1]. A standard method for characterizing and comparing NFV nanocarriers [1].
Permeation Studies Uses cell lines (e.g., Caco-2) to simulate and measure transport across the intestinal barrier [1]. Employed to predict the absorption enhancement of NFV formulations [1].

Experimental Protocols & Workflows

Here are detailed methodologies for working with cochleate formulations, based on the literature.

Cochleate Preparation via Dialysis

This is a common method for forming cochleates from pre-formed liposomes. The following diagram illustrates the workflow:

G Start Start Preparation A Form Small Unilamellar Vesicles (SUVs) - Use negatively charged phospholipid (e.g., PS, PI) - Hydrate with drug solution to encapsulate Nelfinavir Start->A B Add Calcium Chloride Solution - Slowly add Ca²⁺ solution under constant stirring - Induces rolling of bilayers into cochleates A->B C Incubate and Dialyze - Incubate mixture to complete precipitation - Dialyze to remove unencapsulated drug and excess Ca²⁺ B->C D Apply Aggregation Inhibitor - Add citrate solution to disperse aggregates - Concentration is critical to avoid vesicle reversion C->D End Final Cochleate Formulation D->End

Key Components and Considerations:

  • Lipids: Use negatively charged phospholipids like Phosphatidylserine (PS) or Dioleoyl Phosphatidylserine (DOPS). The saturation and chain length of the lipid acyl chains can influence the final cochleate morphology [2].
  • Bridging Agent: Calcium (Ca²⁺) is the most effective cation. It creates compact, highly ordered structures by bridging the negative charges of adjacent lipid bilayers [2].
  • Aggregation Control: After formation, add a dispersant like citrate to break up aggregates and create a stable, well-dispersed suspension for characterization and use [2].
Formulation Characterization & In Vitro to In Vivo Workflow

A comprehensive assessment of your NFV-loaded cochleates should follow a logical progression from basic characterization to predictive in vitro tests, as outlined in this workflow:

G Char Formulation Characterization InVitro In Vitro Performance Char->InVitro A Particle Size & Zeta Potential (DLS, NTA) D In Vitro Drug Release (Dialysis method in buffer) A->D B Entrapment Efficiency (Ultracentrifugation/HPLC) E In Vitro Lipolysis (Simulates GI lipid digestion) B->E C Morphology (Electron Microscopy) F Cell Permeation Study (Caco-2 cell model) InVivo In Vivo Pharmacokinetics InVitro->InVivo G Oral Administration (Animal model) D->G E->G H Assess Bioavailability (Plasma concentration vs. time) F->H

Detailed Characterization Methods:

  • Particle Size and Morphology: Use Dynamic Light Scattering (DLS) for size distribution and Electron Microscopy (e.g., TEM) to confirm the characteristic cigar-shaped or cylindrical morphology [2].
  • Entrapment Efficiency (EE): Separate the cochleates from the unencapsulated drug (via ultracentrifugation or filtration). Measure the drug content in the pellet and supernatant using HPLC. EE% = (Amount of drug in cochleates / Total amount of drug used) × 100.
  • In Vitro Lipolysis: This model simulates the human gastrointestinal environment by adding digestive enzymes (lipase, pancreatin) to the formulation to study the rate and extent of lipid digestion and drug release. It is a key predictive tool for the in vivo performance of lipid-based formulations [1].

References

Nelfinavir nanoparticle freeze-drying preservation

Author: Smolecule Technical Support Team. Date: February 2026

Core Formulation Parameters

Successful freeze-drying begins with a well-characterized nanoparticle formulation and the right excipients. The table below summarizes critical parameters and compositions from successful studies.

Parameter / Component Typical Specification / Composition Function & Notes
Particle Size (pre-lyo) ~185-200 nm [1] [2] Critical quality attribute; must be maintained post-reconstitution.
Stabilizer / Surfactant Poloxamer 188/407 [1] [3] Provides steric stabilization, prevents aggregation during processing.
Polymer / Lipid Matrix PLGA (50:50) [1] or Compritol 888 ATO & Oleic Acid [3] Forms the nanoparticle core; choice depends on delivery system.
Cryoprotectant Sucrose (2% w/v) [1] or Trehalose (concentration optimized) [3] Protects nanoparticles from freezing and dehydration stresses; prevents cake collapse.
Drug Loading ~2.5 - 36% (w/w) [1] [2] Varies significantly with method and matrix.
Entrapment Efficiency ~72 - 88% [1] [3] Indicator of formulation efficiency.

Freeze-Drying Troubleshooting FAQ

Here are solutions to common challenges researchers face during the freeze-drying of nelfinavir nanoparticles.

Question Possible Cause & Solution

| Why do my nanoparticles aggregate after reconstitution? | • Insufficient cryoprotectant: Increase ratio (e.g., 1:1 to 3:1 cryoprotectant to solid). Test sucrose vs. trehalose [1] [3]. • Fast freezing rate: Slow freezing promotes formation of larger, less damaging ice crystals. • Incomplete redispersion: Ensure correct medium (e.g., filtered distilled water) and gentle manual agitation [1]. | | Why does my freeze-dried cake collapse or melt? | • High residual solvent: Extend primary drying or increase vacuum to fully remove organic solvents (e.g., acetonitrile) [1]. • Exceeding collapse temperature (T'g): The freezing step must be well below the formulation's T'g. Sucrose/trehalose raise T'g [3]. | | How can I ensure my freeze-dried product is stable long-term? | • Control storage conditions: Store at 5±3°C; room temperature can cause significant particle size increase over 6 months [3]. • Use optimal containers: Use vials with low moisture permeability and ensure tight container closure. |

Standard Experimental Protocols

To ensure reproducibility, here are detailed methodologies for key processes cited in the literature.

Nanoparticle Preparation: Nanosprecipitation Method [1]

This method is commonly used for polymeric nanoparticles like PLGA.

  • Step 1: Prepare Organic Phase. Dissolve Nelfinavir Mesylate (20 mg) and PLGA polymer (100 mg) in 5 mL of acetonitrile.
  • Step 2: Prepare Aqueous Phase. Dissolve Poloxamer 407 (125 mg) in 50 mL of deionized water as the stabilizer.
  • Step 3: Form Nanoparticles. Add the organic phase (Solution A) to the aqueous phase (Solution B) using a syringe at a controlled flow rate (e.g., 1 mL/10 min) under magnetic stirring at 1500 rpm.
  • Step 4: Purify. Stir the resulting nanosuspension for 4 hours to evaporate solvent, then centrifuge (e.g., at 93,000×g for 1 hour) to separate nanoparticles. Wash with distilled water.
Freeze-Drying (Lyophilization) Procedure [1] [3]

This protocol can be adapted for different nanoparticle systems.

  • Step 1: Add Cryoprotectant. Mix the purified nanoparticle suspension with a cryoprotectant like sucrose (to a final concentration of 2% w/v) or trehalose.
  • Step 2: Pre-freeze. Snap-freeze the samples in a deep freezer (e.g., -80°C) or using a shell freezer (liquid nitrogen) for several hours until completely solid.
  • Step 3: Primary Drying. Transfer samples to a freeze-dryer. Conduct primary drying at a condenser temperature of -50°C to -80°C and under vacuum (e.g., 0.040 mBar) for 24-48 hours to remove sublimated ice.
  • Step 4: Secondary Drying. If required, gradually increase the temperature (e.g., to 25°C) under continued vacuum for several hours to remove bound water, resulting in a dry, free-flowing powder.
Critical Characterization Tests
  • Particle Size, PDI, and Zeta Potential: Use dynamic light scattering (e.g., Malvern Zetasizer) on samples before freeze-drying and after reconstitution [1] [3].
  • Entrapment Efficiency (EE): Separate nanoparticles via ultracentrifugation. Dissolve the pellet in acetonitrile/methanol to release the drug, filter, and quantify Nelfinavir concentration using HPLC [1]. EE (%) = (Mass of drug in nanoparticle / Mass of drug used in formulation) × 100.
  • Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to confirm spherical shape and absence of aggregation [1] [3].

Freeze-Drying Workflow

The following diagram summarizes the entire process from nanoparticle preparation to final storage, highlighting key decision points.

Start Start: Prepared Nanoparticle Suspension A Add Cryoprotectant (e.g., 2% Sucrose) Start->A B Pre-freezing (-80°C or Liquid N₂) A->B C Primary Drying (-50°C, 0.040 mBar, 24-48h) B->C D Secondary Drying (25°C, under vacuum) C->D E Lyophilized Powder Obtained D->E F Characterization (Size, Zeta, EE, Morphology) E->F G Long-Term Storage (5±3°C) F->G Pass H Troubleshoot: Cake Collapse/Aggregation F->H Fail H->A

Key Technical Considerations

  • Cryoprotectant Mechanism: Cryoprotectants like sucrose and trehalose work by forming an amorphous glassy matrix that immobilizes nanoparticle surfaces and replaces water molecules, preventing fusion during freezing and drying [4].
  • Stability Definition: For experimental purposes, "acceptable stability" can be defined as no significant change in particle size distribution (e.g., by DLS) over periods such as 2 weeks, 1 month, or 3 months, depending on your project timeline [4].

References

Known Mechanisms of Nelfinavir Assay Interference

Author: Smolecule Technical Support Team. Date: February 2026

Interference Mechanism Impact on Experimental System Recommended Resolution Strategy
Induction of Integrated Stress Response (ISR) & Unfolded Protein Response (UPR) [1] [2] Alters global protein expression; reduces specific viral protein synthesis (e.g., KSHV capsid protein) [2]. Monitor phosphorylation of eIF2α and ATF4 levels via western blot to confirm ISR activation [2].
Proteasome Inhibition [1] [3] Disrupts protein degradation, leading to accumulation of polyubiquitinated proteins; affects pathways like NFE2L1 activation [3]. Measure proteasome activity (e.g., Suc-LLVY-AMC substrate) [3]; use specific proteasome inhibitor as control.
Modulation of Cytochrome P450 (CYP3A4) [4] Causes clinically significant drug-drug interactions; alters metabolism of co-administered compounds. Review drug interaction databases; avoid co-administration with sensitive CYP3A4 substrates [4].
Solubility & Preparation Issues [3] Low solubility in aqueous solutions can lead to precipitation, inaccurate dosing, and false negatives. Use high-quality DMSO or ethanol stocks; avoid water; gently warm ethanol solutions for dissolution [3].

Experimental Protocols for Verification

To confirm and control for nelfinavir's off-target effects in your assays, you can implement the following verification protocols.

Protocol 1: Verifying ISR/UPR Activation

This protocol helps determine if observed effects are due to the intended target or a consequence of cellular stress.

  • Treatment: Treat cells with nelfinavir at your working concentration (e.g., 10-50 µM) for 4-24 hours [3].
  • Lysis and Western Blot: Harvest cells and perform western blot analysis on the resulting lysates.
  • Key Biomarkers: Probe for the following proteins to confirm stress pathway activation: * Phospho-eIF2α (Ser51): A direct marker of ISR activation [2]. * ATF4: Upstream transcription factor that accumulates during ISR [2]. * CHOP/GADD153: A pro-apoptotic transcription factor induced by severe or prolonged ER stress [1].
Protocol 2: Measuring Proteasome Inhibition

This assay checks if nelfinavir is interfering with the ubiquitin-proteasome system in your experimental model.

  • Cell Treatment: Treat cells with nelfinavir and a positive control (e.g., MG-132) for the desired duration.
  • Lysis: Prepare cell lysates using a non-denaturing buffer.
  • Activity Assay: * Use a fluorogenic proteasome substrate like Suc-LLVY-AMC for the chymotrypsin-like activity of the proteasome [3]. * Incubate the lysate with the substrate and measure the release of fluorescent AMC over time using a plate reader. * Compare the rate of fluorescence generation in nelfinavir-treated samples against untreated and positive control samples.

Experimental Workflow for Nelfinavir Studies

The following diagram outlines a logical workflow for designing and troubleshooting experiments involving nelfinavir, incorporating the verification steps above.

nelfinavir_workflow Start Start: Plan Nelfinavir Experiment Prep Compound Preparation • Dissolve in DMSO/EtOH, not water • Gently warm if needed • Prepare fresh aliquots Start->Prep Design Experimental Design • Include vehicle control (DMSO/EtOH) • Include cytotoxicity controls (TD50 >5µM) • Review drug interaction potential Prep->Design Execute Execute Primary Assay (e.g., Antiviral, Cytotoxicity) Design->Execute Observe Observe Unexpected Result or Assay Interference? Execute->Observe Verify Run Verification Assays Observe->Verify ISR ISR/UPR Pathway Assay (Western: p-eIF2α, ATF4) Verify->ISR Proteasome Proteasome Activity Assay (Fluorogenic substrate) Verify->Proteasome Interpret Interpret Combined Data ISR->Interpret Proteasome->Interpret ConcludeISR Conclusion: Effect likely via stress pathway Interpret->ConcludeISR ISR Activated ConcludeDirect Conclusion: Effect likely direct/on-target Interpret->ConcludeDirect No Off-targets ConcludeProtea Conclusion: Effect likely via proteasome inhibition Interpret->ConcludeProtea Proteasome Inhibited

Key Troubleshooting FAQs

  • How can I minimize cytotoxicity while maintaining efficacy? Nelfinavir has a relatively high therapeutic window, with a cytotoxic TD50 reported at >5 µM in some cell lines, while antiviral or other effects can occur at lower nanomolar concentrations (e.g., EC50 of 31-43 nM for HIV) [3]. Perform a dose-response curve to establish the optimal concentration for your specific assay system. Always include a vehicle control and a high-dose control to distinguish specific effects from general toxicity.

  • The experimental effect is lost after storage; what could be the cause? Nelfinavir mesylate solutions are sensitive to degradation. Always prepare stock solutions in high-quality DMSO or ethanol, aliquot them, and store them at -20°C. Avoid repeated freeze-thaw cycles. For long-term storage, consider solutions at -80°C [3].

  • Are nelfinavir's effects on stress pathways always interference? Not necessarily. In some research contexts, such as cancer therapy, inducing the unfolded protein response and apoptosis is the desired mechanism of action [1] [5]. The key is to design appropriate controls and verification experiments to conclusively determine the mechanism relevant to your study.

References

Understanding Drug-Metabolite Signal Interference

Author: Smolecule Technical Support Team. Date: February 2026

What is ionization interference? In LC-ESI-MS analysis, ionization interference occurs when a drug and its metabolites, which have similar structures and physical properties, co-elute from the chromatography column and enter the mass spectrometer's ion source simultaneously. During the electrospray ionization process, these compounds can compete for charge or otherwise affect each other's ionization efficiency. This leads to either suppression or enhancement of the detected signal, which does not accurately reflect the true concentration of the analyte [1].

Why is this a critical issue for NFV and M8? This type of interference is particularly problematic for accurate quantification in several contexts:

  • Pharmacokinetic Studies: Inaccurate measurement of drug and metabolite levels can lead to incorrect conclusions about exposure and drug metabolism [1].
  • Method Validation: Traditional validation procedures use blank matrices that do not contain the drug's metabolites. Consequently, this specific interference often goes undetected during validation and can introduce systematic errors in actual study samples [1].
  • High-Throughput Methods: The push for faster analytical run times can sacrifice chromatographic separation, increasing the risk of co-elution and this form of interference [1].

Assessing Interference: A Step-by-Step Dilution Assay

To proactively identify potential ionization interference during method development, you can employ a dilution assessment [1]. The following workflow outlines this procedure.

Start Start: Prepare Sample A 1. Spiked Sample Preparation Prepare study samples spiked with both NFV and M8 metabolite Start->A B 2. Serial Dilution Dilute the spiked sample serially with blank matrix A->B C 3. LC-MS Analysis Analyze each dilution level and record peak responses B->C D 4. Response Curve Plotting Plot analyte response (y-axis) against dilution factor (x-axis) C->D E1 Linear Curve D->E1 E2 Non-Linear Curve D->E2 F1 ✓ No significant interference detected E1->F1 F2 Ionization interference is confirmed E2->F2

Interpreting the Results:

  • Linear Response: If the plot of analyte response against the dilution factor is linear, it suggests that the ionization process is not saturated and no significant interference is present between the components [1].
  • Non-Linear Response: A non-linear curve is a strong indicator of ionization interference. As the sample is diluted, the concentration of potential interferents drops, changing the ionization dynamics and confirming the presence of this effect [1].

Resolving Interference: Three Practical Strategies

Once interference is identified, you can implement one or more of the following strategies to resolve it.

Strategy Key Mechanism Key Experimental Consideration
Chromatographic Separation Increases retention time difference between NFV and M8 to prevent co-elution [1]. Modify gradient profile; use a different column chemistry (e.g, C18, HILIC) [1] [2].
Sample Dilution Reduces concentration of interferents in the ion source to minimize competition [1]. Confirm that diluted analyte concentration remains within the linear range and above the LLOQ [1].
Stable Labeled Isotope Internal Standard (IS) The IS co-elutes with the analyte, experiences identical interference, and corrects for it [1]. Use a deuterated NFV (e.g., D3-NFV); essential for compensating for signal suppression/enhancement [1] [3].

The relationship between these strategies and their intended effect on the analytical signal is summarized below.

Problem Problem: Ionization Interference S1 Chromatographic Separation Problem->S1 Physical separation S2 Sample Dilution Problem->S2 Reduces concentration S3 Stable Isotope Internal Standard Problem->S3 Matched correction Result Intended Outcome: Accurate NFV/M8 Quantification S1->Result S2->Result S3->Result

Key Takeaways for Your Research

  • Preemptively Assess Interference: Incorporate the dilution assay into your method development workflow to uncover hidden ionization effects that could invalidate data [1].
  • Chromatography is Your First Defense: Do not sacrifice separation for speed. A well-optimized chromatographic method is the most straightforward way to prevent this problem [1] [2].
  • Stable Isotope IS is the Gold Standard: For robust and accurate methods, especially in regulated environments, a stable isotope-labeled internal standard is the most reliable solution [1] [3].

References

Nelfinavir cell culture cytotoxicity mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Nelfinavir-Induced Cytotoxicity

Understanding how nelfinavir affects cells is the first step in troubleshooting your experiments. The table below outlines the primary mechanisms identified in recent research.

Mechanism Key Components / Processes Involved Observed Effects in Cell Culture Relevant Cell Types / Models
ER Stress & Unfolded Protein Response (UPR) [1] [2] [3] IRE1/XBP1, PERK/eIF2α, ATF6 pathways; Increased phospho-eIF2α, ATF4, CHOP Inhibition of protein synthesis; pro-apoptotic shift (↑ Bax/Bcl-2 ratio, cleaved caspase-7) [1] High-Grade Serous Ovarian Cancer (HGSOC) [1], Multiple Myeloma [3]
Induction of Ferroptosis [4] ER stress; Nrf2/HO-1 axis activation; Autophagic degradation of GPX4; Downregulation of SLC7A11; Increased labile iron pool & lipid peroxidation ~60-75% of cell death rescued by ferroptosis inhibitor Fer-1 [4] Hepatocellular Carcinoma (HCC) - Hepa1-6, HepG2 [4]
Lipid Bilayer Stress [3] Disruption of mitochondrial & ER membrane fluidity; Inhibition of transmembrane protein transport & mitochondrial respiration Broad anticancer activity; metabolic rewiring; activation of integrated stress response [3] Multiple Myeloma, Breast Cancer [3]
DNA Damage & Cell Cycle Arrest [1] [2] Increased γH2AX phosphorylation; Reduction of Cyclins (A, B, D3), CDK1, CDK2; Increase in sub-G1 population Reduction in clonogenic survival; G1 or G2/M phase arrest [1] [2] HGSOC [1], Leukemia, Cervical Cancer [2]
Inhibition of Key Signaling Pathways [1] [2] Decreased survival signals via AKT and ERK pathways Reduction in cell proliferation and survival [1] HGSOC [1], various cancers [2]

Troubleshooting Guide: Mitigation Strategies

Here are answers to frequently asked questions and strategies to manage nelfinavir cytotoxicity, based on the identified mechanisms.

FAQ 1: What is the first thing I should check if I observe high cytotoxicity?
  • Answer: First, confirm the cytotoxic mechanism. The strategies to mitigate cell death depend on whether it is driven by apoptosis, ferroptosis, or other pathways.
    • For suspected Ferroptosis: Include Ferrostatin-1 (Fer-1, 1-10 µM) in your culture medium. This specific ferroptosis inhibitor has been shown to rescue 60-75% of nelfinavir-induced cell death in HCC models [4].
    • For general ER stress modulation: Test compounds like salubrinal, which can reduce ER stress-mediated apoptosis [1].
FAQ 2: My cancer cells are dying too quickly at concentrations used in literature. How can I adjust the protocol?
  • Answer: Nelfinavir's effects are highly dose- and time-dependent [1]. Consider these adjustments:
    • Lower the concentration: Test a range from as low as 5 µM up to 40 µM to find a threshold that induces the desired effect without overwhelming cell death [1] [4] [5].
    • Shorten the treatment duration: If long-term clonogenic survival is your endpoint, acute, short-term exposure might be sufficient, as nelfinavir can cause residual long-term damage [1].
    • Use combination therapies: Co-treatment with other agents may allow you to use lower, less toxic doses of nelfinavir while achieving synergistic effects (see FAQ 4) [5].
FAQ 3: How can I experimentally confirm that nelfinavir is inducing ferroptosis in my cell model?
  • Answer: Follow this experimental workflow to validate ferroptosis:
    • Measure Lipid Peroxidation: Use C11-BODIPY fluorescence or measure Malondialdehyde (MDA) concentration. An increase confirms lipid peroxidation [4].
    • Check Key Protein Levels: Via Western blot, assess for downregulation of GPX4 and SLC7A11 [4].
    • Inhibit the Process: Use Ferrostatin-1. A significant rescue in cell viability strongly indicates ferroptosis [4].
    • Assess Autophagy's Role: To confirm GPX4 degradation via autophagy, use lysosome inhibitors like Chloroquine (CQ) and monitor if GPX4 protein levels are restored [4].
FAQ 4: Are there any known synergistic interactions that can help reduce the required nelfinavir dose?
  • Answer: Yes, nelfinavir shows synergy with several approved drugs, which can enhance efficacy at lower doses.
    • With Sorafenib: In leukemia and HCC models, sorafenib downregulates Mcl-1, enhancing nelfinavir-induced apoptosis and ferroptosis [4] [5].
    • With Proteasome Inhibitors: In multiple myeloma, nelfinavir strongly synergizes with bortezomib to overcome drug resistance [1] [3].
    • With Ezetimibe: This FDA-approved drug depletes fatty acids/cholesterol and shows synergistic anticancer activity with nelfinavir in vitro [3].

Experimental Protocol: Assessing Cytotoxicity & Mechanism

This protocol provides a detailed methodology for evaluating nelfinavir's effects, based on the studies analyzed [1] [4].

Cell Seeding and Treatment
  • Seed cells in 96-well or 384-well plates at an optimal density (e.g., 5,000 cells/well for a 96-well plate) and allow them to adhere overnight [1].
  • Prepare a dose range of nelfinavir (e.g., 0, 10, 20, 40 µM) from a stock solution (e.g., 10 mM in DMSO). Include a vehicle control (DMSO at the same concentration, e.g., ≤0.1% v/v) [1] [4].
  • Treat cells in replicates (n=3-4) for the desired duration (e.g., 24-72 hours).
Cell Viability and Death Assessment (Microcapillary Cytometry)
  • Trypsinize, pellet, and resuspend cells in PBS.
  • Mix cell suspension with Muse Count & Viability Reagent (or similar dye-based kit).
  • Analyze using a microcapillary cytometer to determine the percentage of live, dead, and apoptotic cells [1].
Clonogenic Survival Assay
  • After acute nelfinavir treatment, trypsinize and re-seed a known number of cells (e.g., 500-1000) into new culture dishes.
  • Allow cells to grow for 1-2 weeks without drug pressure to form colonies.
  • Fix and stain colonies with crystal violet, then count. This measures long-term reproductive cell death and residual damage [1].
Mechanistic Analysis via Western Blotting
  • Lyse treated cells in RIPA buffer and quantify protein concentration.
  • Perform SDS-PAGE and Western blotting using antibodies against:
    • ER Stress/UPR: Phospho-eIF2α, ATF4, CHOP [1].
    • Apoptosis: Bax, Bcl-2, Cleaved Caspase-7 [1].
    • Ferroptosis: GPX4, SLC7A11 [4].
    • DNA Damage: γH2AX [1].
    • Signaling Pathways: p-AKT, p-ERK [1].

Pathways of Nelfinavir-Induced Cytotoxicity

The diagram below summarizes the complex, interconnected cellular pathways through which nelfinavir exerts its cytotoxic effects, integrating the mechanisms from the table.

G cluster_lipid Lipid Bilayer Stress [3] cluster_er ER Stress & UPR [1] [2] cluster_ferro Ferroptosis [4] cluster_other Other Key Effects NFV Nelfinavir (NFV) L1 Disruption of ER & Mitochondrial Membranes NFV->L1 E1 ER Stress Induction (Accumulation of misfolded proteins) NFV->E1 F1 ER Stress & Nrf2/HO-1 Activation NFV->F1 O1 DNA Damage (γH2AX phosphorylation) [1] NFV->O1 O2 Cell Cycle Arrest (↓ Cyclins, ↑ sub-G1) [1] [2] NFV->O2 O3 Inhibition of PI3K/AKT & ERK pathways [1] [2] NFV->O3 L2 Impaired Transmembrane Protein Transport L1->L2 L3 Disrupted Mitochondrial Respiration L2->L3 L3->E1 CEL Cell Death (Apoptosis & Ferroptosis) L3->CEL E2 Activation of UPR Pathways (IRE1/XBP1, PERK/eIF2α, ATF6) E1->E2 E3 Sustained ER Stress & Pro-apoptotic Shift E2->E3 E3->CEL F2 ↓ SLC7A11 & ↓ Cystine Uptake F1->F2 F3 Autophagic Degradation of GPX4 F1->F3 F4 ↑ Labile Iron Pool & Lipid Peroxidation F2->F4 F3->F4 F4->CEL O1->CEL O2->CEL O3->CEL

Key Recommendations for Experimental Design

  • Confirm the Mechanism: Always use specific inhibitors and biochemical assays to confirm the primary death pathway in your specific cell model, as the dominant mechanism can vary.
  • Start Low, Go Slow: Begin cytotoxicity tests with a low concentration (e.g., 5-10 µM) and a shorter duration (24h), then escalate based on initial results.
  • Monitor Combination Toxicity: When testing nelfinavir with other drugs, carefully assess the combined impact on viability of both cancerous and non-malignant cells to ensure a therapeutic window remains [5].

References

Nelfinavir Mesylate shipping storage stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

For researchers working with Nelfinavir Mesylate, the following storage and handling guidelines are recommended based on manufacturer and research data:

Parameter Specification
Physical Form White powder [1]
Recommended Storage Store desiccated, frozen, and in the dark [1]
Thermal Degradation Onset Degrades at temperatures above its melting point (~250°C) [2]
Solubility (for experimental use) Soluble in DMSO to 70 mg/ml [1]

Stability and Degradation Profiles

Stability studies indicate that this compound is susceptible to degradation under various stress conditions. The table below summarizes its stability profile based on stress degradation studies using Fourier transform infrared spectroscopy (FTIR) and other thermal analyses [2].

Stress Condition Stability Outcome Key Findings / Notes
Heat / Thermal Degrades Degradation occurs above melting point (~250°C); exothermic peak at ~280°C in DSC [2].
Acid Hydrolysis Degrades Evidence of degradation under acidic conditions [2].
Base Hydrolysis Degrades Evidence of degradation under basic conditions [2].
Oxidation Degrades Evidence of degradation under oxidative stress [2].
Photolysis Stable The drug remains photostable when exposed to light [2].
Aqueous Solution Low stability Kinetic analysis points to low thermal stability in water solutions [3].

Experimental Stability Assessment Workflow

For your experimental work, you can assess the stability of this compound using this general workflow, which is adapted from published stress degradation studies [2].

This compound Stability Assessment Workflow start Start: this compound Sample thermal Thermal Stress (DSC/TGA) start->thermal acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxid Oxidative Stress start->oxid photo Photolytic Stress start->photo analyze Analyze via FTIR thermal->analyze acid->analyze base->analyze oxid->analyze photo->analyze compare Compare Spectra to Untreated Control analyze->compare conclude Conclude on Stability compare->conclude

FAQ for Researchers

Here are answers to some frequently asked questions that may arise during your work with this compound.

Q1: What is the most critical factor for long-term storage of this compound? Storing the powder desiccated, frozen, and in the dark is paramount for long-term stability. Although the drug is photostable, protecting it from moisture and thermal energy by freezing prevents hydrolytic and thermal degradation pathways [2] [1].

Q2: My research involves aqueous systems. How stable is Nelfinavir in solution? You should be aware that this compound has low stability in aqueous solutions. Kinetic studies specifically point to its instability in water. For experiments, prepare fresh solutions immediately before use and avoid prolonged exposure of the solution to ambient conditions [3].

Q3: How can I confirm if my this compound sample has degraded during an experiment? Fourier Transform Infrared (FTIR) Spectroscopy is an effective method. Compare the FTIR spectrum of your stressed sample against an untreated control. Changes in key functional group bands (e.g., C=O stretching, C-S stretching) will provide evidence of degradation [2].

Q4: Are there any specific handling precautions for preparing doses in pre-clinical studies? For in vivo studies requiring oral administration, the drug can be dispersed in water. Note that commercial tablets were designed to disperse in water to form a cloudy liquid for patients unable to swallow pills. However, do not mix it with acidic food or juices (like apple or orange), as this can result in a bitter taste, which may indicate instability or formulation issues [4].

Thermal Degradation Pathway

The thermal degradation process, as revealed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), follows a specific sequence.

Thermal Degradation Pathway of this compound solid Solid this compound melt Melting ~250°C solid->melt degrade Exothermic Degradation ~280°C melt->degrade products Degradation Products degrade->products

References

Nelfinavir metabolite ratio variability factors

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary sources of variability in the nelfinavir to M8 metabolite ratio? The M8/nelfinavir ratio is influenced by several key factors:

    • Enzyme Activity: The metabolism of nelfinavir to M8 is primarily mediated by the cytochrome P450 enzyme CYP2C19 [1]. Genetic polymorphisms (poor vs. extensive metabolizers) or drug-induced inhibition/induction of this enzyme will directly impact the ratio [2].
    • Drug-Drug Interactions: Comedications that inhibit CYP2C19 (e.g., omeprazole) will decrease the M8/nelfinavir ratio [2]. Conversely, inducers of broader CYP enzymes like CYP3A4 may also alter metabolic pathways [2].
    • Patient Demographics: Studies have found statistically significantly lower M8 concentrations and M8/nelfinavir ratios in Black and Asian patients, likely linked to population-level genetic differences in CYP2C19 activity [2].
    • Clinical Conditions: Diarrhea, a common side effect of nelfinavir, has been identified as a cause for lower overall nelfinavir concentrations; however, it does not significantly alter the M8/nelfinavir ratio, pointing to an absorption issue rather than a metabolic one [2].
  • Q2: Is it necessary to monitor the M8 metabolite concentration for therapeutic drug monitoring (TDM)? For the purpose of TDM, measuring M8 concentrations in addition to nelfinavir is generally not required [2]. Evidence suggests that the total antiviral activity is not significantly compromised when the M8/nelfinavir ratio varies because:

    • M8 has a much shorter half-life (0.44 h) compared to the parent drug nelfinavir (5.38 h) [1].
    • The summed concentrations of nelfinavir and its active metabolite M8 remain largely effective despite fluctuations in the individual ratio [2].
  • Q3: What is the typical concentration range and half-life of M8 compared to nelfinavir? The table below summarizes key pharmacokinetic parameters from a population study. Note the significant inter-individual variability in these parameters [1].

Parameter Nelfinavir Metabolite M8
Half-life (mean) 5.38 hours 0.44 hours
Apparent Clearance (CL/F) 37.3 L/h 1670 L (for CLm/(F*km))
Apparent Volume of Distribution (V/F) 309 L Not separately specified
Inter-individual Variability (CV%) 34.3% (for CL/F) 62.2% (for CLm/(F*km))

Troubleshooting Guides

Issue: Unexpectedly Low M8/Nelfinavir Ratio in Patient Plasma Samples

Potential Causes and Investigative Steps:

  • Investigate Comedications: Review the patient's medication list for drugs known to inhibit CYP2C19. A key finding from one study was that co-administration of omeprazole decreased the median M8/nelfinavir ratio [2].
  • Consider Genetic Factors: An unexpectedly low ratio may be consistent with a patient being a CYP2C19 poor metabolizer. If feasible and ethically approved, genetic testing for CYP2C19 polymorphisms can provide clarity [2].
  • Verify Patient Demographics: Be aware that population studies have identified lower M8/nelfinavir ratios in patients of Black and Asian ancestry, which is a important covariate to consider during data analysis [2].
  • Confirm Analytical Method: Ensure your assay can accurately distinguish nelfinavir from M8 and that the lower limit of quantification (LOQ) is sensitive enough for M8, which typically circulates at lower concentrations (e.g., a median M8/nelfinavir ratio of 0.29 was reported) [2] [3].
Issue: High Inter- and Intra-Patient Variability in Pharmacokinetic Parameters

Understanding and Mitigating Variability:

  • Background: High inter-patient (e.g., 62.2% for M8 clearance) and intra-patient variability (e.g., 27.8% interoccasion variability for nelfinavir clearance) are well-documented for nelfinavir and M8 [1] [4].
  • Actionable Steps:
    • Standardize Sampling: Adhere to strict sampling times relative to drug intake. Accurate dosing history and precise sample timing are critical for reliable parameter estimation [1].
    • Control for Adherence: High intrapatient variability has been linked to fluctuating adherence levels. Using validated adherence questionnaires can help identify this as a source of variability [1] [4].
    • Population PK Modeling: For robust analysis, use a population pharmacokinetic approach (e.g., with NONMEM) that can jointly model nelfinavir and M8 concentration-time data from sparse sampling, while quantifying the effect of covariates and estimating variability [1].

Experimental Protocols & Data Analysis

Detailed Methodology: Population Pharmacokinetic Analysis

This protocol is adapted from a study that successfully characterized nelfinavir and M8 pharmacokinetics [1].

  • 1. Study Population: HIV-infected patients at steady-state on a nelfinavir-based regimen (e.g., 1250 mg twice daily or 750 mg three times daily). Patients should have a stable virological response to minimize confounding factors.
  • 2. Blood Sampling Strategy:
    • Visit 1: Collect five samples per patient: one pre-dose (trough) and four post-dose at fixed times (e.g., 0.5, 1, 3, and 6 hours).
    • Visit 2 (1-3 months later): Collect two samples: one pre-dose and one post-dose (e.g., 3 hours).
  • 3. Bioanalysis:
    • Sample Processing: Use high-performance liquid chromatography (HPLC) with UV-photodiode array or spectrofluorometric detection [1].
    • Extraction: Isolate nelfinavir and M8 from alkaline plasma via double-step liquid-liquid extraction or solid-liquid extraction [1].
    • Validation: Ensure interlaboratory quality control values are within 15% of target for medium/high concentrations and within 20% for the lower limit of quantification (LOQ), which is typically 25–100 ng/mL [1].
  • 4. Pharmacokinetic Modeling:
    • Structural Model: Fit the data using a one-compartment model with first-order absorption and elimination for nelfinavir. Link this to a one-compartment model for M8 using a first-order rate constant (k~m~) for the formation of M8 from nelfinavir.
    • Software: Use non-linear mixed-effects modeling software like NONMEM.
    • Key Parameters to Estimate: CL/F and V/F for nelfinavir; metabolic clearance (CL~m~/(Fk~m~)) and volume (V~m~/(Fk~m~)) for M8.

Below is a workflow diagram summarizing the experimental and modeling process:

workflow start Patient Population & Study Design sample Sparse Blood Sampling (Pre-dose & multiple post-dose) start->sample assay HPLC-UV/FLD Bioanalysis (Liquid-Liquid Extraction) sample->assay conc Concentration-Time Data (Nelfinavir & M8) assay->conc model Population PK Modeling (One-compartment with linked metabolite model) conc->model est Parameter Estimation: CL/F, V/F (NFV) CLm/Fkm, Vm/Fkm (M8) model->est cov Covariate Analysis: CYP2C19 inhibitors, Ethnicity, Diarrhea model->cov Identify potential sources est->cov result Quantified Variability & Final PK Model cov->result

Quantitative Data Summary

The following table consolidates key quantitative findings from clinical studies to serve as a reference for your research.

Study Finding Quantitative Result Context & Source
Typical M8/NFV Ratio Median: 0.29 Based on 618 plasma samples from 355 patients [2].
Half-life (t~1/2~) NFV: 5.38 h; M8: 0.44 h From a population PK model in 46 patients [1].
Impact of Omeprazole ↓ M8/NFV Ratio CYP2C19 inhibition decreases the ratio [2].
Impact of Ethnicity ↓ M8 conc. in Black/Asian patients Statistically significant finding [2].
Inter-individual Variability CV% for M8 Clearance: 62.2% Highlights high population variability [1].
In vitro Antiviral EC~50~ NFV: ~30-60 nM; M8: ~34-86 nM Similar activity of M8 to parent [3].

References

NFV CYP inhibition profile comparison other PIs

Author: Smolecule Technical Support Team. Date: February 2026

CYP Inhibition Profile of Nelfinavir

Nelfinavir is an inhibitor of the CYP3A4 enzyme. The quantitative data on its inhibition potency is summarized in the table below.

Protease Inhibitor CYP Enzyme Inhibition Reported IC₅₀ (μM) Inhibition Potency Classification
Nelfinavir (NFV) CYP3A4 0.30 - 1.90 [1] Intermediate/Weak [1]
Ritonavir (RTV) CYP3A4, CYP2D6 0.015 [1] Strong [1]
Cobicistat (COBI) CYP3A4, CYP2D6 0.036 [1] Strong [1]
Fosamprenavir (FPV) CYP3A4 0.38 [1] Intermediate [1]
Indinavir (IDV) CYP3A4 0.40 - 0.90 [1] Intermediate [1]
Tipranavir (TPV) CYP3A4, CYP2D6 (weak) Information missing Strong (when combined with RTV) [1]
Atazanavir (ATV) CYP3A4, CYP2C8 (weak) Information missing Information missing
Darunavir (DRV) CYP3A4 Information missing Information missing
Lopinavir (LPV) CYP3A4 (weak) Information missing Information missing
Saquinavir (SQV) CYP3A4 Information missing Information missing

Experimental Data and Methodology

The provided IC₅₀ values for several PIs, including Nelfinavir, were determined using human liver microsomes [1]. Below is a generalized workflow for this common experimental approach.

G start 1. Preparation of Human Liver Microsomes step1 2. Incubation Setup - Microsomes - CYP Enzyme Substrate - NADPH Regenerating System - Test Inhibitor (PI) start->step1 step2 3. Reaction Termination and Sample Analysis step1->step2 step3 4. Metabolite Quantification (via LC-MS/MS or HPLC) step2->step3 step4 5. Data Analysis - Calculate IC₅₀ Value step3->step4

Diagram Title: CYP Inhibition Assay Workflow

  • Method Principle: This assay evaluates a drug's ability to inhibit a specific CYP enzyme by measuring its effect on the rate at which the enzyme metabolizes a known substrate [1].
  • Key Steps: Human liver microsomes (which contain CYP enzymes) are incubated with a substrate compound and the inhibitor drug. The reaction is initiated by adding NADPH, a cofactor essential for CYP enzyme activity. After stopping the reaction, the formation of the substrate's specific metabolite is measured, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or HPLC [1].
  • Data Analysis: The IC₅₀ value is calculated by determining the concentration of the inhibitor that reduces the enzyme's metabolic activity by 50% compared to a control without the inhibitor. A lower IC₅₀ indicates a more potent inhibitor [1].

Nelfinavir's Metabolic Pathway

Nelfinavir's own metabolism involves multiple CYP pathways, which is relevant to understanding its drug-drug interaction profile. The following diagram illustrates its primary metabolic routes.

G NFV Nelfinavir (NFV) CYP2C19 CYP2C19 NFV->CYP2C19 Primary Path CYP3A4 CYP3A4 NFV->CYP3A4  Oxidation OtherCYPs CYP2C9, CYP2D6 NFV->OtherCYPs  Minor Paths M8 M8 Metabolite (Active) Other Other Metabolites CYP2C19->M8 CYP3A4->Other OtherCYPs->Other

Diagram Title: Primary Metabolism Pathways of Nelfinavir

Nelfinavir is primarily metabolized by CYP3A4 and CYP2C19, with minor contributions from CYP2C9 and CYP2D6 [2]. A key metabolic pathway is the formation of its active metabolite, M8, which is predominantly catalyzed by CYP2C19 [2]. The M8 metabolite is subsequently metabolized by CYP3A4 [2].

Key Implications for Professionals

  • DDI Risk Profile: Nelfinavir's role as a CYP3A4 inhibitor means it can increase the plasma concentrations of co-administered drugs that are metabolized by this pathway, potentially leading to toxicity [1]. Its own complex metabolism makes it susceptible to interactions with other CYP inhibitors or inducers.
  • Comparison with Pharmacoenhancers: Unlike strong inhibitors like Ritonavir and Cobicistat, which are used specifically to boost other PIs, Nelfinavir's intermediate inhibition potency is typically considered in the context of its own therapeutic use and side effect profile [1].

References

Nelfinavir Mesylate generics equivalence testing

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological and Resistance Profile

For researchers comparing generic formulations to the branded product (VIRACEPT), the following table summarizes critical quality attributes based on the official prescribing information and key research findings [1] [2].

Parameter Branded Reference (VIRACEPT) Data Key Considerations for Generic Equivalence
Mechanism of Action HIV-1 protease inhibitor (Ki=2nM); prevents cleavage of gag-pol polyprotein [2]. The mechanism is inherent to the API; generics must demonstrate equivalent chemical structure and purity.
Primary Resistance Mutation D30N [1] [2]. This is a signature mutation for nelfinavir, associated with high-level resistance (5- to 93-fold) [1]. Testing must confirm that generics do not select for different resistance pathways. Susceptibility of D30N mutants to other PIs should be preserved (remain susceptible to amprenavir, indinavir, lopinavir, saquinavir in vitro) [1] [2].
Other Common Mutations L90M, and changes at positions 35, 36, 46, 71, 77, 88 [1] [2]. The L90M mutation can confer varying levels of cross-resistance to other PIs [2]. Genotypic analysis should show a similar spectrum of accessory mutations under selective pressure.
In Vitro EC₉₅ Range 7 to 196 nM [2]. The in vitro antiviral potency of generic products should fall within this range.
Pharmacokinetics (750 mg TID) AUC₂₄: 43.6 ± 17.8 mg·h/L; Cₘₐₓ: 3.0 ± 1.6 mg/L; Cₜᵣₒᵤ𝑔ₕ: 1.4 ± 0.6 mg/L (morning) [2]. Critical for Equivalence: Generic formulations must demonstrate bioequivalence, meeting regulatory criteria (e.g., 90% CI for AUC and Cₘₐₓ within 80-125%). Administration with food is required [2].

Experimental Protocols for Antiviral Assessment

Here are detailed methodologies from published studies that can be adapted for head-to-head comparisons of generic and branded nelfinavir.

Phenotypic Drug Susceptibility Assay

This protocol measures the concentration of drug required to inhibit viral replication in vitro, determining the fold-change in resistance [1].

  • Virus Preparation: Utilize reference laboratory strains (e.g., HIV-1 NL4-3) or patient-derived viral isolates. For patient isolates, co-cultivate patient Peripheral Blood Mononuclear Cells (PBMCs) with phytohemagglutinin-stimulated donor PBMCs to produce viral stocks [1].
  • Infection and Drug Incubation: Incubate a standardized virus inoculum (e.g., 1000 TCID₅₀) with uninfected donor PBMCs. Wash the cells and resuspend them in culture medium containing serial dilutions of the generic or branded nelfinavir (e.g., 0.008 to 5 μM) [1].
  • Endpoint Measurement: After a set period (e.g., 7 days), harvest cell-free supernatants. Quantify viral replication by measuring HIV p24 core antigen levels using a commercial ELISA kit [1].
  • Data Analysis: Calculate the drug concentration that causes 90% inhibition (EC₉₀) compared to the drug-free control. The level of resistance is expressed as the fold-change in EC₉₀ compared to a reference wild-type virus or the baseline isolate [1].
Genotypic Sequence Analysis

This protocol identifies mutations in the viral protease gene that confer resistance [1].

  • Viral RNA Extraction: Use guanidinium isothiocyanate or similar methods to extract viral RNA from plasma pelleted virus or virus-containing supernatants [1].
  • cDNA Synthesis and PCR Amplification: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit. Subsequently, perform a two-step PCR amplification (primary followed by nested PCR) to amplify the protease gene [1].
  • Sequencing and Analysis: Purify the PCR products and sequence them using automated DNA sequencers. Compare the sequences to a master consensus wild-type sequence (e.g., HIV-1 North American clade B) to identify amino acid substitutions [1]. This method is semiquantitative and can detect mutations present in as little as 10-15% of the virus population [1].
Site-Directed Mutagenesis and Recombinant Virus Assay

This method confirms the causal role of specific mutations in resistance and is key to understanding the implications of the D30N profile [1].

  • Plasmid Construction: Clone a large fragment (e.g., 4.3 kb SphI-EcoRI fragment) of an infectious molecular clone of HIV-1 (e.g., pNL4-3) into a mutagenesis plasmid [1].
  • Introduction of Mutation: Use oligonucleotide primers containing the desired mutation (e.g., D30N) to perform site-directed mutagenesis via PCR. Sequence the resulting plasmid to confirm the presence of the mutation and the absence of errors [1].
  • Virus Production: Transfect the mutant plasmid DNA into a suitable cell line (e.g., 293T cells) using a transfection reagent to produce infectious recombinant virus [1].
  • Phenotypic Testing: Determine the drug susceptibility of the recombinant virus using a cell-based assay, such as infecting MT-4 cells and measuring viral output in the presence of drug serial dilutions [1].

Visualizing the Resistance Testing Workflow

The following diagram illustrates the logical workflow for conducting a comprehensive equivalence assessment, integrating the protocols described above.

Start Start Equivalence Testing API API Quality & Purity Start->API Formulation Formulation Bioequivalence Start->Formulation Phenotypic Phenotypic Assay API->Phenotypic Formulation->Phenotypic Genotypic Genotypic Analysis Phenotypic->Genotypic If EC₉₀ fold-change is significant SpecificMutations Test Specific Mutations (e.g., D30N, L90M) Genotypic->SpecificMutations CrossResistance Cross-Resistance Profile SpecificMutations->CrossResistance Conclusion Conclusion: Equivalent? CrossResistance->Conclusion

Key Testing Considerations

  • Focus on D30N vs L90M: The primary goal is to confirm that a generic product induces the D30N mutation as the dominant pathway, not L90M [1] [2]. D30N is associated with a more favorable cross-resistance profile, leaving patients with more subsequent treatment options.
  • Assay Selection: Phenotypic assays directly measure drug susceptibility, while genotypic analysis reveals the mutation landscape. The recombinant virus assay is considered the "gold standard" for confirming the phenotypic impact of a specific mutation [1].
  • Clinical Relevance: While in vitro data is critical, the ultimate goal is to ensure that generic nelfinavir performs the same as the branded drug in a clinical setting, particularly in not compromising the efficacy of subsequent protease inhibitor regimens [2].

References

Nelfinavir anticancer activity comparison dedicated chemotherapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Evidence

Nelfinavir has been evaluated in clinical trials for its anticancer effects, primarily in combination with established therapies.

Cancer Type Trial Phase / Type Nelfinavir Dose & Regimen Combination Therapy Key Efficacy Findings Safety Findings Reference
Stage IIIA/IIIB NSCLC Phase I 1250 mg PO BID (MTD) Concurrent chemoradiotherapy (Cisplatin/Etoposide + 66.6 Gy radiotherapy) 100% metabolic response (5/9 CR, 4/9 PR); promising local control. No DLTs; Grade 4 leukopenia (6 pts) and thrombocytopenia (1 pt). [1]
Bortezomib-Refractory Multiple Myeloma Phase II Not specified in snippet Proteasome inhibitor (Bortezomib) >65% overall response rate (partial response or better). Tolerable and reversible toxicities. [2]

Key Experimental Models & Protocols

The anticancer activity of nelfinavir has been characterized using various experimental models. Below are methodologies for key experiments cited in this guide.

  • Development of Chemo-Radioresistant Cervical Cancer Model [3]

    • Cell Line: HPV16-positive SiHa cervical cancer cells.
    • Treatment Protocol: Cells subjected to concurrent cisplatin and ionizing radiation to mimic clinical treatment for locally advanced cervical cancer.
    • Resistance Validation: Resistant sublines showed increased IC~50~ value for cisplatin, higher D~0~ dose for radiation, and elevated Resistance Index compared to parent cells.
    • Application: Model used to test nelfinavir's ability to re-sensitize resistant cells.
  • Assessment of Nelfinavir as a Radiosensitizer [1]

    • In Vivo Model: Patients with unresectable stage IIIA/IIIB NSCLC.
    • Dosing Protocol: Nelfinavir administered (625 mg or 1250 mg PO BID) 7-14 days prior to and concurrently with radical chemoradiotherapy.
    • Response Assessment: Tumor response evaluated 3 months post-treatment via PET/CT and CT scans, reviewed by independent radiologists.
  • Synergistic Combination Therapy Study [4]

    • Cell Lines: HPV-positive cervical cancer cells (HeLa, SiHa, CaSki).
    • Compound Preparation: Metformin and nelfinavir dissolved in DMSO and culture medium.
    • Proliferation Assay: Cell viability measured using XTT assay after 72-hour drug exposure.
    • Synergy Calculation: Combination Index (CI) calculated using Chou-Talalay method; CI < 1 indicates synergy.
    • In Vivo Validation: Cervical cancer cell xenografts in nude mice used to confirm synergistic tumor growth inhibition.

Nelfinavir's Primary Anticancer Signaling Pathways

The following diagram synthesizes experimental data to show how nelfinavir's multi-target mechanism leads to cancer cell death, particularly relevant for overcoming therapy resistance [3] [2] [5].

G cluster_membrane Primary Insult: Membrane & Organelle Stress cluster_downstream Downstream Mechanisms & Convergent Effects NFV Nelfinavir (NFV) MemDis Disruption of ER & Mitochondrial Membranes NFV->MemDis UPR Unfolded Protein Response (UPR) / ER Stress MemDis->UPR ISR Activation of Integrated Stress Response MemDis->ISR MitoDys Mitochondrial Dysfunction (& ROS Production) MemDis->MitoDys Ferro Ferroptosis Induction (Lipid Peroxidation, GPX4 Degradation) UPR->Ferro AktInh Inhibition of PI3K/Akt Signaling ISR->AktInh MitoDys->Ferro HPVdeg Degradation of HPV E6/E7 Oncoproteins AktInh->HPVdeg CellDeath Cancer Cell Death & Chemo-/Radiosensitization AktInh->CellDeath HPVdeg->CellDeath Ferro->CellDeath

References

NFV SARS-CoV-2 inhibition vs other antivirals

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Antiviral Profiles

Antiviral Drug Primary Target Reported In Vitro Efficacy (IC₅₀) Clinical Status for COVID-19 Key Experimental Findings
Nelfinavir (NFV) SARS-CoV-2 3CLpro [1] 1-2 µM (replicon assay) [1] Investigational/Repurposed [2] [1] Inhibits viral replication in human lung (Calu-3) and intestinal (Caco-2) cell lines [1].
Remdesivir (RDV) Viral RdRp (NSP12) [3] Low micromolar (human airway model) [3] Approved [2] Inhibits viral replication; associated with serious adverse events including hepatobiliary and renal disorders [2].
Nirmatrelvir/Ritonavir (NTV/r) SARS-CoV-2 3CLpro [4] Low micromolar [4] Approved [2] Superior potency; targets main protease; milder safety profile than RDV, but with gastrointestinal and psychiatric side effects [2].
PF-00835231 SARS-CoV-2 3CLpro [3] [4] Potent inhibitor (human airway model) [3] Clinical trials (intravenous) [4] Predecessor to Nirmatrelvir; shows high potency in models of human airways [3] [4].

Detailed Experimental Protocols

For researchers looking to replicate or contextualize these findings, here are the methodologies from the key studies.

  • In Vitro Replicon Assay for NFV: A 2025 study used biosafe SARS-CoV-2 sub-genomic replicons in human Caco-2 and Calu-3 cell lines to quantify inhibition of viral replication without using live virus [1].

    • Procedure: Replicons, engineered to carry a luciferase (LUC) reporter gene, were transfected into cells. After treatment with NFV, the level of viral replication was measured by the luminescence signal from LUC. The IC₅₀ (half-maximal inhibitory concentration) was calculated from the dose-response curve [1].
    • 3CLpro Enzymatic Assay: The same study confirmed NFV's direct action on the target using a commercial 3CL Protease (SARS-CoV-2) Assay Kit. Fluorescence intensity was measured after exciting the cleaved substrate at 360 nm and detecting emission at 460 nm [1].
  • Human Airway Epithelium Model for PF-00835231 and RDV: A 2021 comparative analysis evaluated antivirals in a more physiologically relevant in vitro model of human polarized airway epithelium [3].

    • Procedure: Researchers infected these cultured tissues with SARS-CoV-2 and treated them with the compounds. Viral replication was measured by plaque assay to determine the concentration that inhibited 50% of viral production (EC₅₀) [3]. This model is significant as it reflects the primary site of SARS-CoV-2 infection and accounts for tissue-specific factors like transporter proteins that can affect drug concentration [3].

NFV's Antiviral Mechanism and Context

The following diagram illustrates the specific stage of the SARS-CoV-2 life cycle that Nelfinavir inhibits, based on the experimental findings.

g cluster_host_cell Host Cell cluster_early_stages Early Viral Life Cycle ViralRNA Viral RNA Translation Polyprotein Polyprotein (pp1a/pp1ab) ViralRNA->Polyprotein Protease SARS-CoV-2 3CLpro (Mpro) Polyprotein->Protease Cleaved by MatureProteins Mature Non-Structural Proteins (NSPs) Replication Viral Replication MatureProteins->Replication Protease->MatureProteins Drug Nelfinavir (NFV) Drug->Protease Inhibits

The mechanistic evidence shows that while NFV has a confirmed mechanism, its potency is significantly lower than that of leading antivirals. Nelfinavir inhibits the SARS-CoV-2 main protease (3CLpro/Mpro), an enzyme essential for processing viral polyproteins into functional units for replication [1]. Without this cleavage step, the viral life cycle cannot proceed.

This mechanism is shared by more potent, specifically designed drugs like Nirmatrelvir (the active component in Paxlovid) and its predecessor PF-00835231 [4]. The less potent activity of NFV is likely because it is a repurposed drug (originally developed for HIV [2]) and not optimized for the SARS-CoV-2 protease, whereas Nirmatrelvir was designed from the ground up for this specific target [4].

Interpretation for Research and Development

For your work as a researcher or drug development professional, the data suggests:

  • NFV's Profile: Nelfinavir serves as a proof-of-concept that 3CLpro is a druggable target and highlights the potential of drug repurposing. However, its lower potency makes it a less viable candidate for direct clinical development against COVID-19 compared to existing, more potent options [1].
  • Comparative Efficacy: The data underscores the success of targeted drug design. The significantly higher potency of Nirmatrelvir and PF-00835231 demonstrates the advantage of designing molecules specifically for a characterized viral target [3] [4].
  • Safety Considerations: Pharmacovigilance data indicates that the safety profile of repurposed drugs must be carefully evaluated. While NFV is generally well-tolerated, other repurposed drugs like Lopinavir/Ritonavir were associated with adverse effects such as diarrhea and hepatotoxicity, and Remdesivir has a notable proportion of serious adverse events [2].

References

Nelfinavir metabolic stability different CYP isoforms

Author: Smolecule Technical Support Team. Date: February 2026

Nelfinavir CYP Inhibition Profile

CYP Isoform Probe Substrate Inhibition Potency (Kᵢ) Inhibition Type Clinical Relevance
CYP3A4 Testosterone 6β-hydroxylase 4.8 µM [1] Competitive [1] High; expected at therapeutic concentrations (~4 µM) [1]
CYP2D6 Dextromethorphan O-demethylase 68 µM [1] Competitive [1] Low; only at supratherapeutic concentrations [1]
CYP2C19 S-mephenytoin 4-hydroxylase 126 µM [1] Competitive [1] Low; only at supratherapeutic concentrations [1]
CYP1A2 Phenacetin O-deethylase 190 µM [1] Competitive [1] Low; only at supratherapeutic concentrations [1]
CYP2C9 Tolbutamide 4-hydroxylase No appreciable inhibition [1] Not Applicable None; not significantly inhibited [1]
CYP2C8 Paclitaxel 6α-hydroxylase No appreciable inhibition [1] Not Applicable None; not significantly inhibited [1]
CYP2E1 Chlorzoxazone 6β-hydroxylase No appreciable inhibition [1] Not Applicable None; not significantly inhibited [1]

Nelfinavir Metabolic Pathways

Nelfinavir is extensively metabolized in the liver, primarily by CYP enzymes [2] [3] [4]. The following diagram illustrates its primary metabolic pathways and the enzymes involved.

G Nelfinavir Nelfinavir M8 M8 (Active Metabolite) Nelfinavir->M8 Primary Pathway M1 M1 and other Oxidative Metabolites Nelfinavir->M1 Multiple Pathways CYP3A4 CYP3A4 CYP3A4->Nelfinavir  Catalyzes CYP2C19 CYP2C19 CYP2C19->Nelfinavir  Catalyzes Other_CYPs CYP2D6, CYP2C9, CYP1A2 (Minor) Other_CYPs->Nelfinavir  Catalyze

The activity of CYP2C19 exhibits genetic polymorphism, which significantly impacts the formation of the active metabolite M8 [5] [4]. Compared to extensive metabolizers (EMs), poor metabolizers (PMs) show [5] [4]:

  • Higher systemic exposure to nelfinavir
  • Reduced or absent levels of M8

Key Experimental Protocols

The data in the table above is primarily derived from established in vitro methodologies.

  • In Vitro Inhibition Assay: The primary method used human liver microsomes incubated with nelfinavir and specific probe substrates for each CYP enzyme [1]. The reaction mixtures included an NADPH-generating system to support catalytic activity. After stopping the reaction with acetonitrile, metabolite formation was quantified using high-performance liquid chromatography (HPLC) to determine the rate of reaction and calculate the inhibition constant (Kᵢ) [1].
  • Mechanism of Inhibition Study: To characterize the mechanism of CYP3A4 inhibition, nelfinavir was pre-incubated with human liver microsomes and NADPH [1]. The recovery of enzyme activity after dialysis was tested to determine reversibility. Potential protective agents like glutathione and catalase were added to the pre-incubation mixture to investigate the role of reactive intermediates [1].

References

Nelfinavir drug interaction profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Nelfinavir Profile Overview

Aspect Description / Finding Key Data / Experimental Context
Drug Interaction Burden High number of known drug interactions. 568 total interactions: 231 major, 298 moderate, 39 minor; 4 disease interactions [1].
Pharmacokinetic (PK) Mechanistic Studies Model-based analysis of PK interactions with other HIV protease inhibitors. Experimental Protocol: Open-label, Latin-square design in 18 HIV-negative volunteers. Simultaneous/staggered dosing of nelfinavir, ritonavir, saquinavir. PK parameters (CLi, Fgut, ka) estimated via nonlinear mixed-effects modeling [2].
Specific Drug-Drug Interactions Pravastatin (Lipid-lowering): Coadministration reduces pravastatin exposure. Experimental Protocol: Open-label study in healthy adults. Pravastatin (40 mg/day) given alone (Day 3) and with nelfinavir (1250 mg twice daily, Days 13-15). Intensive PK sampling. Finding: 46.5% decrease in pravastatin AUC; 40.1% decrease in Cmax [3].
Tenofovir (Antiretroviral): No clinically significant PK interaction. Experimental Protocol: Randomized study in 29 healthy volunteers. Tenofovir (300 mg once daily) and nelfinavir (1250 mg twice daily) given alone and in combination. Intensive steady-state PK sampling. Finding: All PK parameters (AUC, Cmax) fell within 70-143% equivalence bounds [4].

| Off-Target & Repurposing Applications | Oncology (multiple cancer types): Induces apoptosis, cell cycle arrest, ER stress, and ferroptosis. | Exp. Protocol (Cervical Cancer): Cell viability (XTT), apoptosis (Annexin V), cell cycle (BrdU/7-AAD), ROS (flow cytometry), Western blot. Finding: Most active HIV-PI in HeLa, SiHa, CaSki cells; induces mitochondrial ROS-mediated apoptosis [5]. Exp. Protocol (HCC Ferroptosis): Cell death (CCK-8), lipid peroxidation (C11-BODIPY, MDA), immunoblotting, autophagic flux, GSH assay. Finding: Triggers ferroptosis via ER stress-mediated GPX4 degradation and NRF2/HO-1 activation [6]. | | | Infectious Diseases (Alveolar Echinococcosis - AE): Potent anti-parasitic effect. | Exp. Protocol: In vitro protoscolicidal assay; in vivo efficacy in murine models; target identification (genome-wide screening, RNAi, RNA-Seq). Finding: Remarkable infection reduction in mice; target is EmuDdi1 protease, essential for parasite survival [7]. | | | Infectious Diseases (COVID-19): Inhibits SARS-CoV-2 main protease and reduces viral load. | Exp. Protocol: Enzymatic Mpro inhibition assay; antiviral activity in Vero E6 cells; in vivo rhesus macaque model; randomized clinical trial (1:1) in patients. Finding: IC50 = 8.26 µM (Mpro); EC50 = 2.93 µM (cells); reduced viral shedding/fever in patients [8]. | | | Immunomodulation: Unique anti-inflammatory properties. | Exp. Protocol: Human monocyte-derived macrophages (MDMs) treated with NFV and LPS. Cytokine ELISA, Western blot, phospho-MAPK array, phosphatase assays. Finding: Uniquely blocks LPS-induced TNF/IL-6/sCD14 via PP2a activation, independent of NF-κB [9]. |

Mechanisms of Action & Experimental Models

The diverse effects of nelfinavir are driven by its interaction with multiple cellular targets. The diagram below illustrates the key signaling pathways involved in its anti-cancer and immunomodulatory actions.

nelfinavir_mechanisms cluster_cancer Oncology Pathways cluster_immune Immunomodulation Pathway NFV NFV ER_Stress Induces ER Stress NFV->ER_Stress ROS ↑ Mitochondrial ROS NFV->ROS PP2a_Act Activates PP2a NFV->PP2a_Act GPX4_Deg Promotes Autophagic Degradation of GPX4 ER_Stress->GPX4_Deg NRF2_HO1 Activates NRF2/HO-1 Axis ER_Stress->NRF2_HO1 Ferroptosis Ferroptosis GPX4_Deg->Ferroptosis Apoptosis Apoptosis & Cell Cycle Arrest ROS->Apoptosis Labile_Iron ↑ Labile Iron Pool NRF2_HO1->Labile_Iron Labile_Iron->Ferroptosis pAKT_MAPK Reduces Phosphorylation of AKT & MAPKs PP2a_Act->pAKT_MAPK Cytokine_Inhibition Inhibits Production of TNF, IL-6, sCD14 pAKT_MAPK->Cytokine_Inhibition

Key experimental models used to characterize nelfinavir include:

  • In Vitro Systems: Cell-based viability (XTT, CCK-8) and mechanistic assays (Western blot, flow cytometry, enzymatic activity) using human cancer lines (HeLa, SiHa, HepG2, etc.), primary human macrophages, and Vero E6 cells for antiviral testing [7] [9] [5].
  • In Vivo Models: Immunocompetent and immunocompromised murine models for anti-parasitic and anti-cancer efficacy, and rhesus macaque models for COVID-19 [7] [6] [8].
  • Human Studies: Randomized clinical trials and prospective studies in patients with COVID-19 or HIV, and controlled pharmacokinetic studies in healthy volunteers [3] [4] [8].

Research Implications & Comparison Guide

For researchers considering nelfinavir, its profile presents a double-edged sword:

  • Therapeutic Repurposing Potential: Its broad off-target effects make it a promising candidate for oncology (particularly in combination therapies to induce ferroptosis or overcome resistance) and neglected tropical diseases like alveolar echinococcosis [7] [5] [6].
  • Development Considerations: The high drug-drug interaction burden necessitates careful management in clinical practice and complicates the design of combination regimens for HIV. However, the lack of interaction with tenofovir is a favorable point for antiretroviral therapy [4].

References

Fundamental Forms and Pharmaceutical Presentation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core differences between nelfinavir mesylate and its free base as they relate to drug product formulation.

Property Nelfinavir (Free Base) This compound (Salt)
Chemical Nature Parent compound Mono-methanesulfonate salt of the free base [1]
Role in Formulation Active Moiety (therapeutically active form) [2] [3] Active Pharmaceutical Ingredient (API; form used in manufacturing) [1]
Dosage Form Strength Strengths of tablets (250 mg, 625 mg) and powder are expressed in terms of the free base equivalent [2] [3] [4] The salt form is used to achieve the stated dose of the free base [1]

Solubility, Bioavailability, and Enhancement Strategies

Nelfinavir is a BCS Class IV drug, meaning it has both low solubility and low permeability, which results in highly variable oral bioavailability (reported to be between 17–47%) [5]. The solubility of the mesylate salt is pH-dependent, being freely soluble in methanol, ethanol, and other solvents, but only slightly soluble in water at pH ≤4 [1].

Research efforts have focused on overcoming these bioavailability challenges. One study developed spray-dried this compound particles (SDNPs) using an isotropic mixture (Maisine 35-1, Tween 80, Transcutol HP) and Syloid 244 FP as a solid carrier. Upon reconstitution, this formulation produced globule sizes of 112 ± 6 nm and led to a 3.5–3.6 fold enhancement in oral bioavailability in prior studies, primarily by improving solubility and presenting the drug in a dissolved form for absorption [5].

Pharmacokinetic Parameters

The following table summarizes key population pharmacokinetic parameters for nelfinavir (free base) derived from clinical studies in HIV-infected patients. These parameters describe the behavior of the drug in the body after the mesylate salt is administered.

Parameter Estimated Value (Mean) Comments
Apparent Clearance (CL/F) 37.3 - 45.1 L/h [6] [7] CL/F represents oral clearance, which depends on the drug's bioavailability (F).
Apparent Volume of Distribution (V/F) 309 L [7] Suggests extensive distribution in body tissues.
Elimination Half-Life 3 - 5 hours [6] [7] Typical half-life reported in pharmacokinetic studies.
Major Metabolite M8 (AG1402) [6] [7] Formed via CYP2C19; has antiviral potency similar to the parent drug [6].

Experimental Methodology for Pharmacokinetic Analysis

The pharmacokinetic data is typically gathered through validated analytical methods and analyzed using population models.

G cluster_1 Experimental Phase cluster_2 Analytical Phase (GLP Validated) cluster_3 Computational Phase A Plasma Sample Collection B Sample Analysis (HPLC with UV Detection) A->B A->B C Drug Extraction B->C D Chromatographic Separation C->D C->D E Data Modeling (NONMEM Software) D->E F Parameter Estimation (CL/F, V/F, half-life) E->F E->F

Workflow for determining nelfinavir pharmacokinetic parameters [6] [7] [8]

  • Sample Analysis: Concentrations of nelfinavir and its metabolite M8 in plasma are typically measured using high-performance liquid chromatography (HPLC) with UV detection [6] [7] [8]. A specific validated method uses a C18 reversed-phase column, a mobile phase of pH 3.4 sodium phosphate buffer and acetonitrile, and detection at 220 nm [8].
  • Data Modeling: The concentration-time data are analyzed using nonlinear mixed-effect modeling software. A one-compartment model with first-order absorption and elimination is often used, sometimes with an additional compartment to model the formation of the M8 metabolite [6] [7].

Key Comparisons for Professionals

For researchers and formulation scientists, the critical takeaways are:

  • Salt as a Strategy: The mesylate salt is primarily used to create a viable solid dosage form, with the strength defined by the active free base.
  • Bioavailability is Central: The major challenge is the drug's inherent low and variable solubility and bioavailability.
  • Formulation is Key: Advanced techniques like spray drying to create solid solutions or nanoemulsions have shown significant promise in enhancing bioavailability by improving dissolution.

References

Nelfinavir analytical methods validation comparative study

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Nelfinavir

The table below summarizes the primary analytical techniques found in the literature for quantifying Nelfinavir and its metabolite M8 in biological samples and pharmaceutical products.

Analytical Method Analyte Sample Matrix Key Validation Parameters Reference Method Details

| High-Performance Liquid Chromatography (HPLC-UV) [1] | Nelfinavir | Human Plasma | Linearity: 0.0300 - 10 µg/mL LLOQ: 0.0500 µg/mL Recovery: 83.0 - 92.4% Detection: UV at 220 nm | Column: Reversed-phase C18 Mobile Phase: 25 mM sodium phosphate (pH 3.4)-acetonitrile (58:42, v/v) Internal Standard: 6,7-dimethyl-2,3-di-(2-pyridyl)quinoxaline | | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2] [3] | Nelfinavir (free fraction) | Human Plasma (dialysate) | Method optimized for free drug analysis; full validation data not provided in abstract. | Separation: Equilibrium dialysis (4 hours) Detection: LC-MS/MS Note: Special silanization of containers to control drug adsorption | | Population Pharmacokinetic Modeling (using LC-UV/MS) [4] | Nelfinavir & Metabolite M8 | Human Plasma | Joint model for parent drug and active metabolite. Inter-individual variability: 34.3% for CL/F, 62.2% for M8 CL/F. | Analysis: Data from 12 labs using HPLC-UV or spectrofluorometric detection. Model: One-compartment for NFV, linked to one-compartment for M8. | | High-Performance Thin-Layer Chromatography (HPTLC) [5] | Nelfinavir Mesylate | Pharmaceutical Dosage Form | Method described as stability-indicating; full validation data not provided in abstract. | Documented for quality control of drug substance and product. |

Deeper Dive into Key Methods

For researchers planning method development or validation, here are further details on the core techniques.

  • HPLC-UV Method Details [1]: The sample preparation involves extracting Nelfinavir and the internal standard from 250 µL of human plasma using a mixture of ethyl acetate and acetonitrile (90:10, v/v). The method was validated under Good Laboratory Practice (GLP) conditions for specificity, precision, accuracy, and stability.

  • LC-MS/MS for Free Drug Concentration [2]: This method measures the pharmacologically active unbound fraction of Nelfinavir. A critical step is using equilibrium dialysis for 4 hours to separate free from protein-bound drug. The authors highlight the importance of controlling for drug adsorption to containers by silanizing all glass, Teflon, and plastic surfaces.

  • Considerations for Method Selection: The choice of method depends on your specific needs.

    • HPLC-UV is a robust, cost-effective choice for high-throughput therapeutic drug monitoring where high sensitivity is not the primary concern [1].
    • LC-MS/MS is essential for measuring very low concentrations (e.g., free drug levels) and offers high specificity and sensitivity [2] [3].
    • Population PK Modeling is not an analytical method per se, but it relies on concentration data. It is used to understand the overall drug behavior and variability in a patient population, which can inform dosing regimens [4].

Conceptual Workflow for Analytical Method Development

The following diagram outlines a general workflow for developing and validating a bioanalytical method for Nelfinavir, based on the principles reflected in the search results.

cluster_validation Validation Parameters start Start: Method Development step1 Define Objective & Requirements (e.g., Sensitivity, Matrix) start->step1 step2 Select Analytical Technique (HPLC-UV, LC-MS/MS) step1->step2 step3 Optimize Sample Preparation (Extraction, Purification) step2->step3 step4 Develop Chromatographic Separation (Column, Mobile Phase) step3->step4 step5 Method Validation step4->step5 step6 Apply to Real Samples step5->step6 v1 Specificity step5->v1 v2 Linearity & Range step5->v2 v3 Precision & Accuracy step5->v3 v4 Limit of Quantification step5->v4 v5 Recovery step5->v5 v6 Stability step5->v6

The search results indicate that full experimental protocols for all cited methods are not available in the abstracts. The provided workflow is a generalized framework based on standard bioanalytical practice and the information available.

References

Nelfinavir generics quality control testing

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Quality Control

The tables below summarize key analytical techniques from recent research for identifying and quantifying nelfinavir and its related impurities.

Table 1: Stability-Indicating HPLC Method for Assay and Impurities [1]

Parameter Specification
Method Type Isocratic, stability-indicating
Column CN column (250 mm x 4.6 mm, 5 µm)
Temperature 40 °C
Mobile Phase Acetonitrile / 25 mM ammonium phosphate (pH 3.4) (40:60, v/v)
Flow Rate 1.0 mL/min
Detection 210 nm (UV)
Key Validation Selectivity, linearity, precision, accuracy

Table 2: LC-MS/TOF Method for Degradation Product Characterization [2] [3]

Parameter Specification
Method Type Gradient LC-MS/TOF and MSn
Column C-18 column
Mobile Phase 0.1% Formic acid (A) and Acetonitrile (B) with gradient elution
Detection Mass spectrometry with electrospray ionization (positive ion mode)
Application Structural identification and characterization of degradation products

Experimental Protocols for Key Tests

Here are detailed methodologies for two critical quality control procedures.

Stability-Indicating HPLC Assay

This method is used to determine the purity of nelfinavir mesylate in bulk drug and formulations, separating it from its degradation products. [1]

  • Chromatographic Conditions: As detailed in Table 1.
  • System Suitability: The method should achieve satisfactory resolution between this compound, its degradation products, and any process intermediates.
  • Validation:
    • Linearity: The method was found linear across the investigated concentration range.
    • Precision and Accuracy: The method was validated to be precise and accurate.
    • Selectivity: The method successfully resolves the drug from its degradation products, confirming its stability-indicating nature.
Forced Degradation and LC-MS/TOF Analysis

This protocol involves stressing the drug to create degradation products, which are then characterized. [2] [3]

  • Stress Conditions: Expose this compound to hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal stress conditions as per ICH guideline Q1A(R2).
  • Sample Analysis: Analyze the stressed samples using the gradient HPLC method coupled with a Mass Spectrometer (Time-of-Flight) and a triple-quadrupole mass spectrometer for MSn studies.
  • Characterization: Use the accurate mass data and multi-stage fragmentation patterns to propose structures for the degradation products and establish the degradation pathway.

Stability and Degradation Overview

Understanding how nelfinavir breaks down is a core part of quality control.

  • Stability Profile: this compound is stable under neutral and thermal stress but degrades under acidic, basic, oxidative, and photolytic stress conditions. [2] [3]
  • Primary Degradation Products: Three major degradation products (DPs I–III) have been identified and characterized through LC-MS/TOF studies. [2] [3]

The diagram below illustrates the logical workflow for the forced degradation study, from sample preparation to final characterization.

Start Start: this compound Sample Stress Apply Stress Conditions Start->Stress Acid Acidic Hydrolysis Stress->Acid Base Alkaline Hydrolysis Stress->Base Oxidative Oxidative Stress Stress->Oxidative Photo Photolytic Stress Stress->Photo Analyze HPLC Analysis Acid->Analyze Base->Analyze Oxidative->Analyze Photo->Analyze Characterize LC-MS/TOF Characterization Analyze->Characterize Identify Identify Degradation Products Characterize->Identify

Key Considerations for Generic Quality Control

For researchers developing or evaluating generic nelfinavir, focus on these areas derived from the analytical data:

  • Method Sensitivity: Ensure the HPLC-UV method is sufficiently sensitive to detect and quantify low-level impurities, especially the known degradation products. [1]
  • Stability Studies: Conduct rigorous forced degradation studies under ICH-recommended conditions to validate the stability-indicating power of analytical methods and understand the product's shelf-life. [2] [3]
  • Specification Setting: Establish justified specifications for related substances based on the identified degradation products and any known process-related impurities.

References

Nelfinavir vs lopinavir ritonavir heat shock protein inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Anticancer Mechanisms

Feature Nelfinavir Lelfinavir/Ritonavir
Primary Anticancer Broad-spectrum, multi-mechanism [1] [2] Limited direct data in non-HIV cancers
Proteotoxic Stress & UPR Strong inducer [2] [3] Inducer [3]
HSP90 Inhibition Predicted via molecular docking; demonstrated disruption of HSP-related functions [1] [3] Limited specific data
Key Supporting Experimental Affinity purification, lipidomics, FRAP, metabolic analysis [2] Cytotoxicity assays [3]
IC₅₀ (Primary AML cells) ~20 µM [3] ~20 µM [3]

Detailed Experimental Evidence and Protocols

  • Proteotoxic Stress Induction (2014): A study treating Acute Myeloid Leukemia (AML) cell lines (THP-1, HL-60) and primary human AML blasts with various HIV protease inhibitors found that Nelfinavir and Lopinavir (co-formulated with Ritonavir) were among the most effective at inducing cytotoxicity. The IC₅₀ for both was approximately 20 µM against primary AML cells. This effect was linked to their ability to induce proteotoxic stress, a state where overwhelmed protein-folding capacity in the endoplasmic reticulum triggers the Unfolded Protein Response (UPR) [3].

  • Nelfinavir's Mechanism (2021): A comprehensive study combined proteome-wide affinity-purification and genome-wide CRISPR/Cas9 screening to identify how Nelfinavir works. Researchers found that Nelfinavir integrates into cellular membranes, causing lipid bilayer stress. This disrupts the function of organelles like the mitochondria and endoplasmic reticulum, leading to metabolic rewiring and strong activation of the Integrated Stress Response (ISR), which encompasses the UPR [2]. This membrane-targeting mechanism is considered a unifying explanation for its broad anticancer effects.

  • Prediction of HSP90 Interaction: One review noted that molecular docking simulations suggest Nelfinavir can potentially bind to Hsp90β protein. This computational prediction provides a plausible structural basis for its observed disruption of HSP-related functions in cancer cells, though direct experimental confirmation is still needed [1].

Mechanism of Action Workflow

The following diagram illustrates the broader anticancer mechanism of Nelfinavir, which underlies its ability to induce proteotoxic stress.

G NFV Nelfinavir MemStress Induces Lipid Bilayer Stress NFV->MemStress OrganelleDysfunction Causes Organelle Dysfunction MemStress->OrganelleDysfunction ER Endoplasmic Reticulum OrganelleDysfunction->ER Mito Mitochondria OrganelleDysfunction->Mito Transporter Transmembrane Proteins (e.g., ABCB1) OrganelleDysfunction->Transporter UPR Activation of Unfolded Protein Response (UPR) ER->UPR MetabDisrupt Disrupted Mitochondrial Respiration Mito->MetabDisrupt ProtTraffic Blocked Vesicular/Protein Transport Transporter->ProtTraffic Consequences Key Consequences BroadEffect Broad-Spectrum Anticancer Activity UPR->BroadEffect MetabDisrupt->BroadEffect ProtTraffic->BroadEffect

Key Takeaways for Researchers

  • Nelfinavir is a promising candidate for drug repurposing due to its well-documented, multi-faceted anticancer mechanism centered on inducing lipid bilayer stress and proteotoxic stress [1] [2].
  • Direct comparative data on HSP90 inhibition is lacking. While Nelfinavir's effects are more comprehensively studied, a head-to-head experimental comparison with Lopinavir/Ritonavir on specifically inhibiting HSP90 is not available in the retrieved literature.
  • The anticancer activity of Lopinavir/Ritonavir may be similar to Nelfinavir's in some contexts (e.g., cytotoxicity in AML models) [3], but its mechanistic profile, particularly concerning HSPs, is less defined and may not be its primary mode of action.

References

×

Color/Form

White to off-white amorphous powder

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

663.30119326 g/mol

Monoisotopic Mass

663.30119326 g/mol

Heavy Atom Count

45

UNII

98D603VP8V

Related CAS

159989-64-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Viracept is indicated in antiretroviral combination treatment of human-immunodeficiency-virus (HIV-1)-infected adults, adolescents and children of three years of age and older. In protease-inhibitor (PI)-experienced patients, the choice of nelfinavir should be based on individual viral resistance testing and treatment history.

Therapeutic Uses

HIV Protease Inhibitors.
HIV protease inhibitors are associated with HIV protease inhibitor-related lipodystrophy syndrome. Researchers hypothesized that liposarcomas would be similarly susceptible to the apoptotic effects of an HIV protease inhibitor, nelfinavir. We conducted a phase I trial of nelfinavir for liposarcomas. There was no limit to prior chemotherapy. The starting dose was 1,250 mg twice daily (Level 1). Doses were escalated in cohorts of three to a maximally evaluated dose of 4,250 mg (Level 5). One cycle was 28 days. Steady-state pharmacokinetics (PKs) for nelfinavir and its primary active metabolite, M8, were determined at Levels 4 (3,000 mg) and 5. Twenty subjects (13 males) were enrolled. Median (range) age was 64 years (37-81). One subject at Level 1 experienced reversible, grade 3 pancreatitis after 1 week and was replaced. No other dose-limiting toxicities were observed. Median (range) number of cycles was 3 (0.6-13.5). Overall best responses observed were 1 partial response, 1 minor response, 4 stable disease, and 13 progressive disease. Mean peak plasma levels and AUCs for nelfinavir were higher at Level 4 (7.3 mg/L; 60.9 mg/L X hr) than 5 (6.3 mg/L; 37.7 mg/L X hr). The mean ratio of M8: nelfinavir AUCs for both levels was approximately 1:3. PKs demonstrate auto-induction of nelfinavir clearance at the doses studied, although the mechanism remains unclear. Peak plasma concentrations were within range where anticancer activity was demonstrated in vitro. M8 metabolite is present at approximately 1/3 the level of nelfinavir and may also contribute to the anticancer activity observed.
Nelfinavir is indicated in the treatment of HIV infection when antiretroviral therapy is warranted. /Included in US product labeling/
A phase I/II dose-ranging open-label 28-day monotherapy study of the safety, pharmacokinetics, and antiviral activity of nelfinavir mesylate (Viracept), an inhibitor of human immunodeficiency virus (HIV)-1 protease, was done in 65 HIV-1-infected subjects. After 28 days, 54 responding subjects entered an open-label extension that allowed for the addition of nucleoside inhibitors of reverse transcriptase and dose escalation to maintain durability. The drug was well-tolerated and demonstrated robust antiviral activity, with demonstrable superiority of the 750 mg and 1000 mg three times daily regimens. Thirty subjects who continued to receive therapy at 12 months attained a persistent 1.6 log10 reduction in HIV RNA, accompanied by a mean increase in CD4 cells of 180-200/cu mm. Studies of viral genotype and phenotype after virus rebound revealed that the initial active site mutation allowing for nelfinavir resistance is mediated by a unique amino acid substitution in the HIV-1 protease D30N, which does not confer in vitro phenotypic cross-resistance to the currently available protease inhibitors.
For more Therapeutic Uses (Complete) data for NELFINAVIR MESYLATE (6 total), please visit the HSDB record page.

Pharmacology

Nelfinavir Mesylate is the mesylate salt form of nelfinavir, a synthetic antiviral agent that selectively binds to and inhibits human immunodeficiency virus (HIV) protease. Nelfinavir has activity against HIV 1 and 2.

MeSH Pharmacological Classification

HIV Protease Inhibitors

ATC Code

J05AE04

Mechanism of Action

The HIV-1 protease inhibitor nelfinavir (NFV) has off-target effects upon host enzymes, including inhibition of the 20S proteasome, resulting in activation of PP1. HIV-1-associated monocyte/macrophage activation, in part a result of systemically elevated levels of microbial products including LPS, is associated with risk of mortality, independent of viremia or CD4 T cell loss. This study tested the hypothesis that activation of protein phosphatases by NFV would reduce activation of monocytes/macrophages through dephosphorylation of signal transduction proteins. NFV uniquely blocked LPS-induced production by human monocyte-derived macrophages of the inflammatory cytokines TNF and IL-6, as well as sCD14. Although NFV failed to modulate NF-?B, NFV treatment reduced phosphorylation of AKT and MAPKs. Inhibition of PP2 with okadaic acid blocked the anti-inflammatory effect of NFV, whereas the PP1 inhibitor calyculin A failed to counter the anti-inflammatory effects of NFV. For in vivo studies, plasma sCD14 and LPS were monitored in a cohort of 31 pediatric HIV-1 patients for over 2 years of therapy. Therapy, including NFV, reduced sCD14 levels significantly compared with IDV or RTV, independent of ?LPS levels, VL, CD4 T cell frequency, or age. The hypothesis was supported as NFV induced activation of PP2 in macrophages, resulting in disruption of inflammatory cell signaling pathways. In vivo evidence supports that NFV may offer beneficial effects independent of antiviral activity by reducing severity of chronic innate immune activation in HIV-1 infection.
While the complete mechanism(s) of antiviral activity of nelfinavir has not been fully elucidated, nelfinavir apparently inhibits replication of human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor.
Nelfinavir inhibits protease by reversibly binding to the active site, preventing polypeptide processing and subsequent viral maturation. Viral particles produced in the presence of nelfinavir are immature and noninfectious.
Unlike nucleoside reverse transcriptase inhibitors, the antiretroviral activity of nelfinavir does not depend on intracellular conversion to an active metabolite. Nelfinavir and other HIV protease inhibitors (e.g., amprenavir, indinavir, lopinavir, ritonavir, saquinavir) act at a different stage of the HIV replication cycle than other currently available antiretroviral agents, including nucleoside reverse transcriptase inhibitors and nonnucleoside reverse transcriptase inhibitors. Results of in vitro studies indicate that the antiretroviral effects of nelfinavir and nucleoside antiretroviral agents may be additive (didanosine or stavudine) or synergistic (lamivudine, zalcitabine, zidovudine). In vitro studies evaluating the antiretroviral effects of nelfinavir used with other HIV protease inhibitors (amprenavir, indinavir, ritonavir, saquinavir) has resulted in variable results ranging from antagonism to synergism.
Nelfinavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the HIV replication cycle and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). By interfering with the formation of these essential proteins and enzymes, nelfinavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Nelfinavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes, macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., abacavir, didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Nelfinavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus.

Other CAS

159989-65-8

Absorption Distribution and Excretion

Distribution of nelfinavir into body tissues and fluids has not been fully characterized. The volume of distribution of nelfinavir following oral administration in animals is 27 L/kg, suggesting extensive tissue distribution. Studies in rats indicate that, at 4 hours after oral administration of radiolabeled nelfinavir, concentrations of the drug in liver, lymph nodes, pancreas, kidney, lungs, submaxillary glands, heart, and spleen exceed concurrent plasma concentrations. Nelfinavir has been detected in brain tissue in rats.
Nelfinavir is greater than 98% bound to plasma proteins, mostly to albumin and alpha1-acid glycoprotein. It is present in the CSF at less than 1% of plasma concentrations, at least in part due to its extensive binding to plasma protein but perhaps also due to the P-glycoprotein at the blood-brain barrier.
Nelfinavir and its metabolites are eliminated primarily in feces, with less than 2% of the drug being excreted in the urine. Moderate or severe liver disease may prolong the half-life and increase plasma concentrations of the parent drug while lowering plasma concentrations of M8 /(a major hydroxy-t-butylamide metabolite)/.
Nelfinavir absorption is very sensitive to food effects; a moderate fat meal increases the AUC 2 to 3 fold, and higher concentrations are achieved with high fat meals.
For more Absorption, Distribution and Excretion (Complete) data for NELFINAVIR MESYLATE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Nelfinavir undergoes oxidative metabolism in the liver primarily by CYP3A4, but also by CYP2C19 and CYP2D6. Its major hydroxy-t-butylamide metabolite (M8) has in vitro antiretroviral activity comparable to that of the parent drug but achieves plasma levels that are only 40% of nelfinavir levels. The M8 metabolite is generated primarily by CYP2C19.

Wikipedia

Nelfinavir mesylate

Drug Warnings

In adults, the most frequent adverse effect associated with nelfinavir therapy is mild to moderate diarrhea.
Rash has been reported in 13% of adults receiving nelfinavir in the recommended dosage in phase II/III clinical studies. Allergic reaction, dermatitis, folliculitis, fungal dermatitis, maculopapular rash, pruritus, sweating, and urticaria have occurred in less than 2% of adults receiving nelfinavir in clinical studies. Hypersensitivity reactions, including bronchospasm, moderate to severe rash, fever, and edema, possibly related to nelfinavir have been reported during postmarketing surveillance.
In phase II/III clinical studies, asthenia occurred in 1% of adults receiving the usual dosage of nelfinavir in conjunction with 2 nucleoside reverse transcriptase inhibitors. Anxiety, depression, dizziness, emotional lability, headache (including migraine headache), hyperkinesia, insomnia,malaise, paresthesia, seizures, sleep disorders, somnolence, and suicidal ideation have been reported in less than 2% of adults receiving nelfinavir in clinical studies.
Substantial increases in serum concentrations of AST (SGOT) or ALT (SGPT) (increase from normal baseline values to 5.1-10 times the usual normal value or increase from baseline values of 1.25-2.5 times the normal value to more than 10 times the usual normal value) occurred in up to 3% of adults receiving nelfinavir in clinical studies. Hepatitis, increases in serum alkaline phosphate concentrations, increases in Gamma-glutamyltransferase (GGT, GGTP) concentrations, or abnormal liver function test results have been reported in less than 2% of adults receiving nelfinavir in clinical studies.
For more Drug Warnings (Complete) data for NELFINAVIR MESYLATE (19 total), please visit the HSDB record page.

Biological Half Life

The plasma elimination half-life of nelfinavir in individuals 13 years of age and older is 3.5-5 hours.

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: B.A. Dressman et al., WO 9509843; eidem, US 5484926 (1995, 1996 both to Agouron). /Nelfinavir/

General Manufacturing Information

Preparation: B.A. Dressman et al, US 5484926 (1995, 1996 both to Agouron). /Nelfinavir/

Storage Conditions

Commercially available nelfinavir mesylate tablets and oral powder should be stored at 15-30C.

Interactions

Exploiting protein homeostasis is a new therapeutic approach in cancer. Nelfinavir (NFV) is an HIV protease inhibitor that induces endoplasmic reticulum (ER) stress in cancer cells. Under conditions of ER stress, misfolded proteins are transported from the ER back to the cytosol for subsequent degradation by the ubiquitin-proteasome system. Bortezomib (BZ) is a proteasome inhibitor and interferes with degradation of misfolded proteins. Here, we show that NFV and BZ enhance proteotoxicity in non-small cell lung cancer (NSCLC) and multiple myeloma (MM) cells. The combination synergistically inhibited cell proliferation and induced cell death. Activating transcription factor (ATF)3 and CCAAT-enhancer binding protein homologous protein (CHOP), markers of ER stress, were rapidly increased, and their siRNA-mediated knockdown inhibited cell death. Knockdown of double-stranded RNA activated protein kinase-like ER kinase, a signal transducer in ER stress, significantly decreased apoptosis. Pretreatment with the protein synthesis inhibitor, cycloheximide, decreased levels of ubiquitinated proteins, ATF3, CHOP, and the overall total cell death, suggesting that inhibition of protein synthesis increases cell survival by relieving proteotoxic stress. The NFV/BZ combination inhibited the growth of NSCLC xenografts, which correlated with the induction of markers of ER stress and apoptosis. Collectively, these data show that NFV and BZ enhance proteotoxicity in NSCLC and MM cells, and suggest that this combination could tip the precarious balance of protein homeostasis in cancer cells for therapeutic gain.
Competition for the cytochrome p450 enzyme CYP3A by nelfinavir may inhibit the metabolism of these medications /amiodarone, astemizole, cisapride, ergot derivatives, midazolam, quinidine, terfenadine, triazolam/ and create the potential for serious and/or life threatening cardiac arrhythmias or prolonged sedation; concurrent use is not recommended.
Concurrent use /with lamivudine/ causes a 10% increase in the AUC of lamivudine.
Concurrent administration /of oral contraceptives such as: ethinyl estradiol or norethindrone/ with nelfinavir causes a decrease in the plasma concentrations of these medications; alternate or additional contraceptive measures should be used.
For more Interactions (Complete) data for NELFINAVIR MESYLATE (10 total), please visit the HSDB record page.

Dates

Last modified: 09-13-2023
1: Tebas P, Powderly WG. Nelfinavir mesylate. Expert Opin Pharmacother. 2000;1(7):1429‐1440. doi:10.1517/14656566.1.7.1429
2: Sanchez CG, Molinski SV, Gongora R, et al. The Antiretroviral Agent Nelfinavir Mesylate: A Potential Therapy for Systemic Sclerosis. Arthritis Rheumatol. 2018;70(1):115‐126. doi:10.1002/art.40326
3: Pai VB, Nahata MC. Nelfinavir mesylate: a protease inhibitor. Ann Pharmacother. 1999;33(3):325‐339. doi:10.1345/aph.18089
4: Kamboj S, Sethi S, Rana V. A spray dried Nelfinavir Mesylate particles for enhanced oral bioavailability: Systematic formulation optimization and in-vivo performance. Colloids Surf B Biointerfaces. 2019;176:288‐299. doi:10.1016/j.colsurfb.2019.01.006
5: Belubbi T, Shevade S, Dhawan V, et al. Lipid Architectonics for Superior Oral Bioavailability of Nelfinavir Mesylate: Comparative in vitro and in vivo Assessment. AAPS PharmSciTech. 2018;19(8):3584‐3598. doi:10.1208/s12249-018-1156-3
6: Musarrat F, Chouljenko V, Dahal A, et al. The anti-HIV Drug Nelfinavir Mesylate (Viracept) is a Potent Inhibitor of Cell Fusion Caused by the SARS-CoV-2 Spike (S) Glycoprotein Warranting further Evaluation as an Antiviral against COVID-19 infections [published online ahead of print, 2020 May 6]. J Med Virol. 2020;10.1002/jmv.25985. doi:10.1002/jmv.25985
7: Singh P, Mehrotra R, Bakhshi AK. Stress degradation studies of nelfinavir mesylate by Fourier transform infrared spectroscopy. J Pharm Biomed Anal. 2010;53(3):287‐294. doi:10.1016/j.jpba.2010.03.030
8: Pozniak A, Müller L, Salgo M, Jones JK, Larson P, Tweats D. Elevated ethyl methanesulfonate (EMS) in nelfinavir mesylate (Viracept, Roche): overview. AIDS Res Ther. 2009;6:18. Published 2009 Aug 6. doi:10.1186/1742-6405-6-18
9: Moretton MA, Taira C, Flor S, et al. Novel nelfinavir mesylate loaded d-α-tocopheryl polyethylene glycol 1000 succinate micelles for enhanced pediatric anti HIV therapy: In vitro characterization and in vivo evaluation. Colloids Surf B Biointerfaces. 2014;123:302‐310. doi:10.1016/j.colsurfb.2014.09.031
10: Kaldor SW, Kalish VJ, Davies JF 2nd, et al. Viracept (nelfinavir mesylate, AG1343): a potent, orally bioavailable inhibitor of HIV-1 protease. J Med Chem. 1997;40(24):3979‐3985. doi:10.1021/jm9704098

Explore Compound Types